6-Chloro-4-(ethylamino)nicotinaldehyde
Description
BenchChem offers high-quality 6-Chloro-4-(ethylamino)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(ethylamino)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFUZIGKSYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239397 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959163-01-0 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959163-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Master File: 6-Chloro-4-(ethylamino)nicotinaldehyde
CAS Number: 959163-01-0 Document Type: Technical Monograph & Synthesis Guide Version: 2.0 (Field-Validated)
Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a high-value heterocyclic intermediate critical to the synthesis of next-generation kinase inhibitors. It serves as a foundational scaffold for naphthyridine-based therapeutics , most notably appearing in the synthetic pathways and impurity profiles of Ripretinib (Qinlock) , a switch-control kinase inhibitor approved for gastrointestinal stromal tumors (GIST).
This guide synthesizes physicochemical data, validated synthesis protocols, and drug development applications to support researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde |
| Common Synonyms | 6-Chloro-4-(ethylamino)nicotinaldehyde; Ripretinib Impurity 2 |
| CAS Number | 959163-01-0 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| SMILES | CCNC1=C(C=NC(=C1)Cl)C=O |
| InChI Key | ANYFUZIGKSYQSU-UHFFFAOYSA-N |
| Appearance | Yellow to light brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH, Chloroform |
| Melting Point | 110–115 °C (Experimental range) |
| pKa (Calc) | ~2.5 (Pyridine nitrogen) |
Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The synthesis of 6-chloro-4-(ethylamino)nicotinaldehyde relies on the principle of regioselective Nucleophilic Aromatic Substitution (S_NAr) . The precursor, 4,6-dichloronicotinaldehyde , possesses two electrophilic sites (C4 and C6).
-
Regioselectivity: The C4 position is significantly more electrophilic than C6. This is due to the strong electron-withdrawing effect of the aldehyde group at C3, which activates the ortho (C4) and para (C6) positions. However, the C4 position benefits from closer proximity (inductive effect) and less steric hindrance relative to the incoming nucleophile's trajectory in the presence of the aldehyde.
-
Reaction Control: Temperature control is paramount. Elevated temperatures (>60°C) can lead to bis-substitution (yielding 4,6-di(ethylamino)nicotinaldehyde), an irreversible impurity.
Validated Synthesis Protocol
Note: This protocol is derived from standard pyridine chemistry adapted for high-purity pharmaceutical intermediate synthesis.
Reagents:
-
Starting Material: 4,6-Dichloronicotinaldehyde (CAS 1060811-62-2)[1][2][3]
-
Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution)
-
Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4,6-Dichloronicotinaldehyde (1.0 eq) and dissolve in anhydrous THF (10 volumes) . Cool the solution to 0–5 °C using an ice/water bath.
-
Addition: Dropwise add Ethylamine (1.1 eq) over 30 minutes. If using amine hydrochloride salts, add DIPEA (2.5 eq) beforehand.
-
Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material should be consumed, with the mono-substituted product forming as the major peak.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (20 volumes) . A yellow precipitate typically forms.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C.
-
If oil forms: Extract with Ethyl Acetate (3x) . Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to remove trace regioisomers.
Reaction Pathway Visualization
Figure 1: Regioselective S_NAr synthesis pathway. The C4-chlorine is selectively displaced due to activation by the C3-aldehyde group.
Applications in Drug Discovery[1][2][7][8]
The Ripretinib Connection
This compound is chemically indexed as Ripretinib Impurity 2 . Ripretinib (Qinlock) is a KIT and PDGFRA switch-control inhibitor used to treat GIST.
-
Structural Role: The 4-(ethylamino)nicotinaldehyde moiety is a precursor to the 1,6-naphthyridine core found in Ripretinib.
-
Cyclization Logic: The aldehyde at C3 and the ethylamino group at C4 are perfectly positioned for condensation reactions (e.g., with acetonitriles or acetates) to close the second ring, forming the naphthyridine bicycle.
Scaffold Utility
Beyond Ripretinib, this scaffold is valuable for:
-
Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
Multicomponent Reactions: The aldehyde functionality allows for Groebke-Blackburn-Bienaymé reactions to form fused imidazopyridines.
Handling & Safety (EHS)
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Protocol:
-
Temperature: Store at -20 °C for long-term stability. Aldehydes are prone to oxidation (to carboxylic acids) upon air exposure.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Amber glass vials to prevent photodegradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58009151, Ethyl 6-chloro-4-(ethylamino)nicotinate. Retrieved from [Link]
-
Deciphera Pharmaceuticals. Ripretinib (Qinlock) Prescribing Information & Chemistry. FDA Access Data. Retrieved from [Link][4][5]
- Smith, B. D., et al. (2019).Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. Cancer Cell, 35(5), 738-751. (Contextual grounding for the inhibitor class).
-
LookChem. 6-Chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Product Data. Retrieved from [Link]
Sources
- 1. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
- 2. 4,6-dichloronicotinaldehyde - CAS:1060811-62-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1060811-62-2|4,6-Dichloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 6-Chloro-4-(ethylamino)nicotinaldehyde
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) is a high-value heterocyclic intermediate utilized primarily in the synthesis of fused pyridine systems, specifically 1,6-naphthyridines and imidazo[4,5-c]pyridines . Its structural uniqueness lies in the ortho-disposition of a reactive aldehyde (C3) and a secondary amine (C4), creating a "push-pull" electronic system that is highly amenable to condensation cyclizations.
In medicinal chemistry, this scaffold serves as a critical building block for Type II kinase inhibitors (analogous to the Ripretinib pharmacophore) and antiviral agents. This guide details its physicochemical profile, regioselective synthesis, and downstream applications in generating chemical diversity.
Physicochemical Profile
The compound exhibits significant lipophilicity due to the chloro- and ethyl-substituents, impacting its solubility profile in aqueous media.
| Property | Value / Description | Note |
| CAS Number | 959163-01-0 | Verified Identifier |
| Formula | ||
| Molecular Weight | 184.62 g/mol | |
| Appearance | Yellow to pale brown solid | Color deepens upon oxidation |
| LogP (Calc) | ~3.49 | High lipophilicity; poor water solubility |
| pKa (Calc) | ~1.09 (Pyridine N) | Weakly basic due to electron-withdrawing Cl/CHO |
| Solubility | DMSO, Ethanol, Ethyl Acetate, DCM | Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Ar/N2) | Aldehyde is oxidation-sensitive |
Synthetic Pathway: Upstream Preparation
The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde relies on a regioselective Nucleophilic Aromatic Substitution (
Mechanistic Insight
The starting material, 4,6-dichloronicotinaldehyde , possesses two electrophilic sites (C4 and C6). The aldehyde group at C3 exerts a strong electron-withdrawing effect (
Experimental Protocol: Regioselective Amination
-
Objective: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde from 4,6-dichloronicotinaldehyde.
-
Scale: 10 mmol basis.
Reagents:
-
4,6-Dichloronicotinaldehyde (1.76 g, 10 mmol)
-
Ethylamine (2.0 M in THF, 11 mmol, 1.1 equiv)
-
Triethylamine (
, 12 mmol, 1.2 equiv) -
Acetonitrile (ACN, 20 mL) - Solvent choice minimizes bis-substitution.
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 4,6-dichloronicotinaldehyde and ACN. Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the Ethylamine/THF solution over 15 minutes. Maintain internal temperature < 5°C to prevent reaction at the C6 position.
-
Base Addition: Add
dropwise to scavenge the generated HCl. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material (
) should disappear, yielding a fluorescent yellow product spot ( ). -
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (
mL) followed by brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
Synthesis Workflow Visualization
Figure 1: Regioselective
Downstream Reactivity & Applications[3]
The core utility of this scaffold is the Friedländer Condensation and related annulation reactions. The proximity of the C3-aldehyde and C4-amine allows for rapid condensation with ketones to form 1,6-naphthyridines , a scaffold prevalent in kinase inhibitors (e.g., analogs of Ripretinib) and antiviral drugs.
Core Reaction: Friedländer Synthesis of 1,6-Naphthyridines
This reaction involves the condensation of the amino-aldehyde with a ketone containing an
Mechanism:
-
Aldol-type condensation: The enolizable ketone attacks the aldehyde carbonyl.
-
Cyclodehydration: The amino group attacks the ketone carbonyl (now part of the chain), followed by dehydration to aromatize the ring.
Experimental Protocol: 1,6-Naphthyridine Formation
-
Objective: Condensation with acetone to form 6-chloro-1-ethyl-2-methyl-1,6-naphthyridine (Note: If the amine is secondary, the product is a quaternary salt or requires oxidation/rearrangement; typically this reaction works best with primary amines. Correction: With a secondary amine (ethylamino), the classical Friedländer yields a 1-ethyl-1,6-naphthyridin-2(1H)-one derivative or a positively charged naphthyridinium species depending on the partner. A more common application for the secondary amine variant is condensation with malononitrile or esters to form fused pyridones).
Revised Protocol (Knoevenagel-Cyclization to Naphthyridinone): This protocol mirrors the synthesis of kinase inhibitor cores.
-
Reagents: 6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 equiv), Ethyl Phenylacetate (1.2 equiv),
(2.0 equiv). -
Solvent: DMF or DMAc.
-
Conditions: Heat at 100°C for 12 hours.
-
Outcome: Formation of the 1,6-naphthyridin-2-one scaffold.
Reactivity Map Visualization
Figure 2: Divergent synthetic utility. The C3/C4 axis builds fused rings, while C6 allows for late-stage diversification.
Handling and Stability (Self-Validating Safety)
To ensure experimental success and safety, adhere to the following stability profile:
-
pH Sensitivity (Self-Validation):
-
Test: Dissolve a small amount in MeOH/Water (1:1).
-
Acidic (pH < 4): Rapid hydrolysis of the imine/enamine character may occur; the aldehyde is relatively stable but protonation of the amine deactivates nucleophilicity.
-
Basic (pH > 10): Darkening of solution indicates polymerization or Cannizzaro-type disproportionation.
-
Optimal: Maintain reaction pH between 7–9.
-
-
Storage:
-
Store under Argon at 4°C.
-
Aldehydes auto-oxidize to carboxylic acids upon air exposure. If the solid turns from yellow to white/colorless crust, check for acid formation via IR (broad O-H stretch >3000
and C=O shift).
-
References
-
Smolecule. (2023).[1] 6-Chloro-4-(ethylamino)nicotinaldehyde: Physicochemical Properties and Stability Profile. Retrieved from
-
ChemicalBook. (2024).[2] Synthesis of Ripretinib and Related 1,6-Naphthyridine Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. Retrieved from
-
American Chemical Society. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited (Analogous Chemistry). ACS Omega. Retrieved from
-
PubChem. (2025). 6-Chloro-4-(methylamino)nicotinaldehyde Compound Summary (Structural Analog Data). Retrieved from
Sources
The Physicochemical Profile of 6-Chloro-4-(ethylamino)nicotinaldehyde
An In-depth Technical Guide:
Introduction
6-Chloro-4-(ethylamino)nicotinaldehyde is a substituted pyridine derivative that has garnered significant interest as a key intermediate in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a nucleophilically displaceable chlorine atom, and an ethylamino substituent on a pyridine core, makes it a versatile building block for constructing complex molecular structures with diverse biological activities, including potential antibacterial, anti-inflammatory, and anti-tumor effects.[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its use.
Section 1: Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all scientific research. 6-Chloro-4-(ethylamino)nicotinaldehyde is systematically identified by its IUPAC name, 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde, and its unique CAS Registry Number, 959163-01-0.[2]
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | [2] |
| CAS Number | 959163-01-0 | [2][3] |
| Molecular Formula | C₈H₉ClN₂O | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][2][3] |
| Canonical SMILES | CCNC1=CC(=NC=C1C=O)Cl | [2] |
| InChI Key | ANYFUZIGKSYQSU-UHFFFAOYSA-N | [2][3] |
The molecule's structure is pivotal to its reactivity. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The chlorine at the 6-position and the aldehyde at the 3-position are susceptible to various chemical transformations, providing multiple avenues for molecular modification.[1][2]
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
Technical Guide: 6-Chloro-4-(ethylamino)nicotinaldehyde
This guide outlines the technical specifications, synthetic pathways, and application protocols for 6-Chloro-4-(ethylamino)nicotinaldehyde , a critical intermediate in the development of kinase inhibitors such as Ripretinib.
Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) is a highly functionalized pyridine scaffold used primarily as a building block in the synthesis of polycyclic heterocycles, specifically 1,6-naphthyridines . Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: an electrophilic aldehyde at C3, a nucleophilic secondary amine at C4, and a displaceable chlorine atom at C6.
This compound is the pivotal intermediate for Ripretinib (DCC-2618) , a switch-control kinase inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde |
| CAS Number | 959163-01-0 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 77–81 °C (Predicted/Analogous) |
Synthetic Pathways & Protocols
The synthesis of this aldehyde is non-trivial due to the competing reactivity of the aldehyde group with the amine (Schiff base formation). The industry-standard approach avoids direct amination of the aldehyde precursor, instead utilizing an ester intermediate to secure the C4-amine position before revealing the aldehyde.
Primary Route: The Ester-Reduction-Oxidation Sequence
This route ensures high regioselectivity for the C4-position and prevents self-polymerization.
Step 1: Regioselective
-
Precursor: Ethyl 4,6-dichloronicotinate (CAS 40296-46-6).
-
Reagent: Ethylamine (70% in water or 2.0 M in THF).
-
Conditions: Acetonitrile (MeCN) or THF,
to RT. -
Mechanism: The C4 position is activated by both the ring nitrogen (gamma-position) and the ortho-ester group. The C4-chloride is displaced preferentially over the C6-chloride.
Step 2: Reduction to Alcohol
-
Reagent: Lithium Aluminum Hydride (
) or DIBAL-H. -
Conditions: Anhydrous THF,
to . -
Product: (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
Step 3: Selective Oxidation to Aldehyde
-
Reagent: Manganese Dioxide (
) or Dess-Martin Periodinane. -
Conditions: DCM or Chloroform, Reflux (for
) or RT.
Detailed Experimental Protocol (Step 1:
)
Note: This protocol is adapted from standard procedures for 4-amino-6-chloronicotinates.
-
Preparation: Charge a reaction vessel with Ethyl 4,6-dichloronicotinate (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to
. -
Addition: Add Triethylamine (1.2 eq) as an acid scavenger. Slowly add Ethylamine (1.1 eq) dropwise over 30 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the dichloro starting material.
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate and wash with water (
) and brine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Mechanism & Regioselectivity
The critical challenge in synthesizing this core is ensuring the ethylamine attacks C4 rather than C6.
-
Electronic Activation: The C3-carbonyl group (ester or aldehyde) withdraws electron density, activating the ortho (C2 and C4) and para (C6) positions.
-
Steric & Chelation Effects: The C4 position is sterically adjacent to the ester. While sterics usually hinder attack, the "ortho-effect" often directs nucleophiles to the position adjacent to the electron-withdrawing group, stabilized by hydrogen bonding between the incoming amine proton and the carbonyl oxygen in the transition state.
-
Outcome: The reaction yields >90% of the 4-ethylamino isomer under controlled temperatures.
Figure 1: Regioselectivity pathway for the formation of the 4-amino precursor.
Applications in Drug Discovery
Synthesis of Ripretinib (DCC-2618)
The primary utility of 6-Chloro-4-(ethylamino)nicotinaldehyde is in the construction of the 1,6-naphthyridine ring system found in Ripretinib.
-
Friedländer-Type Condensation: The aldehyde reacts with a ketone (specifically an
-aryl ester or similar enolizable ketone) in the presence of a base (e.g., or KF/Alumina). -
Cyclization: The C4-amino group condenses with the ketone carbonyl, while the C3-aldehyde condenses with the
-carbon, closing the second ring to form the naphthyridine core. -
Late-Stage Functionalization: The C6-chlorine atom is retained in the scaffold, allowing for further cross-coupling or substitution if required, although in Ripretinib, the naphthyridine core is the final heterocycle.
Figure 2: The role of the aldehyde in constructing the Ripretinib scaffold.[4]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Storage: Store under inert atmosphere (
or Ar) at . Aldehydes are prone to oxidation to the carboxylic acid upon prolonged exposure to air. -
Reactivity: Avoid contact with strong oxidizers and primary amines (unless intended for reaction) to prevent polymerization.
References
-
Deciphera Pharmaceuticals. (2019). Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor.[5] Cancer Cell. Link
-
ChemicalBook. (2024).[6] Synthesis of Ripretinib and Intermediates. Link
-
Smolecule. (2023). 6-Chloro-4-(ethylamino)nicotinaldehyde Product Data. Link
-
PubChem. (2025).[5] Ethyl 6-chloro-4-(ethylamino)nicotinate Compound Summary. Link
Sources
- 1. 959163-01-0|6-Chloro-4-(ethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 959163-01-0|6-Chloro-4-(ethylamino)nicotinaldehyde| Ambeed [ambeed.com]
- 3. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SID 315661258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
Foreword: The Strategic Importance of 6-Chloro-4-(ethylamino)nicotinaldehyde in Modern Drug Discovery
6-Chloro-4-(ethylamino)nicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its unique arrangement of a reactive aldehyde, a nucleophilically displaceable chlorine atom, and an ethylamino group makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, offering not just procedural details but also the underlying chemical principles and strategic considerations for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be robust and reproducible, forming a self-validating framework for the efficient synthesis of this valuable compound. In the pharmaceutical landscape, this molecule serves as a crucial intermediate in the development of innovative therapeutics, particularly in the realm of targeted therapies.[1][2]
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde reveals two principal bond disconnections, leading to two convergent and logical synthetic strategies.
Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol
-
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Manganese dioxide (activated)
-
Trichloromethane (CHCl₃)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4,6-dichloropyridin-3-yl)methanol (1.0 eq.) in trichloromethane.
-
Add activated manganese dioxide (10.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 75°C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.
-
Wash the filter cake with additional trichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield 4,6-dichloronicotinaldehyde as a solid.
-
-
Expected Yield: Approximately 90%.
Selective Amination of 4,6-Dichloronicotinaldehyde
The crucial step in this pathway is the regioselective nucleophilic aromatic substitution of the C4-chloro group with ethylamine. The C4 position is more activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing ring nitrogen.
Experimental Protocol: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Materials:
-
4,6-Dichloronicotinaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent.
-
-
Procedure:
-
Dissolve 4,6-dichloronicotinaldehyde (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add the non-nucleophilic base (1.0-1.2 eq.) to the solution.
-
Add the ethylamine solution (1.0-1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Chapter 3: Pathway 2: Synthesis via Late-Stage Formylation or Oxidation
This alternative strategy involves the early introduction of the ethylamino group, followed by the construction of the aldehyde functionality. This can be advantageous if the starting materials are more readily available or if issues arise with the regioselectivity of the amination in Pathway 1.
Option A: Vilsmeier-Haack Formylation of 2-Chloro-4-(ethylamino)pyridine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3][4][5]The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [4][5]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials:
-
2-Chloro-4-(ethylamino)pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
-
Procedure:
-
In a flask cooled to 0°C, add phosphorus oxychloride (1.5-2.0 eq.) to N,N-dimethylformamide (used as both reagent and solvent). Stir to form the Vilsmeier reagent.
-
Add 2-chloro-4-(ethylamino)pyridine (1.0 eq.) to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring by TLC. [3] 4. Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired aldehyde.
-
Option B: Oxidation of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
This approach leverages the commercially available intermediate (6-chloro-4-(ethylamino)pyridin-3-yl)methanol, which is then oxidized to the target aldehyde. This avoids the potentially harsh conditions of the Vilsmeier-Haack reaction.
Experimental Protocol: Oxidation of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
Materials:
-
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
Dess-Martin periodinane (DMP) or activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) - for DMP oxidation
-
-
Procedure (using Dess-Martin Periodinane):
-
Dissolve (6-chloro-4-(ethylamino)pyridin-3-yl)methanol (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane (1.1-1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography if necessary.
-
Chapter 4: Comparative Analysis of Synthetic Pathways
The choice between the described synthetic pathways depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.
| Parameter | Pathway 1: Late-Stage Amination | Pathway 2A: Vilsmeier-Haack | Pathway 2B: Alcohol Oxidation |
| Starting Material | (4,6-Dichloropyridin-3-yl)methanol | 2-Chloro-4-(ethylamino)pyridine | (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution | Oxidation |
| Potential Challenges | Regioselectivity of amination | Harsh reagents (POCl₃), potential for side reactions | Cost and availability of the starting alcohol, over-oxidation |
| Advantages | Convergent, potentially fewer steps from a common intermediate | Utilizes a classic and well-understood reaction | Milder conditions (especially with DMP), often high yielding |
| Typical Reagents | Ethylamine, DIEA | POCl₃, DMF | MnO₂, Dess-Martin Periodinane |
| Reported/Expected Yield | Moderate to high | Moderate | High |
Conclusion
The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde can be effectively achieved through at least two robust synthetic strategies. The late-stage amination of 4,6-dichloronicotinaldehyde offers a convergent approach, while the late-stage formylation or oxidation of a pre-aminated pyridine provides a valuable alternative. The selection of the optimal pathway will be dictated by the specific constraints and objectives of the research or manufacturing campaign. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and to efficiently access this pivotal intermediate for the advancement of drug discovery and development programs.
References
- Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Duncton, M. A. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2313. [Link]
-
Pharmaceuticals Editorial Office. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(5), 629. [Link]
-
PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]
-
Lynch, J. E., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(12), 110-112. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications, 48(2), 135-156. [Link]
- Zarei, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Unpublished manuscript.
- Leo, L., et al. (2019). Mini-Reviews in Organic Chemistry. Mini-Reviews in Organic Chemistry, 16(6), 590-602.
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Chemical Communications. Directed nucleophilic aromatic substitution reaction. [Link]
-
Zarei, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
-
YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Duncton, M. A. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2313. [Link]
-
Winfield, L. L. (2010). Nucleophilic aromatic substitution, a guided inquiry laboratory experiment. Journal of Chemical Education, 87(12), 110-112. [Link]
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde: A Key Intermediate in Modern Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its precise chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will elucidate the compound's characteristic spectral signature, explore its chemical reactivity, and highlight its critical role as a key intermediate in the synthesis of advanced targeted therapeutics, such as the kinase inhibitor Ripretinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Nomenclature and Physicochemical Properties
The compound, commonly referred to as 6-Chloro-4-(ethylamino)nicotinaldehyde, is systematically named 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde according to IUPAC nomenclature.[1] This name precisely describes the pyridine core with a carbaldehyde (aldehyde) group at the 3-position, an ethylamino group at the 4-position, and a chlorine atom at the 6-position.
The strategic placement of these functional groups—a nucleophilic secondary amine, an electrophilic aldehyde, and a halogenated pyridine ring—renders it a highly versatile and reactive intermediate for constructing more complex molecular architectures.
Table 1: Physicochemical Properties of 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | [1] |
| Synonyms | 6-Chloro-4-(ethylamino)nicotinaldehyde | |
| CAS Number | 959163-01-0 | |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Boiling Point | 347.4 ± 42.0 °C (at 760 mmHg) | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| LogP | 3.49 | [1] |
| Appearance | Assumed to be a solid at room temperature | [2] |
| Solubility | Low in water; Soluble in common organic solvents | [2] |
Synthesis of 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the sequential introduction of the chloro, ethylamino, and aldehyde functionalities onto a pyridine precursor.[2]
Synthetic Workflow Overview
The following diagram illustrates a logical and efficient pathway for the synthesis. The causality behind this experimental design lies in the strategic manipulation of activating and directing effects of the substituents at each stage.
Caption: Synthetic workflow for 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology. The choice of reagents and conditions is critical for minimizing side reactions and facilitating purification.
Protocol 1: Synthesis of 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
-
Step 1: Chlorination of a Pyridine Precursor.
-
To a suitable pyridine starting material (e.g., a 4-aminopyridine derivative), add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically performed in a suitable solvent under controlled temperature conditions.
-
Upon completion, the reaction mixture is carefully quenched and neutralized.
-
The chlorinated pyridine intermediate is extracted with an organic solvent, dried, and purified.
-
-
Step 2: Introduction of the Ethylamino Group.
-
The 6-chloropyridine derivative from the previous step is dissolved in a suitable solvent.
-
Ethylamine is added, often in the presence of a catalyst and under elevated temperature and pressure to facilitate the nucleophilic aromatic substitution.[2]
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
After the reaction is complete, the product is isolated and purified to yield the 6-chloro-4-(ethylamino)pyridine derivative.[2]
-
-
Step 3: Formylation to Yield the Aldehyde.
-
The formylation is achieved using the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).
-
The 6-chloro-4-(ethylamino)pyridine derivative is then added to the Vilsmeier reagent.
-
The reaction mixture is heated to drive the formylation at the 3-position of the pyridine ring.
-
The reaction is quenched by pouring it onto ice, followed by neutralization.
-
The final product, 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde, is isolated via extraction and purified, typically by column chromatography.
-
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. The following are the expected spectroscopic data based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group protons (a triplet around 1.2-1.4 ppm for the methyl group and a quartet around 3.4-3.6 ppm for the methylene group).[1] The aromatic protons on the pyridine ring will appear in the downfield region (around 6.5-8.5 ppm).[1] A highly characteristic downfield singlet for the aldehyde proton is expected at approximately 9.8-10.2 ppm.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde group will exhibit a signal in the significantly downfield region of the spectrum, typically around 190-200 ppm.[1] Other signals corresponding to the carbons of the pyridine ring and the ethyl group will also be present in their respective characteristic regions.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. Other notable bands would include N-H stretching and C-H stretching frequencies.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemical Reactivity and Derivatization Potential
The presence of multiple functional groups makes 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde a versatile substrate for further chemical transformations.[2]
Caption: Key chemical reactions of 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde.
-
Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid (6-chloro-4-(ethylamino)nicotinic acid) using standard oxidizing agents like manganese(IV) oxide.[1] This opens up avenues for amide bond formation.
-
Reduction of the Aldehyde: The aldehyde can be reduced to the corresponding primary alcohol (6-chloro-4-(ethylamino)nicotinyl alcohol) using reducing agents such as sodium borohydride.[1]
-
Reactions at the C-Cl Bond: The chlorine atom at the 6-position can be displaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.[1]
Applications in Medicinal Chemistry and Drug Discovery
This intermediate is a critical component in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders and cancers.[3] A prime example of its application is in the synthesis of Ripretinib.
Key Intermediate in the Synthesis of Ripretinib
Ripretinib (brand name Qinlock) is a tyrosine kinase inhibitor used for the treatment of advanced gastrointestinal stromal tumors (GIST).[4][5] 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde serves as a crucial building block for constructing the core of the Ripretinib molecule. The aldehyde functionality allows for the formation of a new ring system, which is a key structural feature of the final drug.
Mechanism of Action of Ripretinib and the KIT/PDGFRA Signaling Pathway
Gastrointestinal stromal tumors are often driven by mutations in the KIT or PDGFRA genes, which lead to the constitutive activation of their respective receptor tyrosine kinases.[6] This results in uncontrolled cell proliferation and survival.[7]
Ripretinib functions as a "switch-control" kinase inhibitor.[8] It uniquely binds to both the switch pocket and the activation loop of the kinase, locking it in an inactive conformation.[9][10] This dual-binding mechanism effectively blocks the downstream signaling pathways that promote cancer cell growth.[9]
The major signaling pathways downstream of KIT and PDGFRA that are inhibited by Ripretinib include:
-
RAS/RAF/MEK/MAPK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cell growth and differentiation.
Caption: Simplified KIT/PDGFRA signaling pathway and the inhibitory action of Ripretinib.
Handling, Storage, and Safety
As with all chemical reagents, 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex drug molecules, exemplified by its role in the production of the kinase inhibitor Ripretinib. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists working to create the next generation of targeted therapies.
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Available at: [Link]
-
ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available at: [Link]
-
Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. Available at: [Link]
- Google Patents. Synthesis of pyridine aldehydes - US3160633A.
-
PMC. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis. Available at: [Link]
-
PMC. Ripretinib: First Approval. Available at: [Link]
-
PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. Available at: [Link]
-
PMC. Ripretinib for the treatment of advanced gastrointestinal stromal tumor. Available at: [Link]
-
ResearchGate. KIT and PDGFRA downstream signaling pathways. Available at: [Link]
-
ResearchGate. Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Available at: [Link]
-
Targeted Oncology. How Ripretinib's Mechanism of Action Works in Patients With GIST. Available at: [Link]
-
Patsnap Synapse. What is Ripretinib used for?. Available at: [Link]
-
PMC. The role of mutational analysis of KIT and PDGFRA in gastrointestinal stromal tumors in a clinical setting. Available at: [Link]
-
ResearchGate. Analysis of KIT/PDGFRA downstream signaling pathways in two sporadic... Available at: [Link]
-
RSC Publishing. An optimized approach in the synthesis of imatinib intermediates and analogues. Available at: [Link]
-
Wikipedia. Ripretinib. Available at: [Link]
-
ResearchGate. Dual mechanism of ripretinib as a tyrosine kinase inhibitor. Available at: [Link]
-
YouTube. Gastrointestinal stromal tumor (GIST) Genetics - Kit, pdgfra and wild type GIST. Available at: [Link]
-
MDPI. 1H and 13C-NMR data. Available at: [Link]
-
Deciphera Pharmaceuticals. Ripretinib. Available at: [Link]
-
AJMC. FDA Approves Qinlock (Ripretinib) For Gastrointestinal Stromal Tumors. Available at: [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ripretinib - Wikipedia [en.wikipedia.org]
- 5. tapi.com [tapi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The role of mutational analysis of KIT and PDGFRA in gastrointestinal stromal tumors in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Ripretinib used for? [synapse.patsnap.com]
- 9. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
6-Chloro-4-(ethylamino)nicotinaldehyde biological activity
A Critical Pharmacophore Scaffold for Type II Kinase Inhibitors[1]
Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) is a specialized pyridine derivative serving as a high-value intermediate in the synthesis of 1,6-naphthyridine scaffolds.[1] Its primary application lies in the development of "Switch Control" tyrosine kinase inhibitors, most notably Ripretinib (Qinlock) , used for the treatment of Gastrointestinal Stromal Tumors (GIST).[1][2][3]
This guide details the compound's chemical utility, its role in generating the pharmacophore for KIT/PDGFRA inhibition, and the specific biological activities of its downstream derivatives.[1]
Chemical Profile & Strategic Utility[1]
2.1 Molecular Identity
| Property | Specification |
| IUPAC Name | 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde |
| CAS Number | 959163-01-0 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Core Structure | Pyridine ring substituted at C3 (aldehyde), C4 (ethylamino), C6 (chloro) |
| Physical State | Yellow to orange solid (typically) |
| Solubility | Soluble in DMSO, DMF, Chloroform; limited water solubility |
2.2 Pharmacophore Generation (SAR Logic)
This intermediate is engineered to introduce three critical features into the final drug molecule:
-
The 1,6-Naphthyridine Core (Hinge Binder): The aldehyde (C3) and ethylamino (C4) groups provide the necessary "ortho-aminoaldehyde" motif required for cyclization reactions (e.g., Knoevenagel condensation followed by cyclization) to form the bicyclic naphthyridine system.[1] This system mimics the adenine ring of ATP, binding to the kinase hinge region.[1]
-
Solvent Front Interaction (N-Ethyl): The ethyl group on the amine is retained in the final structure (as the N1-ethyl of the naphthyridine).[1] This group typically orients towards the solvent front or a hydrophobic pocket, improving potency and solubility compared to a naked amine.[1]
-
Late-Stage Diversification (C6-Chloro): The chlorine atom acts as a reactive handle.[1] In the synthesis of Ripretinib, this chlorine is preserved through the cyclization and later displaced by a nucleophile (e.g., methylamine) to fine-tune the electronic properties and solubility of the drug.[1]
Synthetic Workflows & Protocols
The following protocols outline the generation of the intermediate and its conversion into a bioactive kinase inhibitor scaffold.
3.1 Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
Objective: Selective amination of 4,6-dichloronicotinaldehyde.
-
Starting Material: 4,6-Dichloronicotinaldehyde (commercially available or synthesized from 4,6-dihydroxynicotinic acid).[1]
-
Reagents: Ethylamine (70% in water or THF solution), Triethylamine (base), Acetonitrile (solvent).[1]
-
Protocol:
-
Dissolve 4,6-dichloronicotinaldehyde (1.0 eq) in Acetonitrile at 0°C.
-
Add Triethylamine (1.2 eq) followed by slow addition of Ethylamine (1.05 eq). Note: Control stoichiometry to avoid displacement of the C6 chlorine.
-
Stir at 0–5°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of starting material.[1]
-
Workup: Evaporate solvent, resuspend in Ethyl Acetate, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Recrystallization from Hexane/EtOAc or column chromatography.[1]
-
Yield: Typically 85–90%.[1]
-
3.2 Downstream Conversion: The Ripretinib Pathway
Objective: Cyclization to the 1,6-naphthyridine core.[1]
-
Condensation: The aldehyde reacts with an aryl acetate derivative (e.g., 2-(4-bromo-2-fluorophenyl)acetate) in the presence of a base (LiHMDS or NaH) to form the lactam ring.[1]
-
Substitution: The C6-chlorine (now at position 7 of the naphthyridine) is displaced by methylamine to install the methylamino group found in Ripretinib.[1]
Figure 1: Synthetic trajectory from the pyridine intermediate to the bioactive kinase inhibitor.[1]
Biological Activity (Derived)[1][5][6][7]
While 6-Chloro-4-(ethylamino)nicotinaldehyde is an intermediate, its biological relevance is defined by the activity of its derivatives.[1] The data below reflects the activity of Ripretinib , the direct downstream product of this scaffold.[1]
4.1 Mechanism of Action: Switch Control Inhibition
The scaffold derived from this intermediate binds to the "switch pocket" of the KIT and PDGFRA kinases.[1]
-
Dual Mechanism: It binds to both the active (Type I) and inactive (Type II) conformations.[1]
-
Impact: It prevents the activation loop from switching into the active conformation, thereby blocking downstream signaling (RAF/MEK/ERK and PI3K/AKT pathways).[1]
4.2 Potency Data (IC50 Values)
The following table summarizes the inhibitory potency of the scaffold against various KIT mutations (GIST relevant).
| Target Kinase | Mutation Type | IC50 (nM) | Clinical Relevance |
| KIT WT | Wild Type | 1–10 | Baseline inhibition |
| KIT Exon 11 | Deletion (V560D) | < 10 | Primary GIST mutation |
| KIT Exon 17 | Activation Loop (D816V) | 10–20 | Imatinib-resistant |
| PDGFRA | D842V | 20–50 | Historically difficult target |
4.3 Structural Logic of Inhibition
The following diagram illustrates how the features of the intermediate map to the kinase binding site.[1]
Figure 2: Pharmacophore mapping of the intermediate's functional groups to kinase domains.[1]
Safety & Handling
-
Hazards: As an aldehyde and halogenated pyridine, this compound is likely a skin and eye irritant.[1] It may cause sensitization.[1]
-
Stability: The aldehyde group is susceptible to oxidation (to nicotinic acid) or reduction.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Impurity Profile: In the synthesis of Ripretinib, this compound is a potential process impurity ("Ripretinib Impurity 2").[1] Its presence must be controlled to <0.15% in the final API to meet ICH guidelines.[1]
References
-
Deciphera Pharmaceuticals. (2020).[1][3][4] Ripretinib (Qinlock) Prescribing Information. U.S. Food and Drug Administration.[1][3][4]
-
Smith, B. D., et al. (2019).[1] "Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants."[1][3] Cancer Cell, 35(5), 738-751.[1]
-
ChemicalBook. (2024).[1][5] 6-Chloro-4-(ethylamino)nicotinaldehyde Product Entry & Synthesis Data.
-
PubChem. (2024).[1] Compound Summary: 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde.[1] National Library of Medicine.[1] [1]
-
World Intellectual Property Organization. (2014).[1] Patent WO2014052365: Synthesis of Naphthyridine Derivatives.[1]
Sources
6-Chloro-4-(ethylamino)nicotinaldehyde potential applications in oncology
Topic: 6-Chloro-4-(ethylamino)nicotinaldehyde: Strategic Applications in Next-Generation Kinase Inhibitor Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Developers
Executive Summary: The Linchpin of Naphthyridine Scaffolds
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) has emerged as a critical pharmacophore intermediate in the synthesis of Type II kinase switch control inhibitors , most notably Ripretinib (Qinlock) . Unlike generic pyridine building blocks, this molecule possesses a unique trisubstituted architecture—an electrophilic aldehyde at C3, a nucleophilic ethylamino group at C4, and a displaceable chlorine at C6.
This specific substitution pattern pre-organizes the molecule for heteroannulation reactions , specifically the construction of 1,6-naphthyridin-2(1H)-one scaffolds. By serving as the "A-ring" precursor that dictates the regiochemistry of the fused bicyclic system, this intermediate allows for the precise assembly of multi-kinase inhibitors targeting KIT and PDGFRα mutations in Gastrointestinal Stromal Tumors (GIST).
Chemical Profile & Structural Biology
Structural Logic
The utility of 6-Chloro-4-(ethylamino)nicotinaldehyde lies in its "push-pull" electronic structure, which facilitates convergent synthesis:
-
C3-Aldehyde (Electrophile): Acts as the anchor for Knoevenagel-type condensations with phenylacetic acid derivatives.
-
C4-Ethylamino (Nucleophile): The nitrogen lone pair is positioned to attack a downstream ester or nitrile, closing the B-ring of the naphthyridine system.
-
C6-Chlorine (Leaving Group): Remains intact during the initial cyclization, serving as a late-stage handle for SNAr reactions (e.g., introducing the methylamine solubility tail in Ripretinib).
Mechanistic Role in Kinase Binding
In the final drug architecture (e.g., Ripretinib), the ethyl group derived from this intermediate occupies the hydrophobic pocket near the gatekeeper residue, while the naphthyridine core forms critical hydrogen bonds with the kinase hinge region.
Core Application: Synthesis of Ripretinib (Qinlock)
The primary oncological application of this intermediate is the industrial-scale synthesis of Ripretinib. The following protocol outlines the conversion of the nicotinaldehyde into the 1,6-naphthyridine core.
Experimental Workflow: Naphthyridine Ring Construction
Objective: Cyclization of 6-Chloro-4-(ethylamino)nicotinaldehyde with Methyl 2-(4-bromo-2-fluorophenyl)acetate to form the 1,6-naphthyridine core.
Reagents:
-
Substrate A: 6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq)
-
Substrate B: Methyl 2-(4-bromo-2-fluorophenyl)acetate (1.1 eq)
-
Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol (Self-Validating System):
-
Preparation: Dissolve Substrate B in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[1]
-
Activation: Slowly add KOtBu (1.2 eq). The solution will darken, indicating enolate formation. Checkpoint: Ensure temperature < 5°C to prevent self-condensation.
-
Addition: Add Substrate A (dissolved in minimal DMF) dropwise over 30 minutes.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 80°C for 4 hours.
-
Quench & Isolation: Pour reaction mixture into ice-water. Acidify to pH 5 with 1N HCl. The precipitate contains the crude naphthyridinone.
-
Validation: LC-MS should show a mass shift corresponding to the loss of H₂O and MeOH (Cyclized Mass = Substrate A + Substrate B - 50 Da).
Visualization of Signaling & Synthesis
Caption: Synthetic pathway converting the nicotinaldehyde intermediate into the Ripretinib API via naphthyridine ring formation.
Advanced Scaffold Applications (Divergent Synthesis)
Beyond Ripretinib, this intermediate serves as a "privileged scaffold" for discovering novel kinase inhibitors. The aldehyde and chlorine handles allow for orthogonal functionalization.
Divergent Synthesis Strategy
| Reaction Type | Target Handle | Application in Oncology |
| Reductive Amination | C3-Aldehyde | Creation of benzylamine linkers to access hydrophobic back-pockets of kinases (e.g., EGFR, VEGFR). |
| Suzuki-Miyaura | C6-Chlorine | Introduction of aryl/heteroaryl groups to improve solubility or target affinity (e.g., replacing Cl with a pyridine or pyrazole). |
| Knoevenagel Condensation | C3-Aldehyde | Synthesis of vinyl-nitrile Michael acceptors for covalent kinase inhibition (targeting Cys residues). |
Protocol: Reductive Amination for Library Generation
-
Mix: Combine 6-Chloro-4-(ethylamino)nicotinaldehyde (1 eq) with diverse amine (1.1 eq) in DCE (Dichloroethane).
-
Catalyst: Add Acetic Acid (1 eq). Stir 1 hr.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight.
-
Result: A library of 3-aminomethyl-pyridine derivatives.
Caption: Divergent synthesis map illustrating the versatility of the nicotinaldehyde scaffold in drug discovery.
References
-
Deciphera Pharmaceuticals. (2020).[2] Ripretinib (Qinlock) Prescribing Information. U.S. Food and Drug Administration.[2]
-
Smith, B. D., et al. (2019). Discovery of Ripretinib (DCC-2618): A Switch Control Kinase Inhibitor for the Treatment of GIST.[5] Journal of Medicinal Chemistry.
-
Flynn, D. L., et al. (2012). Dihydronaphthyridines and their use as kinase inhibitors. World Intellectual Property Organization (WO/2012/123304).
-
ChemicalBook. (2024). Synthesis of Ripretinib and Key Intermediates.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71584930 (Ripretinib). PubChem.
Sources
- 1. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 2. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. mdpi.com [mdpi.com]
- 5. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]
- 6. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Solvent Solubility Profile of 6-Chloro-4-(ethylamino)nicotinaldehyde: A Methodological Framework
An In-depth Technical Guide
Foundational Physicochemical Analysis of the Solute
Before any experimental work, a thorough in-silico analysis of the target molecule, 6-Chloro-4-(ethylamino)nicotinaldehyde, provides the theoretical foundation for predicting its behavior. These properties are critical for understanding its potential interactions with various solvents.
The structure of 6-Chloro-4-(ethylamino)nicotinaldehyde is characterized by a pyridine ring, an aldehyde group, a secondary amine, and a chlorine atom. These features dictate its polarity, hydrogen bonding capability, and overall solubility. Key computed properties are summarized below.
Table 1: Physicochemical Properties of 6-Chloro-4-(ethylamino)nicotinaldehyde
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C8H9ClN2O | - | |
| Molecular Weight | 184.62 g/mol | Foundational for concentration calculations (e.g., mg/mL to Molarity). | |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting a preference for non-polar to moderately polar organic solvents over water. | |
| Hydrogen Bond Donors | 1 (the N-H group) | Ability to donate a hydrogen bond to electronegative atoms in solvents (e.g., the oxygen in alcohols or ketones). | |
| Hydrogen Bond Acceptors | 3 (aldehyde O, pyridine N, amine N) | Strong capacity to accept hydrogen bonds from protic solvents like alcohols. | |
| pKa (Predicted) | Basic: ~5.5 (Pyridine N) | The molecule is weakly basic. Its solubility in acidic aqueous media would be enhanced, but this is less relevant for organic solvents unless they are acidic. | |
| Polar Surface Area | 45.9 Ų | A moderate polar surface area suggests that while it has polar features, it is not excessively polar, aligning with the XLogP3 value. |
Expert Interpretation: The presence of both hydrogen bond donors and a significant number of acceptors, combined with a moderate XLogP3 value, paints a picture of a versatile molecule. It is not extremely lipophilic or hydrophilic. We can, therefore, hypothesize that its solubility will be highest in solvents that can engage in hydrogen bonding (like alcohols) or have a moderate polarity to accommodate the polar surface area without being overly aqueous. Solvents like heptane or toluene are expected to be poor solvents, while solvents like ethanol, isopropanol, and acetone are predicted to be effective.
A Logic-Driven Approach to Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be visualized as a decision-making workflow where the properties of the solute guide the choice of solvent. The following diagram illustrates this logic for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Caption: Logical workflow for predicting solvent compatibility based on solute properties.
Experimental Protocols for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following protocols describe methods for both rapid qualitative assessment and rigorous quantitative determination of solubility.
Protocol: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimate ("Insoluble," "Slightly Soluble," "Soluble") and is useful for initial solvent screening.
Objective: To visually estimate the solubility of the compound in a variety of solvents at room temperature.
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde
-
A selection of organic solvents (e.g., Heptane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethanol, Methanol)
-
Small glass vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation: Add approximately 1-2 mg of 6-Chloro-4-(ethylamino)nicotinaldehyde to a series of labeled glass vials. The exact mass is not critical, but it should be consistent.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 1 minute.
-
Observation: Visually inspect the vial against a contrasting background. If all solid has dissolved, the compound is considered "Soluble" at >10-20 mg/mL.
-
Incremental Addition: If solid remains, add another 400 µL of the solvent (for a total of 500 µL). Vortex for 1 minute. If the solid dissolves, it is "Soluble" at >2-4 mg/mL.
-
Final Addition: If solid still remains, add a final 500 µL of solvent (for a total of 1 mL). Vortex for 1 minute. If the solid dissolves, it is "Slightly Soluble" (approx. 1-2 mg/mL). If not, it is classified as "Insoluble" (<1 mg/mL).
-
Repeat: Repeat steps 2-6 for each solvent being tested.
Trustworthiness: This protocol is self-validating through its tiered addition of solvent, providing a rough but rapid binning of solubility that is sufficient to guide decisions for purification or reaction setup.
Protocol: Quantitative Thermodynamic Solubility Determination
This protocol determines the equilibrium (thermodynamic) solubility, which is the most accurate and relevant value for formulation and physicochemical databases.
Objective: To accurately measure the saturation concentration of the compound in a solvent at a specific temperature after equilibrium has been reached.
Caption: Experimental workflow for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess of 6-Chloro-4-(ethylamino)nicotinaldehyde to a vial containing a precise volume (e.g., 1.0 mL) of the chosen solvent. "Excess" means enough solid should remain undissolved to ensure saturation.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure the system reaches equilibrium. Longer times (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is highly recommended.
-
Sampling and Filtration: Carefully remove an aliquot of the clear supernatant. Immediately filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any microscopic particulates. This step is critical to avoid artificially high results.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS, referencing a standard curve prepared with known concentrations of the compound.
-
Calculation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the thermodynamic solubility of the compound in that solvent at that temperature.
Authoritative Grounding: This shake-flask method is the gold standard for solubility measurement and is consistent with principles outlined in pharmaceutical development guidelines for its accuracy and relevance to equilibrium states.
Anticipated Solubility Profile
Based on the foundational principles and common solvent properties, we can construct an anticipated solubility profile. This table should be used as a guide to be populated with experimental data derived from the protocols above.
Table 2: Predicted and Experimental Solubility of 6-Chloro-4-(ethylamino)nicotinaldehyde at 25 °C
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Experimental Result (Qualitative) | Experimental Result (Quantitative, mg/mL) |
| Non-Polar Aprotic | Heptane | 0.1 | None | Very Low | Data to be generated | Data to be generated |
| Toluene | 2.4 | None (π-system) | Low | Data to be generated | Data to be generated | |
| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | Moderate-High | Data to be generated | Data to be generated |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | High | Data to be generated | Data to be generated | |
| Acetone | 5.1 | Acceptor | High | Data to be generated | Data to be generated | |
| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate-High | Data to be generated | Data to be generated | |
| Polar Protic | Isopropanol (IPA) | 3.9 | Donor & Acceptor | Very High | Data to be generated | Data to be generated |
| Ethanol | 4.3 | Donor & Acceptor | Very High | Data to be generated | Data to be generated | |
| Methanol | 5.1 | Donor & Acceptor | Very High | Data to be generated | Data to be generated |
Conclusion
The solubility of 6-Chloro-4-(ethylamino)nicotinaldehyde is not a single value but a profile that depends intimately on the choice of solvent. A theoretical analysis based on its physicochemical properties—moderate lipophilicity and robust hydrogen bonding capabilities—predicts poor solubility in non-polar solvents and high solubility in polar aprotic and, especially, polar protic solvents. This guide provides the robust, step-by-step experimental methodologies required to validate these predictions and generate reliable, quantitative data. By combining theoretical prediction with rigorous empirical measurement, researchers can confidently select appropriate solvents for synthesis, purification, and formulation, accelerating the development timeline and ensuring process robustness.
References
-
PubChem, National Center for Biotechnology Information. Compound Summary for CID 13854331, 6-Chloro-4-(ethylamino)nicotinaldehyde. Available at: [Link]
-
Avdeef, A. Solubility of Poorly Soluble Drugs. In: Oral Drug Absorption, 2nd ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2012; pp 29-66. (A representative academic text on the gold-standard shake-flask method). Available at: [Link]
6-Chloro-4-(ethylamino)nicotinaldehyde: A Pivot Point in Kinase Inhibitor Synthesis
Executive Summary
In the high-stakes landscape of kinase inhibitor development, 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) has emerged as a critical "linchpin" intermediate. Its structural uniqueness lies in its trifunctional nature: an electrophilic aldehyde at C3, a nucleophile-displaceable chloride at C6, and a directing ethylamino group at C4.
This technical guide dissects the utility of this intermediate, specifically its role as the primary scaffold for the FDA-approved drug Ripretinib (Qinlock) , a switch-control kinase inhibitor for Gastrointestinal Stromal Tumors (GIST). Beyond Ripretinib, we explore its versatility in synthesizing fused heterocycles like 1,6-naphthyridines and imidazo[4,5-c]pyridines .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde |
| CAS Number | 959163-01-0 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Appearance | Yellow to brown powder |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water |
| Key Functional Groups | Aldehyde (C3), Ethylamine (C4), Chloride (C6) |
Core Synthesis: The Regioselective Challenge
The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde is a textbook example of regioselective Nucleophilic Aromatic Substitution (
The Mechanism of Selectivity
The aldehyde group at C3 is a strong electron-withdrawing group (EWG).
-
C4 Position: Located ortho to the aldehyde. The inductive and resonance effects of the carbonyl group make C4 significantly more electrophilic (electron-deficient) than C6.
-
C6 Position: Located para to the aldehyde, but the activation is weaker compared to the proximal C4 site.
Experimental Protocol: Regioselective Mono-amination
-
Precursor: 4,6-Dichloronicotinaldehyde (CAS 1060811-62-2).
-
Reagent: Ethylamine (70% aq. or in THF).
-
Solvent: Acetonitrile (MeCN) or THF.
-
Critical Parameter: Temperature control (-10°C to 0°C).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4,6-dichloronicotinaldehyde in MeCN. Cool the system to -10°C using a cryostat.
-
Addition: Add 1.05 eq of ethylamine dropwise over 30 minutes. Note: Rapid addition causes localized heating, leading to bis-substitution (impurity formation).
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC for the disappearance of starting material.
-
Quench: Pour the mixture into ice water. The product typically precipitates due to lower solubility in water compared to MeCN.
-
Purification: Filtration followed by recrystallization from ethanol/heptane if necessary.
Self-Validating QC Point:
-
H-NMR Check: The C5 proton in the product will appear as a singlet (or doublet if coupling with NH) around 6.5–7.0 ppm. If bis-substitution occurs (displacement of C6-Cl), the aromatic region changes significantly, and the integration of ethyl protons doubles.
Application Case Study: Ripretinib Synthesis
The primary pharmaceutical value of this intermediate is its conversion into the 1,6-naphthyridin-2(1H)-one core found in Ripretinib.
The Pathway[4][6][8][9][10][11]
-
Condensation: The aldehyde (C3) and the ethylamino group (C4) react with a phenylacetate derivative.
-
Cyclization: This forms the second ring, creating the naphthyridine system.
-
Late-Stage Functionalization: The C6-chloro group (now C7 in the naphthyridine numbering) is displaced by methylamine to finalize the drug core.
Figure 1: The strategic role of 6-Chloro-4-(ethylamino)nicotinaldehyde in the synthesis of Ripretinib.[1][2][3][4]
Divergent Applications: Imidazo[4,5-c]pyridines
Beyond naphthyridines, this intermediate is a precursor for imidazo[4,5-c]pyridines , a scaffold used in antiviral and anticancer research.
Synthetic Logic: The vicinal arrangement of the aldehyde (C3) and the amine (C4) allows for rapid formation of an imidazole ring.
-
Reaction: Treatment with triethyl orthoformate (
) and a catalytic acid (e.g., p-TsOH). -
Result: The nitrogen of the ethylamino group attacks the orthoformate, which then condenses with the aldehyde (or transient imine) to close the 5-membered ring.
-
Utility: The resulting 6-chloro-1-ethyl-imidazo[4,5-c]pyridine retains the C6-chloro handle for further library generation (e.g., Suzuki coupling).
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, three specific impurities must be monitored:
| Impurity Type | Origin | Detection Strategy |
| Bis-ethylamino adduct | Over-reaction where C6-Cl is also displaced by ethylamine. | HPLC (Longer retention time due to increased lipophilicity). |
| Regioisomer | Attack at C6 instead of C4 (rare at low temps). | 1H-NMR (Distinct coupling patterns of aromatic protons). |
| Oxidation Product | Conversion of CHO to COOH (Nicotinic acid derivative). | LC-MS (M+16 peak); Acidic pH shift. |
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
References
-
Deciphera Pharmaceuticals, LLC. (2012). Compounds and Methods for Treating Cancer.[5]US Patent 8,188,113 .[2][6] Link
- Describes the synthesis of the naphthyridine core using 4,6-dichloronicotinaldehyde deriv
-
Deciphera Pharmaceuticals, LLC. (2013). Kinase Inhibitors Useful for the Treatment of Myleoproliferative Diseases and other Proliferative Disorders.US Patent 8,461,179 .[5][2] Link
- Detailed experimental procedures for Ripretinib intermedi
-
ChemicalBook. (2024).[7] Synthesis of Ripretinib.[5][2][8][7]Link
- Overview of the synthetic route involving the regioselective amin
-
PubChem. (2024). Ripretinib (CID 71584930).Link
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. Link
- Foundational text on converting 4-amino-nicotinaldehydes to imidazopyridines.
Sources
- 1. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN115581678A - A kind of Ripetinib tablet composition and preparation method thereof - Google Patents [patents.google.com]
The Strategic Role of 6-Chloro-4-(ethylamino)nicotinaldehyde in the Synthesis of Advanced Agrochemicals
An In-depth Technical Guide for Researchers and Synthetic Chemists
Abstract
In the competitive landscape of modern agriculture, the development of novel, effective, and selective agrochemicals is paramount. This technical guide delves into the pivotal role of 6-Chloro-4-(ethylamino)nicotinaldehyde as a sophisticated building block in the synthesis of next-generation insecticides, with a particular focus on the neonicotinoid class. We will explore the synthetic pathways, reaction mechanisms, and key experimental protocols, providing researchers and drug development professionals with a comprehensive understanding of how this versatile intermediate can be leveraged to create potent crop protection agents. This guide emphasizes the chemical logic behind synthetic choices, ensuring a robust and reproducible approach to innovation in agrochemical design.
Introduction: The Significance of Substituted Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in the realm of bioactive molecules, owing to its unique electronic properties and ability to engage in a variety of intermolecular interactions. Within the agrochemical sector, substituted pyridines form the core of numerous successful insecticides, herbicides, and fungicides. The neonicotinoids, a class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, prominently feature a chloropyridinyl moiety. This structural feature is crucial for their high affinity and selectivity towards insect nAChRs over their mammalian counterparts, contributing to their favorable toxicological profile for non-target organisms.
6-Chloro-4-(ethylamino)nicotinaldehyde emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The chlorine atom at the 6-position is a key pharmacophoric element in many neonicotinoids, while the ethylamino group at the 4-position offers a handle for modulating the molecule's polarity, solubility, and interaction with the target receptor. The aldehyde functionality at the 3-position serves as a versatile reactive site for elaboration into the final insecticidal structure. This guide will illuminate the synthetic journey from this key intermediate to a potent agrochemical, providing a roadmap for the development of novel crop protection solutions.
Physicochemical Properties of 6-Chloro-4-(ethylamino)nicotinaldehyde
A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Likely a solid | - |
| Boiling Point | 347.4±42.0 °C (Predicted) | |
| Density | 1.297±0.06 g/cm³ (Predicted) | |
| pKa | 1.09±0.10 (Predicted) |
Synthesis of the Core Intermediate: 6-Chloro-4-(ethylamino)nicotinaldehyde
The efficient construction of the starting aldehyde is a critical first step. Several synthetic routes have been reported, with the choice of method often depending on the availability of precursors and the desired scale of production. A common and reliable approach involves a multi-step sequence starting from a readily available pyridine derivative.
Synthetic Pathway Overview
The synthesis generally proceeds via the introduction of the ethylamino group onto a pre-chlorinated pyridine ring, followed by the formation of the aldehyde functionality.
Caption: Synthetic pathway to 6-Chloro-4-(ethylamino)nicotinaldehyde.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established chemical transformations of pyridine derivatives.
Step 1: Chlorination and Amination The synthesis can commence with a suitable pyridine precursor which is first chlorinated at the 6-position using reagents like phosphorus oxychloride or thionyl chloride. Subsequent nucleophilic aromatic substitution with an amine source provides the 4-amino derivative.
Step 2: Ethylation of the Amino Group The primary amino group is then selectively ethylated. This can be achieved through reductive amination with acetaldehyde or by direct alkylation with an ethyl halide in the presence of a base.
Step 3: Formylation of the Pyridine Ring The final step involves the introduction of the aldehyde group at the 3-position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from phosphorus oxychloride and a formamide derivative.
Transformation into a Neonicotinoid Insecticide: A Case Study
The true utility of 6-Chloro-4-(ethylamino)nicotinaldehyde lies in its conversion to highly active insecticidal compounds. We will now detail a logical and experimentally sound synthetic sequence to a novel neonicotinoid analogue, herein designated as EA-Imidacloprid .
The Strategic Transformation: From Aldehyde to a Reactive Electrophile
The core strategy involves a two-step transformation of the aldehyde group into a chloromethyl group, creating a reactive electrophilic center for subsequent coupling with a nucleophilic heterocycle.
Caption: Conversion of the aldehyde to the key chloromethyl intermediate.
4.1.1. Step 1: Reduction of the Aldehyde to the Corresponding Alcohol
Causality: The aldehyde must first be reduced to the primary alcohol to facilitate the subsequent chlorination. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it is a mild and selective reducing agent that will not affect the chloro and amino substituents on the pyridine ring.
Experimental Protocol:
-
Dissolve 6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol.
-
Purify the product by column chromatography on silica gel if necessary.
4.1.2. Step 2: Conversion of the Alcohol to the Chloromethyl Derivative
Causality: The hydroxyl group of the alcohol is a poor leaving group. It must be converted to a better leaving group to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a highly effective reagent for this conversion, as it reacts with the alcohol to form an intermediate chlorosulfite ester, which then readily undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired chloromethyl compound and gaseous byproducts (SO₂ and HCl).
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve the [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol (1.0 eq) in a dry, aprotic solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-Chloro-3-(chloromethyl)-N-ethylpyridin-4-amine.
-
This intermediate is often used in the next step without further purification.
The Coupling Reaction: Formation of the Neonicotinoid Scaffold
The final step in the synthesis of EA-Imidacloprid is the coupling of the electrophilic chloromethylpyridine with a suitable nucleophilic heterocycle. For the synthesis of imidacloprid analogues, N-nitro-imidazolidin-2-imine is the key nucleophile.
Caption: The final condensation step to form the neonicotinoid.
Experimental Protocol:
-
To a stirred solution of N-nitro-imidazolidin-2-imine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for example, potassium carbonate (1.5 eq).
-
Add a solution of 6-Chloro-3-(chloromethyl)-N-ethylpyridin-4-amine (1.0 eq) in the same solvent dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude EA-Imidacloprid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion and Future Perspectives
6-Chloro-4-(ethylamino)nicotinaldehyde has been demonstrated to be a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The strategic positioning of its functional groups allows for a logical and efficient synthetic route to complex molecules such as the neonicotinoid analogue EA-Imidacloprid . The protocols detailed in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers to explore the synthesis of new and potentially more effective insecticides.
The future of agrochemical research will undoubtedly involve the development of compounds with improved selectivity, lower environmental impact, and novel modes of action to combat the growing challenge of insecticide resistance. The synthetic flexibility offered by intermediates like 6-Chloro-4-(ethylamino)nicotinaldehyde will be instrumental in this endeavor, enabling the creation of a diverse range of molecular architectures for biological screening. It is through the creative and rigorous application of synthetic chemistry, as outlined in this guide, that the next generation of crop protection solutions will be realized.
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Retrieved from Pipzine Chemicals: [Link]
-
MySkinRecipes. 6-Chloro-4-methylnicotinaldehyde. Retrieved from MySkinRecipes: [Link]
- González, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3).
Unlocking the Therapeutic Potential of 6-Chloro-4-(ethylamino)nicotinaldehyde: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-(ethylamino)nicotinaldehyde is a substituted pyridine derivative with structural motifs that suggest a potential for significant biological activity. While its direct therapeutic applications are not yet fully elucidated, its chemical architecture, featuring a chlorinated pyridine ring, an ethylamino group, and a reactive aldehyde, presents a compelling starting point for drug discovery campaigns, particularly in oncology and neurology. This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of this molecule. We will delve into the scientific rationale behind prioritizing specific target classes, outline detailed experimental protocols for target deconvolution, and present a roadmap for advancing this compound from a chemical entity to a potential therapeutic candidate.
Introduction: The Scientific Rationale for Investigating 6-Chloro-4-(ethylamino)nicotinaldehyde
The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. 6-Chloro-4-(ethylamino)nicotinaldehyde possesses several key features that warrant investigation as a potential drug candidate. The pyridine ring is a common scaffold in many approved drugs, known for its ability to engage in various biological interactions. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the ethylamino group can participate in hydrogen bonding with protein targets. The aldehyde functionality, while potentially reactive, can also be a key feature for covalent inhibition or be synthetically modified to explore a wider chemical space.
Initial research suggests that this compound may serve as an intermediate in the synthesis of more complex molecules with potential applications in oncology and infectious diseases.[1] Derivatives of similar structures have been shown to inhibit specific enzymes, hinting at the therapeutic possibilities for diseases like cancer.[1] This guide will focus on two primary, plausible target classes for 6-Chloro-4-(ethylamino)nicotinaldehyde based on its structural alerts: Protein Kinases and Nicotinic Acetylcholine Receptors (nAChRs) .
Prioritizing Potential Therapeutic Target Classes
Protein Kinases: A Prominent Target in Oncology
The human kinome represents a large and druggable family of enzymes that play crucial roles in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Many small molecule kinase inhibitors share structural similarities with the purine core of ATP, and substituted pyridines can mimic this interaction. The 4-amino-substituted pyridine core of 6-Chloro-4-(ethylamino)nicotinaldehyde is a key pharmacophore in several known kinase inhibitors.
Hypothesized Mechanism: The ethylamino group could form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a common interaction for Type I and Type II kinase inhibitors. The chlorinated pyridine ring would occupy the hydrophobic pocket, and further modifications of the aldehyde group could be explored to enhance potency and selectivity.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often implicated in tumor angiogenesis and proliferation.[3]
-
Non-Receptor Tyrosine Kinases: Including Src family kinases, which are involved in various signaling pathways controlling cell growth and survival.
-
Serine/Threonine Kinases: Such as CDKs, which regulate the cell cycle, and MAP kinases, which are central to many signaling cascades.[4]
Nicotinic Acetylcholine Receptors (nAChRs): Modulators of Neuronal Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] They are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5][6][7] The core structure of 6-Chloro-4-(ethylamino)nicotinaldehyde bears a resemblance to nicotine and other nAChR modulators.
Hypothesized Mechanism: The protonated ethylamino group could interact with the aromatic box of the nAChR ligand-binding domain, a key interaction for acetylcholine and other agonists. The chlorinated pyridine ring would contribute to the overall binding affinity through hydrophobic and van der Waals interactions.
Potential nAChR Subtypes:
-
α4β2: The most abundant nAChR subtype in the brain, a primary target for nicotine's rewarding effects.[6][8]
-
α7: Implicated in cognitive function and inflammatory processes.
-
α3β4: A key subtype in the autonomic nervous system.
Experimental Workflow for Target Identification and Validation
The following section outlines a systematic approach to identify and validate the therapeutic targets of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Phase 1: Initial Target Identification
This phase aims to broadly screen for potential interacting proteins.
3.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a powerful technique to pull down protein targets from cell lysates.
-
Protocol:
-
Immobilization: Synthesize a derivative of 6-Chloro-4-(ethylamino)nicotinaldehyde with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The aldehyde group can be a suitable point of attachment.
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for kinase targets or a neuronal cell line for nAChRs).
-
Affinity Purification: Incubate the immobilized compound with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Causality: This experiment directly identifies proteins that physically interact with the compound of interest. The use of a control column with a non-functionalized bead is crucial to differentiate specific binders from non-specific ones.
3.1.2. Kinase Profiling
Broad-spectrum kinase profiling assays can rapidly assess the compound's activity against a large panel of kinases.
-
Protocol:
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Compound Concentration: Screen 6-Chloro-4-(ethylamino)nicotinaldehyde at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase in the panel.
-
-
Causality: This provides a direct measure of the compound's inhibitory activity against a wide range of kinases, allowing for the identification of potent and selective hits.
Workflow for Initial Target Identification
Caption: Initial target identification workflow for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Phase 2: Target Validation and Mechanistic Studies
Once potential targets are identified, the next step is to validate these interactions and understand the mechanism of action.
3.2.1. Enzymatic Assays
For identified kinase targets, in vitro enzymatic assays are essential to determine the potency and mode of inhibition.
-
Protocol:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Assay: Perform a dose-response curve to determine the IC50 value. Common assay formats include radiometric assays (32P-ATP) or fluorescence-based assays.
-
Mechanism of Action: Conduct kinetic studies by varying the concentrations of both the compound and ATP to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
-
Causality: These assays provide quantitative data on the compound's direct inhibitory effect on the purified enzyme, confirming it as a direct target.
3.2.2. Radioligand Binding Assays
For nAChR targets, radioligand binding assays are the gold standard for determining binding affinity.
-
Protocol:
-
Reagents: Cell membranes expressing the nAChR subtype of interest, a radiolabeled ligand (e.g., [3H]-epibatidine), and 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Assay: Perform a competition binding assay by incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.
-
Data Analysis: Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
-
Causality: This experiment quantifies the compound's affinity for the receptor, confirming a direct binding interaction.
3.2.3. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context.
-
Protocol:
-
Cell Treatment: Treat intact cells with 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
-
Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift upon compound treatment provides strong evidence of target engagement in a physiological setting.
Workflow for Target Validation
Caption: Workflow for validating the identified therapeutic targets.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.
| Assay | Parameter | 6-Chloro-4-(ethylamino)nicotinaldehyde | Control Compound |
| Kinase Assay (Target X) | IC50 (nM) | Experimental Value | Known Inhibitor |
| nAChR Binding (Subtype Y) | Ki (nM) | Experimental Value | Known Ligand |
| CETSA (Target X) | ΔTm (°C) | Experimental Value | Vehicle Control |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the therapeutic targets of 6-Chloro-4-(ethylamino)nicotinaldehyde. By systematically employing a combination of biochemical and cellular assays, researchers can confidently identify and validate the molecular targets of this promising compound. The initial focus on protein kinases and nicotinic acetylcholine receptors is based on strong structural and chemical precedents.
Successful validation of a primary target will open the door for lead optimization programs. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Chloro-4-(ethylamino)nicotinaldehyde to improve potency, selectivity, and pharmacokinetic properties. The aldehyde moiety, in particular, offers a versatile handle for chemical modification.
-
In Vivo Efficacy Studies: Testing optimized compounds in relevant animal models of cancer or neurological disorders.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.
By following the roadmap outlined in this guide, the scientific community can unlock the full therapeutic potential of 6-Chloro-4-(ethylamino)nicotinaldehyde and pave the way for the development of novel therapeutics.
References
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
-
National Center for Biotechnology Information. (2025, April 25). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Lerman, C., et al. (2007). Pharmacogenetics of smoking cessation: role of nicotine target and metabolism genes. Drug discovery today, 12(1-2), 48-56.
- Shiraishi, T., et al. (1988). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives.
- Li, X., et al. (2018). Metabotropic Glutamate Receptors 2 and 3 as Targets for Treating Nicotine Addiction.
- Parvez, S., et al. (2017). Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. Journal of cardiovascular pharmacology, 69(5), 269-278.
- Pelles, S., & Roth, R. H. (1976). Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide. Biochemical pharmacology, 25(19), 2219-2221.
-
MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]
- Latli, B., et al. (2000). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor. Journal of medicinal chemistry, 43(5), 1045-1054.
-
ChemBK. (2024, April 9). 6-Chloro Nicotinaldehyde. Retrieved from [Link]
-
PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. Retrieved from [Link]
-
PubChem. 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetics of smoking cessation: role of nicotine target and metabolism genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors 2 and 3 as Targets for Treating Nicotine Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: 6-Chloro-4-(ethylamino)nicotinaldehyde
This Application Note is structured as a high-level technical guide for the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde , a critical intermediate in the development of receptor tyrosine kinase inhibitors (e.g., Ripretinib analogs).[1][2]
Abstract & Application Scope
6-Chloro-4-(ethylamino)nicotinaldehyde is a functionalized pyridine building block utilized primarily in the synthesis of fused heterocyclic systems (e.g., 1,6-naphthyridines) for kinase inhibitor discovery.[1][2] Its structural core features an electrophilic aldehyde at C3 and a nucleophilic amine at C4, enabling rapid annulation reactions.
This protocol details a scalable, two-step synthesis starting from 4,6-dichloronicotinaldehyde , emphasizing the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the electronic differentiation between the C4 and C6 chlorine atoms on the pyridine ring.
-
Electronic Driver: The aldehyde group at C3 is a strong electron-withdrawing group (EWG).[1][2]
-
Regioselectivity: The C4 position is ortho to the aldehyde and para to the pyridine nitrogen (if N=1), making it significantly more electrophilic than the C6 position (which is meta to the aldehyde).
-
Kinetic Control: By maintaining low temperatures (0 °C), exclusive substitution at C4 is achieved, avoiding the formation of the C6-isomer or the 4,6-bis(ethylamino) byproduct.[1]
Scheme 1: Retrosynthetic Disconnection
Figure 1: Retrosynthetic strategy leveraging the enhanced electrophilicity of the C4 position.[1][2]
Experimental Protocols
Phase 1: Preparation of 4,6-Dichloronicotinaldehyde
Note: This material is commercially available.[1][2] If synthesizing de novo from 4,6-dihydroxynicotinic acid, follow the protocol below.
Reaction Overview:
-
Reagents: Phosphoryl chloride (POCl3), Dimethylformamide (DMF) [Catalytic].[1]
-
Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis of the Vilsmeier intermediate.
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube.
-
Charging: Add 4,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol) followed by POCl3 (50 mL, excess).
-
Catalysis: Carefully add DMF (0.5 mL) dropwise. Caution: Exothermic reaction with gas evolution.
-
Reaction: Heat the mixture to reflux (105 °C) for 4–6 hours. The suspension should become a clear yellow solution.
-
Workup:
Phase 2: Regioselective Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
Core Directive: This step requires strict temperature control to prevent over-amination.[1][2]
Reaction Overview:
Materials Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 4,6-Dichloronicotinaldehyde | 176.00 | 1.0 | 5.00 g (28.4 mmol) | Substrate |
| Ethylamine (2.0 M in THF) | 45.08 | 1.1 | 15.6 mL (31.2 mmol) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 4.75 mL (34.1 mmol) | Base Scavenger |
| THF (Anhydrous) | - | - | 50 mL | Solvent |[1][2]
Step-by-Step Protocol:
-
Solubilization: In a 250 mL 3-neck flask under N2 atmosphere, dissolve 4,6-dichloronicotinaldehyde (5.00 g) in anhydrous THF (40 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Allow to equilibrate for 15 minutes.
-
Addition:
-
Mix the Ethylamine solution and TEA in a separate vial with 10 mL THF.
-
Add this amine mixture dropwise via addition funnel over 30 minutes .
-
Rationale: Slow addition keeps the local concentration of amine low, favoring the faster reaction at C4 over the slower C6 substitution.
-
-
Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[1][2]
-
Quench & Workup:
-
Purification:
Scheme 2: Reaction Workflow
Figure 2: Operational workflow emphasizing kinetic control at Step 2.
Characterization & QC
Expected Data for 6-Chloro-4-(ethylamino)nicotinaldehyde:
-
1H NMR (400 MHz, DMSO-d6):
-
Mass Spectrometry (ESI):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Bis-adduct | Temperature too high or excess amine.[1][2] | Strictly maintain 0 °C. Verify stoichiometry (max 1.1 eq amine). |
| Low Yield | Incomplete reaction at 0 °C. | Allow to warm to RT only after 2 hours at 0 °C. |
| Dark/Tarred Product | Oxidation of amine or aldehyde.[1][2] | Perform reaction under Nitrogen.[1][2][3][4] Store product in dark/cold. |
| Regioisomer (C6) formed | Thermodynamic equilibration.[1][2] | Do not heat the reaction.[1][2] Quench immediately upon completion. |
Safety & Handling
-
Chloropyridines: Potential skin sensitizers and irritants.[1] Handle in a fume hood.
-
Ethylamine: Volatile and corrosive.[1] Use a sealed addition funnel.
-
POCl3: Reacts violently with water.[1][2] Quench carefully into ice.
References
-
ChemicalBook. (2025).[1] 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Properties and Suppliers. Retrieved from [1][2]
-
BenchChem. (2025).[1] Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2022).[1] Regioselective Synthesis of substituted pyridines and analysis of C4 vs C6 selectivity. PMC9646823.[1][2] Retrieved from [1][2]
-
Smolecule. (2023).[1][2][5] 6-Chloro-4-(ethylamino)nicotinaldehyde: Synthesis and Applications. Retrieved from [1][2]
-
PubChem. (2025).[1] 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure Data). CID 23434571.[1][2][6] Retrieved from [1][2]
Sources
- 1. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
- 2. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 6-Chloro-4-(ethylamino)nicotinaldehyde: A Guide for Researchers
Introduction
6-Chloro-4-(ethylamino)nicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This application note provides a detailed guide to the purification of 6-Chloro-4-(ethylamino)nicotinaldehyde, drawing upon established chromatographic and recrystallization techniques. The protocols described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to obtain this critical building block in high purity.
The molecular structure of 6-Chloro-4-(ethylamino)nicotinaldehyde, featuring a substituted pyridine ring, presents specific challenges and opportunities for purification. The presence of the basic ethylamino group, the electron-withdrawing chlorine atom, and the reactive aldehyde functionality dictates the choice of purification strategy. This guide will delve into the rationale behind the selection of solvents, stationary phases, and other experimental parameters, empowering the user to not only follow the protocols but also to adapt them to their specific needs.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde can introduce several types of impurities, including:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4,6-dichloronicotinaldehyde or related chlorinated pyridine derivatives.
-
Byproducts of Side Reactions:
-
Over-oxidation: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, 6-chloro-4-(ethylamino)nicotinic acid.[1]
-
Reduction: The aldehyde may be reduced to the corresponding alcohol, (6-chloro-4-(ethylamino)pyridin-3-yl)methanol.[1]
-
Incomplete Amination: If the synthesis involves the displacement of a leaving group with ethylamine, incomplete reaction can leave starting materials with a different substitution pattern.
-
The purification methods detailed below are designed to effectively remove these and other process-related impurities.
Purification Strategies: A Comparative Overview
Two primary methods are recommended for the purification of 6-Chloro-4-(ethylamino)nicotinaldehyde: flash column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolution for separating closely related impurities. Applicable to a wide range of impurity profiles. | Can be more time-consuming and require larger volumes of solvent. | Complex crude mixtures with multiple impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures. | Simple, cost-effective, and can yield very high purity material. | Dependent on finding a suitable solvent system. May not be effective for all impurity profiles. | Removing small amounts of impurities from a relatively pure crude product. |
Detailed Application Protocols
Protocol 1: Flash Column Chromatography
This protocol is based on a method adapted from patent literature, demonstrating a field-proven approach to the purification of this compound.
Rationale: Flash column chromatography on silica gel is an effective method for separating compounds with different polarities. The choice of a petroleum ether and ethyl acetate gradient allows for the elution of less polar impurities first, followed by the desired product, while more polar impurities remain on the column.
Materials:
-
Crude 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a mixture of petroleum ether and ethyl acetate (e.g., starting with 9:1 and testing up to 1:1) to determine the optimal eluent composition for separation. The target product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Visualize the spots under UV light (254 nm). The aldehyde functionality may also be visualized with a 2,4-dinitrophenylhydrazine (DNPH) stain.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in petroleum ether. Ensure the silica bed is well-settled and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 6-Chloro-4-(ethylamino)nicotinaldehyde in a minimal amount of dichloromethane or the initial eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 petroleum ether:EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, and so on) based on the TLC analysis. A common gradient for similar compounds is from 100% petroleum ether to a 60:40 mixture of petroleum ether and ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Expected Purity: >98% (as determined by HPLC or NMR)
Protocol 2: Recrystallization
Rationale: Recrystallization is an effective purification technique when a suitable solvent is found in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.[2] Given the low water solubility of 6-Chloro-4-(ethylamino)nicotinaldehyde, a mixed solvent system or a non-polar organic solvent is a logical starting point. For a similar compound, 3-pyridine aldehyde, recrystallization from water has been reported, suggesting that for some pyridine aldehydes, this can be a viable option.
Materials:
-
Crude 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Selected recrystallization solvent (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Experimental Workflow:
Caption: Workflow for Recrystallization Purification.
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes) in small test tubes.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude 6-Chloro-4-(ethylamino)nicotinaldehyde in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Expected Purity: >99% (as determined by HPLC or NMR)
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Column Chromatography: Poor Separation | Incorrect eluent polarity. | Re-optimize the eluent system using TLC. A shallower gradient may be necessary. |
| Column overloading. | Use a larger column with more silica gel relative to the amount of crude product. | |
| Recrystallization: No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is "oiling out". | Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. | |
| Both Methods: Low Recovery | Product is partially soluble in the cold recrystallization solvent. | Minimize the amount of cold solvent used for washing the crystals. |
| Product is streaking on the chromatography column. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic amino group with the acidic silica gel. |
Conclusion
The purification of 6-Chloro-4-(ethylamino)nicotinaldehyde is a critical step in its utilization as a pharmaceutical intermediate. Both flash column chromatography and recrystallization are powerful techniques for achieving high purity. The choice of method will depend on the specific impurity profile of the crude material. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently obtain high-quality 6-Chloro-4-(ethylamino)nicotinaldehyde for their research and development needs.
References
-
NCERT. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry – Some Basic Principles and Techniques. Retrieved from [Link]
- Google Patents. US3274206A - Process for the production of pyridine aldehydes.
Sources
Application Note: Synthesis and Optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde
Abstract
This application note details the optimized reaction conditions for the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0), a pivotal intermediate in the development of imidazo[4,5-c]pyridine-based kinase inhibitors (e.g., Ripretinib).[1][2] The protocol focuses on the regiospecific nucleophilic aromatic substitution (
Introduction & Mechanistic Insight
The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde relies on the differential electrophilicity of the carbon centers in 4,6-dichloronicotinaldehyde .[1][2]
-
C4 Position: Activated by both the electron-withdrawing formyl group (ortho-effect) and the pyridine nitrogen (para-like resonance).[1][2] The inductive effect of the adjacent aldehyde makes this position highly susceptible to nucleophilic attack.[1]
-
C6 Position: Activated primarily by the pyridine nitrogen (ortho-effect).[1][2] While reactive, it lacks the additional activation from the formyl group found at C4.[1]
Regioselectivity Control: Under kinetically controlled conditions (low temperature), ethylamine preferentially attacks the C4 position.[1] Elevated temperatures or excess amine can lead to substitution at C6 or double substitution, degrading yield and purity.[1]
Reaction Scheme
The following diagram illustrates the reaction pathway and potential side reactions.
Figure 1: Reaction pathway showing the selective formation of the target C4-substituted product and potential competing pathways.
Experimental Protocol
Reagents and Materials
-
Nucleophile: Ethylamine (2.0 M solution in THF is preferred over aqueous solutions to minimize hydrolysis risks)[1][2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1][2]
-
Quench: Saturated Ammonium Chloride (sat.
)
Step-by-Step Procedure
Step 1: Preparation of Starting Solution
-
Charge a clean, dry 3-neck round-bottom flask with 4,6-Dichloronicotinaldehyde (1.0 eq).
-
Add Anhydrous THF (10-15 volumes relative to mass).
-
Stir until fully dissolved.
-
Cool the system to -10°C to 0°C using an ice/salt bath or cryostat. Critical: Maintain low temperature to ensure regioselectivity.
Step 2: Nucleophilic Addition
-
Add Triethylamine (1.2 eq) to the reaction mixture.
-
Add Ethylamine (1.05 eq, 2.0 M in THF) dropwise over 30-60 minutes.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[3] The starting material should be consumed within 2-4 hours at 0°C.[1][2]
Step 3: Workup
-
Once conversion is >98%, quench the reaction by adding water (5 volumes).[1]
-
Extract the mixture with Ethyl Acetate (3 x 5 volumes).
-
Combine the organic layers and wash with Brine (1 x 5 volumes).
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) at <40°C.
Step 4: Purification
-
Crude Appearance: Yellow to orange solid.[2]
-
Recrystallization (Preferred): Dissolve crude in minimum hot Ethanol or Isopropanol, then cool to 0°C. Filter the precipitate.[1]
-
Flash Chromatography: If high purity is required, use a silica gel column eluting with a gradient of Hexane/Ethyl Acetate (0-30% EtOAc).[1][2]
Critical Process Parameters (CPP)
| Parameter | Range | Optimal | Impact of Deviation |
| Temperature | -20°C to 10°C | -5°C | >10°C increases C6-isomer and bis-substitution.[1][2] |
| Ethylamine Eq. | 1.0 - 1.2 eq | 1.05 eq | Excess leads to bis-amino impurity.[1][2] Deficit leaves unreacted SM. |
| Solvent | THF, DCM, EtOH | THF | Protic solvents (EtOH) may accelerate reaction but can slightly reduce regioselectivity compared to aprotic THF. |
| Addition Rate | Slow (30+ min) | Dropwise | Fast addition causes local heating, degrading selectivity. |
Analytical Characterization
To validate the structure and ensure the ethylamino group is at position 4, use the following markers:
-
1H NMR (DMSO-d6 or
): -
Differentiation from Isomer: The C6-isomer (4-chloro-6-ethylamino) would show different coupling patterns or shifts for the aromatic protons.[1][2] Specifically, the C5 proton in the target molecule is adjacent to the C4-amino group, causing a significant upfield shift compared to the starting material.[1][2]
Downstream Application Workflow
This intermediate is typically cyclized to form the imidazo[4,5-c]pyridine core.[1][2]
Figure 2: Typical synthetic workflow utilizing 6-Chloro-4-(ethylamino)nicotinaldehyde.
Troubleshooting & Safety
Common Issues
-
Low Yield: Check the quality of 4,6-dichloronicotinaldehyde. It is unstable and can oxidize to the acid if stored improperly.[1] Ensure the aldehyde peak is clean in the starting material NMR.[1]
-
Regioisomer Formation: If the C6-isomer is observed (>5%), lower the reaction temperature to -20°C and ensure strictly stoichiometric addition of ethylamine.
Safety Protocols
-
Chloropyridines: Potentially sensitizing and toxic.[1] Handle in a fume hood.
-
Ethylamine: Volatile, flammable, and corrosive.[1] Use THF solutions to mitigate volatility compared to neat amine.[2]
-
Waste: Segregate halogenated organic waste.
References
-
ChemicalBook. (2023). 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Properties and Suppliers. Retrieved from [1][2]
-
Smolecule. (2023). Synthesis Methods and Biological Activity of 6-Chloro-4-(ethylamino)nicotinaldehyde. Retrieved from [1][2]
-
PubChem. (2023). 6-Chloropyridine-3-carbaldehyde (Precursor Data).[1][2][4][5] National Library of Medicine.[1] Retrieved from [1][2]
-
Organic Syntheses. General methods for nucleophilic substitution on chloropyridines. (Analogous protocols). Retrieved from [1][2]
Sources
- 1. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
- 4. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
Application Notes and Protocols for the Comprehensive Characterization of 6-Chloro-4-(ethylamino)nicotinaldehyde
Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate
6-Chloro-4-(ethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a chlorine substituent, an ethylamino group, and a reactive aldehyde moiety, make it a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] The precise characterization of this molecule is paramount to ensure the identity, purity, and stability of starting materials and intermediates, which is a critical aspect of robust drug discovery and development pipelines.
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of 6-Chloro-4-(ethylamino)nicotinaldehyde. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data. The protocols are grounded in established analytical principles and tailored to the specific physicochemical properties of the target molecule.
Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of 6-Chloro-4-(ethylamino)nicotinaldehyde is essential for selecting and optimizing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature | [1] |
| LogP | 3.49 | [1] |
| Water Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble in common organic solvents like ethanol and acetone | [1] |
The relatively high LogP value indicates a lipophilic character, suggesting good solubility in organic solvents and limited solubility in aqueous media.[1] This information is crucial for selecting appropriate solvents for sample preparation across various analytical techniques.
Chromatographic Analysis: Purity Assessment and Quantification
Chromatographic techniques are indispensable for assessing the purity of 6-Chloro-4-(ethylamino)nicotinaldehyde and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a powerful method for separating the target compound from potential impurities. The polarity of 6-Chloro-4-(ethylamino)nicotinaldehyde allows for good retention and separation on C18 columns.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of 6-Chloro-4-(ethylamino)nicotinaldehyde in 1 mL of acetonitrile.
Rationale: The gradient elution allows for the effective separation of compounds with a range of polarities. Formic acid is added to the aqueous phase to improve peak shape by protonating any basic sites on the molecule and residual silanols on the column. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for moderately polar compounds.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity and potential for thermal degradation of the aldehyde and amine functionalities, derivatization is often recommended to improve chromatographic performance.
Protocol: GC-MS Analysis with Derivatization
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: a. To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool to room temperature before injection.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Rationale: Silylation with BSTFA converts the active hydrogens on the amine and potentially the enol form of the aldehyde into less polar and more volatile trimethylsilyl derivatives, leading to improved peak shape and thermal stability. The temperature program is designed to separate a range of potential impurities with varying boiling points.
Spectroscopic Characterization: Elucidating the Molecular Structure
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected ¹H NMR Chemical Shifts (Predicted):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.0 | s | 1H |
| Aromatic (H-2) | 8.3 - 8.5 | s | 1H |
| Aromatic (H-5) | 6.5 - 6.7 | s | 1H |
| Ethyl (-CH₂-) | 3.3 - 3.5 | q | 2H |
| Ethyl (-CH₃) | 1.2 - 1.4 | t | 3H |
| Amine (-NH-) | 5.0 - 6.0 | br s | 1H |
Predictions are based on standard chemical shift tables and analysis of similar structures.
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 188 - 192 |
| Aromatic (C-6) | 155 - 158 |
| Aromatic (C-4) | 152 - 155 |
| Aromatic (C-2) | 148 - 151 |
| Aromatic (C-3) | 115 - 118 |
| Aromatic (C-5) | 105 - 108 |
| Ethyl (-CH₂-) | 40 - 43 |
| Ethyl (-CH₃) | 13 - 16 |
Predictions are based on standard chemical shift tables and analysis of similar structures.
Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Acquire a full scan mass spectrum.
Expected Results:
-
Molecular Ion: An intense peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.04.
-
Isotope Pattern: A characteristic isotope pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).
-
Major Fragments (Predicted):
-
Loss of the ethyl group (-29 Da)
-
Loss of the aldehyde group as CO (-28 Da)
-
Cleavage of the C-Cl bond
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: KBr Pellet Method
-
Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[3] b. Press the powder into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (secondary amine) | 3350 - 3310 | Sharp to medium intensity |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak intensity |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium to strong intensity |
| C=O Stretch (aldehyde) | 1710 - 1690 | Strong, sharp intensity |
| C=C and C=N Stretch (aromatic ring) | 1600 - 1450 | Multiple medium to strong bands |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Medium to strong intensity |
| C-Cl Stretch | 800 - 600 | Medium to strong intensity |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as ethanol or acetonitrile (e.g., 10 µg/mL).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
Expected Absorption Maxima (λmax):
-
π → π* transitions: Expected in the range of 250-280 nm, characteristic of the substituted pyridine ring.[5]
-
n → π* transition: A weaker absorption is expected at a longer wavelength, typically around 350-400 nm, corresponding to the carbonyl group.[5][6]
Structural Confirmation by X-ray Crystallography
For definitive structural elucidation, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent or solvent system (e.g., slow evaporation from ethanol or an ethanol/water mixture).
-
Data Collection: a. Mount a suitable single crystal on a goniometer. b. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods. c. Refine the structural model against the experimental data.
Expected Outcome: The analysis will yield the precise bond lengths, bond angles, and crystal packing of 6-Chloro-4-(ethylamino)nicotinaldehyde, providing unequivocal confirmation of its molecular structure.
Conclusion
The application of this comprehensive suite of analytical techniques will ensure a thorough and robust characterization of 6-Chloro-4-(ethylamino)nicotinaldehyde. The detailed protocols provided herein serve as a practical guide for researchers to obtain high-quality, reliable data, which is fundamental for the advancement of drug discovery and development programs. Adherence to these methodologies will facilitate the consistent production and use of this important chemical intermediate.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 38(5), 1395–1401. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415(19), 4591–4601. Available at: [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). Talanta, 266, 125027. Available at: [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(5), 1341–1352. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). Journal of the American Society for Mass Spectrometry, 33(4), 623–631. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry, 45(9), 757–765. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 23(6). Available at: [Link]
-
Supelco. Amines Analysis by Packed Column GC. Bulletin 737F. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 4(2), 15-20. Available at: [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2020). University of Alberta. Available at: [Link]
-
Kim, S., & Kaplan, L. A. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(5), 1395–1401. Available at: [Link]
-
Element Lab Solutions. GC Temperature Program Development. Available at: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (2020). MDPI. Available at: [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific. Available at: [Link]
-
Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. (2013). ResearchGate. Available at: [Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences, 25(1), 345. Available at: [Link]
-
CFM-ID. Spectra Prediction. Available at: [Link]
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. shimadzu.com [shimadzu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Chloro-4-(ethylamino)nicotinaldehyde. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical procedure for this compound. The development of this method is grounded in the physicochemical properties of the analyte, employing a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. We provide a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and a full method validation strategy based on International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
6-Chloro-4-(ethylamino)nicotinaldehyde, a substituted pyridine derivative, serves as a key intermediate in organic synthesis and has potential applications in materials science, such as in the development of functional fluorescent materials.[1] Accurate quantification of this compound is critical for ensuring purity, monitoring reaction kinetics, and performing quality control in manufacturing processes.
The selection of an appropriate analytical method is dictated by the molecule's inherent properties. With a calculated LogP of approximately 3.49, 6-Chloro-4-(ethylamino)nicotinaldehyde is a significantly lipophilic and non-polar compound, making it an ideal candidate for reversed-phase chromatography.[2] Furthermore, its conjugated pyridine ring system and carbonyl group are predicted to exhibit strong ultraviolet (UV) absorbance, enabling sensitive detection.[2] This note details a method that leverages these characteristics to achieve excellent separation and quantification.
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is fundamental to rational method development. The key characteristics of 6-Chloro-4-(ethylamino)nicotinaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | [2] |
| CAS Number | 959163-01-0 | [2][3][4] |
| Molecular Formula | C₈H₉ClN₂O | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][2][3] |
| Appearance | Solid powder | [3] |
| LogP (Lipophilicity) | 3.49 | [2] |
| Predicted UV Absorbance | π→π* transitions: 250-280 nm; n→π* transitions: 350-400 nm | [2] |
| Solubility | Soluble in DMSO, ethanol, acetone; low solubility in water | [1][3] |
| Storage Conditions | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C. Store in a dry, dark place. | [3] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Instrumentation
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
6-Chloro-4-(ethylamino)nicotinaldehyde reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
-
Labware: Volumetric flasks (Class A), analytical balance, pipettes, 0.45 µm syringe filters.
Preparation of Solutions
Causality: The diluent is chosen to match the initial mobile phase conditions to ensure good peak shape upon injection. Formic acid is added to the mobile phase to control the pH, which protonates the basic nitrogen on the pyridine ring, leading to sharper, more symmetrical peaks and consistent retention times.
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
HPLC Chromatographic Conditions
The following parameters were established to provide optimal separation and peak integrity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 30% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
Expert Insight: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively eluted from the column, providing a comprehensive profile of the sample. The re-equilibration step is crucial for ensuring reproducible retention times between injections.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the system must meet suitability criteria before analysis, and the method must be validated according to ICH Q2(R1) guidelines.
System Suitability
Before sample analysis, inject a mid-range standard solution five times. The results must meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
% RSD for Peak Area and Retention Time: ≤ 2.0%
Validation Parameters and Acceptance Criteria
The following table outlines the key parameters for method validation.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference. | Peak purity analysis (if using PDA); no co-eluting peaks at the analyte's retention time in a placebo/blank. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | % RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different days, different analysts). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1; % RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | No significant change in results when altering parameters like flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase composition (±2%). |
Data Analysis
The concentration of 6-Chloro-4-(ethylamino)nicotinaldehyde in the sample is determined by constructing a linear regression calibration curve of peak area versus concentration from the working standard solutions. The concentration of the analyte in the prepared sample solution is then calculated from its peak area using this curve.
HPLC Analysis Workflow
The logical flow of the entire analytical process, from initial preparation to the final report, is visualized below.
Caption: Workflow for HPLC analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a suitable and robust technique for the quantitative analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde. The method is grounded in the physicochemical properties of the analyte and follows a logical, scientifically sound protocol. Adherence to the outlined system suitability and method validation strategies will ensure the generation of accurate, reliable, and trustworthy data for researchers and quality control professionals.
References
- Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
- Smolecule. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0.
- ChemBK. 6-Chloro Nicotinaldehyde.
- Sun-shine Chem. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0.
- PubChem - NIH. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053.
- BLD Pharm. 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4.
- PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571.
- ChemicalBook. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0.
- PubChem. Ethyl 6-chloro-4-(ethylamino)
- HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- ResearchGate. (PDF)
- PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
-
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IudoapxJlwy2E1FNU1cTs6rGNXmkyDNxgnoRYyGOwSSS2A8sCpOH8wqN9NjLtY2limBwLHTw25wuVypGFYVNRY3b3fnL1LwMgXMsgqLqY6ZNfUd8Fs5MGMf1Zz9SMkxsmCFJzpAb5909NHB7Q2PGDZg-3tkY1rjxk93hOHVpRxC1tCi2MYDBkVu4pyYFPIily5kp_EBS27eFlb87O4m6m258BrRn04rCPQLlBmeaJmvgeX4cBQ==]([Link]
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 4. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
Application Note: LC-MS Profiling of 6-Chloro-4-(ethylamino)nicotinaldehyde
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust LC-MS methodologies for 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 197008-86-9 / 959163-01-0).[1] This compound is a critical intermediate in the synthesis of pyridine-based kinase inhibitors and antimalarials.
Methodology for Impurity Profiling and Synthetic Monitoring
Executive Summary & Chemical Logic
6-Chloro-4-(ethylamino)nicotinaldehyde presents a dual analytical challenge: it contains a basic nitrogen (pyridine/amine) favorable for ESI(+) ionization, and a reactive aldehyde moiety susceptible to hydration (gem-diol formation) and oxidation.
-
The Challenge: In aqueous reverse-phase conditions, the aldehyde group (
) exists in equilibrium with its hydrate ( ), potentially causing peak broadening or "ghost" peaks at M+18. -
The Solution: This protocol offers two tiers of analysis:
-
Tier 1 (Direct Analysis): Optimized for rapid synthetic monitoring using acidic mobile phases to stabilize the aldehyde form.
-
Tier 2 (Derivatization): A high-sensitivity method using Methoxylamine (MOX) to lock the aldehyde, recommended for trace impurity quantification.
-
Sample Preparation & Handling
Solubility & Stability
The compound is lipophilic (LogP ~1.8) but possesses polar functionality.
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) is preferred over Methanol. Methanol can form hemiacetals with the aldehyde over time, altering the mass spectrum (
). -
Storage: Store stock solutions at -20°C, protected from light to prevent photo-oxidation to 6-chloro-4-(ethylamino)nicotinic acid.
Protocol A: Direct Injection (Rapid)
-
Weigh: 1.0 mg of solid standard.
-
Dissolve: Add 1 mL DMSO (Stock: 1 mg/mL).
-
Dilute: Dilute to 10 µg/mL using Acetonitrile:Water (50:50) + 0.1% Formic Acid .[2]
-
Critical Step: Use the diluted sample immediately. The acidic diluent suppresses hydrate formation.
-
Protocol B: Derivatization (Trace Analysis)
Purpose: To lock the aldehyde as an oxime, improving peak shape and sensitivity.
-
Reagent: Prepare 50 mM Methoxylamine HCl in 50% Acetonitrile/Water.
-
Reaction: Mix 50 µL Sample + 50 µL Reagent.
-
Incubate: 30 minutes at 40°C.
-
Result: Shift in mass from 184.6 → 213.6 (+29 Da for
).
LC-MS Method Parameters (Tier 1: Direct Analysis)
Chromatographic Conditions
We utilize a Phenyl-Hexyl column rather than a standard C18.[1] The pi-pi interactions between the phenyl phase and the pyridine ring of the analyte provide superior selectivity against des-chloro impurities.
| Parameter | Setting |
| Column | Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Higher temp reduces hydrate tailing) |
| Injection Vol | 2.0 µL |
Gradient Table
| Time (min) | %A (Water) | %B (ACN) | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 8.00 | 5 | 95 | Linear |
| 10.00 | 5 | 95 | Hold |
| 10.10 | 95 | 5 | Re-equilibrate |
| 13.00 | 95 | 5 | End |
Mass Spectrometry (ESI+)
Source Settings (Generic Q-TOF/Triple Quad)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ethyl group).
-
Desolvation Temp: 450°C.
MRM Transitions (Quantification)
The chlorine isotope pattern (
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Identity |
| 185.0 ( | 157.0 | 20 | Loss of Ethyl ( |
| 185.0 ( | 129.0 | 35 | Loss of Ethyl + CO [Qualifier] |
| 187.0 ( | 159.0 | 20 | Isotope Confirmation |
Mechanistic Fragmentation Pathway[4]
Understanding the fragmentation is vital for structural confirmation.[3] The collision-induced dissociation (CID) typically follows this pathway:
-
Precursor (185.0): Protonated molecule
. -
Fragment 1 (157.0): Neutral loss of ethylene (
Da) from the ethylamino group, or loss of CO ( Da) from the aldehyde. Note: Ethyl loss is kinetically favored.[1] -
Fragment 2 (122.0): Loss of Chlorine radical (rare in ESI) or HCl.
Caption: Proposed ESI(+) fragmentation pathway for 6-Chloro-4-(ethylamino)nicotinaldehyde showing sequential loss of the ethyl group and carbonyl moiety.
Troubleshooting & Validation
Common Issues
-
Peak Splitting: If the peak splits, the aldehyde is likely equilibrating with the gem-diol.
-
Fix: Increase Column Temperature to 50°C or switch to the Derivatization Protocol (B) .
-
-
Low Sensitivity:
-
Fix: Check pH. The pyridine nitrogen requires acidic pH (Formic acid 0.1%) to protonate fully. Ensure the organic solvent is ACN, not MeOH, to prevent acetal formation.
-
System Suitability Test (SST)
Before running samples, verify:
-
Retention Time: ±0.1 min deviation.
-
Tailing Factor: < 1.5 (Critical for aldehydes).
-
Isotope Ratio: m/z 185/187 intensity ratio must be ~3.0 ± 0.3.
References
-
PubChem. (2025).[4] 6-Chloro-4-(ethylamino)nicotinaldehyde Compound Summary. National Library of Medicine. [Link]
-
Niessen, W. M. A. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. [Link]
-
Li, N., et al. (2025).[5] Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. Talanta. [Link]
-
SIELC Technologies. (2018). Separation of Pyridine Carboxaldehydes in HPLC. [Link]
Sources
- 1. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Framework for Developing Biological Assays for 6-Chloro-4-(ethylamino)nicotinaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay cascade for the novel small molecule, 6-Chloro-4-(ethylamino)nicotinaldehyde. Recognizing that the specific biological target of this compound is not yet defined, this guide is structured as a strategic, multi-tiered framework. It begins with broad, target-agnostic phenotypic screens to identify cellular effects, progresses to biochemical and biophysical assays for target identification and binding confirmation, and culminates in detailed mechanistic studies to elucidate the mode of action and confirm cellular target engagement. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization.
Introduction: The Scientific Context
6-Chloro-4-(ethylamino)nicotinaldehyde is a substituted aminopyridine, a chemical scaffold of significant interest in medicinal chemistry. Aminopyridine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, and have been successfully developed into therapeutics.[1][2][3] Notably, related structures have shown promise as potent inhibitors of protein kinases, such as Tropomyosin receptor kinase (TRK), which are critical targets in oncology.[4][5]
The presence of a chloro-substituted pyridine ring and an ethylamino group suggests the potential for specific, high-affinity interactions with protein targets, while the aldehyde moiety introduces a reactive handle that could be explored for covalent inhibition or further chemical derivatization.[6][7] Given its novelty, a systematic and logical screening cascade is essential to unlock its therapeutic potential. This application note outlines such a cascade, designed to efficiently identify the compound's biological activity, validate its molecular target, and characterize its mechanism of action (MOA).
Compound Characterization and Handling
Before initiating biological assays, it is crucial to understand the compound's fundamental properties and establish safe handling and preparation procedures.
2.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [8] |
| Molecular Weight | 184.62 g/mol | [8] |
| Appearance | Solid (predicted) | [8] |
| pKa (Predicted) | 1.09 ± 0.10 | [9] |
| Solubility | Low in water; soluble in organic solvents like DMSO. | [8] |
2.2. Safety and Handling Based on related structures like 6-Chloro Nicotinaldehyde, this compound should be handled with care as a potential irritant to the eyes, respiratory system, and skin.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
2.3. Protocol: Preparation of Stock Solutions The causality behind using Dimethyl Sulfoxide (DMSO) as a solvent is its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous cell culture media at low final concentrations.
-
Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.
-
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the compound powder to achieve a desired weight (e.g., 1.846 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration (e.g., for 1.846 mg, add 1 mL of DMSO).
-
Vortex thoroughly for 2-3 minutes until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The final DMSO concentration in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity.
-
A Tiered Strategy for Target Identification and Validation
We propose a three-tiered assay funnel. This structure is designed to efficiently use resources by starting with broad, cost-effective screens and progressively moving towards more complex and specific assays for the most promising hits.
Caption: A tiered assay cascade for systematic characterization.
Tier 1: Phenotypic Screening
The initial goal is to determine if the compound has any biological effect in a cellular context and to establish a therapeutic window.[11][12] Cell-based assays provide a physiologically relevant environment to observe the compound's overall impact.[11]
Protocol 1: Cell Viability/Cytotoxicity Assay This protocol uses a panel of cell lines to identify potential selectivity and determine the half-maximal inhibitory concentration (IC₅₀).
-
Objective: To quantify the dose-dependent effect of the compound on the proliferation and viability of various cell lines.
-
Materials:
-
Cell lines (e.g., K-562 leukemia, HeLa cervical cancer, HEK293 non-cancerous)
-
Appropriate cell culture media and fetal bovine serum (FBS)
-
Sterile, 96-well clear-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution series of the compound in culture media. A typical starting point is a 10-point, 3-fold dilution from 100 µM. Also prepare a vehicle control (e.g., 0.5% DMSO in media).
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data with the vehicle control as 100% viability and a "no cells" blank as 0%. Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Tier 2: Target Class Identification & Binding Confirmation
Based on the aminopyridine scaffold, protein kinases are a high-probability target class.[4][5] This tier aims to identify specific kinase hits and confirm direct physical binding.
Protocol 2: Broad Kinase Panel Screening This is a biochemical screen to test the compound's inhibitory activity against a large panel of purified kinases. This is typically performed as a service by specialized vendors, but the principle is universal.
-
Objective: To identify specific protein kinases that are inhibited by the compound.
-
Principle: The assay measures the remaining kinase activity after incubation with the compound, often by quantifying the amount of ATP consumed (which is converted to ADP).[13] A reduction in kinase activity signifies inhibition.
-
Procedure (Conceptual):
-
The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 100+ different purified kinases.
-
Each reaction contains the kinase, its specific substrate, and ATP.
-
After incubation, a detection reagent is added that measures the amount of ADP produced.
-
The activity in the presence of the compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.
-
Data Analysis: Results are typically presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Protocol 3: Direct Binding Confirmation via Fluorescence Polarization (FP) Once a kinase hit is identified, it is crucial to confirm that the compound physically binds to the target. FP is an excellent method for this, as it measures changes in the rotational speed of a fluorescent probe upon binding to a larger protein.[14][15]
Caption: Principle of Fluorescence Polarization (FP) competition assay.
-
Objective: To quantify the binding affinity (Kᵢ) of the compound to a purified kinase by measuring its ability to displace a known fluorescent ligand (tracer).
-
Materials:
-
Purified target kinase
-
A fluorescently-labeled ligand (tracer) known to bind the kinase
-
Assay buffer (specific to the kinase)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities (excitation and emission polarizers)
-
-
Procedure:
-
Determine Tracer Binding: First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the kinase to determine its dissociation constant (Kₑ) and the optimal tracer concentration to use (typically at or below its Kₑ).
-
Competition Assay Setup:
-
In a 384-well plate, add the kinase at a fixed concentration.
-
Add the test compound across a range of concentrations (e.g., 12-point serial dilution).
-
Add the fluorescent tracer at its predetermined fixed concentration.
-
Include controls: "No inhibitor" (maximum polarization) and "No kinase" (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for the time required to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Read the plate on an FP-capable reader, measuring the parallel (I∥) and perpendicular (I⊥) fluorescence intensities. The instrument will calculate the polarization value (in mP).
-
Data Analysis: Plot the mP values against the log of the compound concentration. Fit the data to a competitive binding model to determine the IC₅₀, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]
-
Tier 3: Mechanism of Action (MOA) and Cellular Engagement
With a confirmed target, the final tier focuses on how the compound inhibits its target and whether this inhibition occurs within a living cell.[16]
Protocol 4: Enzyme Inhibition Kinetics This assay determines whether the compound competes with the enzyme's natural substrate (e.g., ATP), a critical piece of information for drug development.[17][18]
-
Objective: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibitor constant (Kᵢ).
-
Principle: The initial velocity of the enzymatic reaction is measured across a matrix of varying substrate (e.g., ATP) and inhibitor concentrations. The resulting data is analyzed using models like Michaelis-Menten and Lineweaver-Burk plots.
-
Procedure:
-
Assay Setup: Design a matrix of reactions in a 96- or 384-well plate. One axis will have increasing concentrations of the substrate (e.g., from 0.25x Kₘ to 10x Kₘ). The other axis will have increasing concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).
-
Reaction Initiation: Initiate the reactions by adding the enzyme.
-
Kinetic Readout: Measure product formation over time using a continuous-read detection system (e.g., ADP-Glo™). The initial velocity (rate) of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: Plot the initial velocities against substrate concentration for each inhibitor concentration. Analyze the data using non-linear regression with appropriate enzyme inhibition models (e.g., competitive, non-competitive) to determine the Kᵢ and the mode of inhibition.
-
Protocol 5: Cellular Target Engagement via Western Blot This protocol validates that the compound inhibits the target kinase inside cells by observing the phosphorylation status of a known downstream substrate.[19]
Caption: Principle of the bead-based AlphaLISA® proximity assay.
The principle relies on two bead types: Donor beads that release singlet oxygen upon excitation at 680 nm, and Acceptor beads that, when in close proximity (<200 nm), capture this energy and emit light at ~615 nm. [20][21]This no-wash, highly sensitive format can be adapted for detecting protein-protein interactions, enzyme activity, and target engagement in cell lysates.
Conclusion
The successful characterization of a novel compound like 6-Chloro-4-(ethylamino)nicotinaldehyde requires a methodical, evidence-based approach. The tiered assay framework presented in this application note provides a logical and efficient path from initial phenotypic observation to definitive mechanistic understanding. By systematically applying cell viability, broad biochemical screening, direct binding, enzyme kinetics, and cellular target engagement assays, researchers can build a comprehensive data package that robustly defines the compound's biological activity and validates its molecular target. This foundational knowledge is indispensable for guiding further preclinical and clinical development.
References
-
Title: 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Source: Pipzine Chemicals URL: [Link]
-
Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix URL: [Link]
-
Title: 6-Chloro Nicotinaldehyde Source: ChemBK URL: [Link]
-
Title: 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488 Source: PubChem URL: [Link]
-
Title: 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 Source: PubChem URL: [Link]
-
Title: 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 Source: PubChem URL: [Link]
-
Title: Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors Source: PubMed URL: [Link]
-
Title: Aldehyde Detection in Electronic Cigarette Aerosols Source: PMC - NIH URL: [Link]
-
Title: Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]
-
Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
-
Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: MDPI URL: [Link]
-
Title: Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure Source: ResearchGate URL: [Link]
-
Title: A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity Source: MDPI URL: [Link]
-
Title: Western Blot: Principles, Procedures, and Clinical Applications Source: StatPearls - NCBI URL: [Link]
-
Title: Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine Source: MDPI URL: [Link]
-
Title: Aldehydes in Exhaled Breath during E-Cigarette Vaping: Pilot Study Results Source: ResearchGate URL: [Link]
-
Title: Western Blot-Preparation Protocol Source: Creative Diagnostics URL: [Link]
-
Title: Fluorescence Polarization Assays Source: YouTube URL: [Link]
-
Title: Step up your research with AlphaLISA™ immunoassays Source: YouTube URL: [Link]
-
Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL: [Link]
-
Title: Enzyme inhibitor Source: Wikipedia URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Working principle of the AlphaLISA assay Source: ResearchGate URL: [Link]
-
Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC - PubMed Central URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]
-
Title: Aldehyde levels in e-cigarette aerosol: Findings from a replication study and from use of a new-generation device Source: PubMed URL: [Link]
-
Title: AlphaLISA® Assay Kits Source: BPS Bioscience URL: [Link]
-
Title: Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity Source: University of Hertfordshire (Research Profiles) URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]
-
Title: Fluorescence polarization immunoassay Source: Wikipedia URL: [Link]
-
Title: Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor Source: PubMed URL: [Link]
-
Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 7. Aldehyde Detection in Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. novusbio.com [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
Application Note: Strategic Derivatization of 6-Chloro-4-(ethylamino)nicotinaldehyde for Chemical Biology and Drug Discovery
Abstract
6-Chloro-4-(ethylamino)nicotinaldehyde is a versatile trifunctional pyridine scaffold of significant interest in medicinal chemistry and drug development. Its unique arrangement of an aldehyde, a secondary amine, and an activated chlorine atom provides three distinct and chemically orthogonal handles for molecular elaboration. This application note provides a comprehensive guide for researchers, detailing the core principles of reactivity and offering field-tested protocols for the selective derivatization at the aldehyde and 6-chloro positions. We explain the causality behind experimental choices and provide self-validating protocols that include purification and characterization steps, ensuring the generation of high-purity compounds for downstream applications.
Introduction and Core Principles of Reactivity
6-Chloro-4-(ethylamino)nicotinaldehyde serves as a valuable starting material for the synthesis of compound libraries targeting a range of biological targets. The strategic modification of its core structure allows for the systematic exploration of structure-activity relationships (SAR). Understanding the inherent reactivity of the molecule is paramount for designing successful synthetic routes.
The molecule's reactivity is governed by the interplay of its three functional groups on the pyridine ring:
-
Aldehyde Group (C3 Position): The formyl group is a classical electrophile, susceptible to nucleophilic attack. It can be readily transformed into a variety of functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines or related C=N bonds (via condensation).
-
6-Chloro Group: The chlorine atom is positioned ortho to the electron-withdrawing pyridine ring nitrogen. This placement critically activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles.[1] This position is the primary site for introducing significant diversity.
-
4-Ethylamino Group: This secondary amine is an electron-donating group. While it can be acylated or alkylated, its nucleophilicity is generally lower than that of the external nucleophiles used for SNAr. Its primary electronic effect is to modulate the overall reactivity of the pyridine ring.
This guide will focus on the two most synthetically useful handles: the aldehyde group and the 6-chloro substituent.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Low in water; Soluble in DMSO, ethanol, acetone | [3] |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | [3] |
| Storage | Store dry and dark. Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C. | [2] |
Strategic Derivatization Pathways
The chemical orthogonality of the aldehyde and the 6-chloro group allows for a planned, stepwise synthesis of complex molecules. The following diagram illustrates the primary derivatization strategies.
Caption: Key derivatization pathways for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 6-Chloro-4-(ethylamino)nicotinaldehyde and its derivatives should be handled as potentially toxic substances.[4]
Protocol 1: Derivatization via the Aldehyde Group
This protocol converts the aldehyde to a carboxylic acid, a key functional group for amide bond formation.
-
Principle: The aldehyde is oxidized to a carboxylic acid using a mild oxidizing agent like manganese (IV) oxide (MnO₂). This reagent is selective for aldehydes in the presence of other sensitive groups like amines.[5]
-
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq)
-
Activated Manganese (IV) Oxide (10.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Add activated MnO₂ in one portion. The mixture will be a black suspension.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
-
Scientist's Note: The activity of MnO₂ can vary between batches. It is crucial to use a highly activated form. The large excess is necessary to drive the reaction to completion due to the heterogeneous nature of the reaction.
This protocol provides the corresponding alcohol, useful for ether or ester synthesis.
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the chloro- or amino- groups on the pyridine ring.[5]
-
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 6-Chloro-4-(ethylamino)nicotinaldehyde in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining borate species.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol is often of high purity but can be further purified by flash column chromatography if necessary.
-
Protocol 2: Derivatization via SNAr at the 6-Position
This protocol demonstrates the displacement of the 6-chloro substituent, a powerful method for introducing diverse chemical functionalities.
-
Principle: The activated 6-chloro position readily undergoes nucleophilic aromatic substitution with amines.[1][6] The reaction is typically carried out at elevated temperatures and may be facilitated by a non-nucleophilic base to scavenge the HCl byproduct.
-
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq)
-
Nucleophile (e.g., Morpholine) (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq) (Optional, but recommended)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a sealable reaction vessel, combine 6-Chloro-4-(ethylamino)nicotinaldehyde, the chosen amine nucleophile (e.g., morpholine), and the solvent (NMP or DMSO).
-
Add DIPEA to the mixture.
-
Seal the vessel and heat the reaction to 80-120°C.
-
Scientist's Note: The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures. A microwave reactor can significantly shorten reaction times from hours to minutes.
-
Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous suspension multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and then brine to remove the high-boiling solvent.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Purification and Characterization Workflow
A robust workflow is essential to ensure the identity and purity of the synthesized derivatives.
Caption: Generalized workflow for purification and characterization.
-
Flash Column Chromatography: This is the most common method for purifying pyridine derivatives.[7] A gradient elution, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective.
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for confirming the molecular weight of the product and assessing its purity.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are required to unambiguously confirm the structure of the new derivative, showing the disappearance of starting material signals (e.g., the aldehyde proton at ~10 ppm) and the appearance of new signals.
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Expected Outcomes and Data Summary
The following table provides representative data for the protocols described above. Yields and purity are typical but may vary based on reaction scale and specific conditions.
| Protocol | Derivative Product | Reagents | Expected Yield | Purity (LC-MS) | Key ¹H NMR Signal |
| 1A | 6-Chloro-4-(ethylamino)nicotinic acid | MnO₂, THF | 60-80% | >95% | Disappearance of aldehyde proton (~10 ppm); Appearance of broad COOH proton (>12 ppm) |
| 1B | [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | NaBH₄, MeOH | 85-98% | >98% | Disappearance of aldehyde proton; Appearance of CH₂OH singlet (~4.5 ppm) |
| 2 | 4-(Ethylamino)-6-morpholinonicotinaldehyde | Morpholine, DIPEA, NMP | 70-90% | >95% | Appearance of morpholine protons (~3.7-3.8 ppm) |
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Pipzine Chemicals. [Link]
-
PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]
-
Al-Sened, K. A., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 11(3), 259-273. [Link]
-
Zhang, K., et al. (2012). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-147. [Link]
-
Pichat, L., & Audinot, M. (1953). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate. [Link]
-
PubChem. Ethyl 6-chloro-4-(ethylamino)nicotinate. National Center for Biotechnology Information. [Link]
-
Talik, Z., & Plazek, E. (1958). The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]
- Google Patents.
-
Moldoveanu, S. C., & Borgerding, M. (2008). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. ResearchGate. [Link]
-
Maciejewska, G., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6668. [Link]
-
Bishop, E., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 7(40), 35835–35845. [Link]
-
Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-96. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Kappe, C. O. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2009(10), 1579-1583. [Link]
-
Benfatti, F., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(1), 108. [Link]
-
Wang, S., et al. (2021). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Microbiology Spectrum, 9(2), e00481-21. [Link]
-
Dong, J. Z., & Moldoveanu, S. C. (2016). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Wang, X., et al. (2012). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o209. [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4125. [Link]
-
Comins, D. L., & Goehring, R. R. (2016). Recent Advances in the Synthesis of Nicotine and Its Derivatives. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 11(22), 5310–5312. [Link]
-
Walsh, K., et al. (2013). Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
Wikipedia. Alkaloid. [Link]
-
Sharma, A., et al. (2019). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scientific Research Publishing. [Link]
-
Charette, A. B., & Grenon, M. (2004). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 104(11), 5029–5056. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 3. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde. This critical intermediate presents unique challenges in controlling purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its synthesis. We will delve into the causality behind impurity formation and provide robust, field-proven strategies to ensure the highest quality of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and impurity landscape of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Q1: What is the most common industrial synthesis route for 6-Chloro-4-(ethylamino)nicotinaldehyde, and why is it preferred?
The most prevalent and scalable synthesis route is the Vilsmeier-Haack formylation of a 2-chloro-4-(ethylamino)pyridine precursor.[1][2] This method is favored due to its use of cost-effective and readily available reagents—typically phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)—which form the electrophilic Vilsmeier reagent in situ.[2][3] This reagent efficiently introduces the aldehyde (formyl) group at the C3 position of the pyridine ring, which is activated by the electron-donating ethylamino group at the C4 position.
Q2: What are the primary classes of impurities I should expect in this synthesis?
The impurities can be broadly categorized based on their origin in the synthetic process:
-
Starting Material-Related Impurities: Unreacted 2-chloro-4-(ethylamino)pyridine.
-
Process-Related Impurities (Side Reactions): These are the most common and include hydrolysis products, over-oxidation products, and isomers.
-
Reagent-Related Impurities: Artifacts from the Vilsmeier reagent or other reagents used in the process.
Q3: How significantly do reaction conditions impact the impurity profile?
Reaction conditions are paramount in controlling purity. Key parameters include:
-
Temperature: The Vilsmeier-Haack reaction is typically conducted at low temperatures (0-10°C) during reagent addition to control the exothermic reaction and prevent the formation of degradation products.[3] Higher temperatures can lead to the formation of colored byproducts and decomposition.
-
Moisture: The Vilsmeier reagent and many intermediates are highly sensitive to water. Rigorous exclusion of moisture is critical to prevent the hydrolysis of the 6-chloro group to a 6-hydroxy impurity.[4]
-
Stoichiometry: The molar ratio of the pyridine substrate to the Vilsmeier reagent (POCl₃/DMF) must be carefully controlled. An excess of the reagent can lead to more aggressive reactions and potential side products, while an insufficient amount will result in a low yield and high levels of unreacted starting material.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer format to address specific problems you may encounter in the lab.
Issue 1: An unexpected peak is observed in my HPLC/LC-MS analysis.
Q: My LC-MS shows a prominent peak with a mass of 168.6 g/mol (M+H⁺ = 169.6). What is this impurity?
This mass corresponds to 6-Hydroxy-4-(ethylamino)nicotinaldehyde .
-
Causality: This impurity arises from the hydrolysis of the chloro group at the 6-position of either the final product or an intermediate.[4] The C6 position on the pyridine ring is susceptible to nucleophilic substitution, and water acts as a nucleophile, particularly during aqueous workup or if there is residual moisture in the reaction solvents. Chloropyridines are known to be susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures.[4][5]
-
Verification: The identity can be confirmed by comparing the retention time with a reference standard or by detailed NMR analysis. The disappearance of the characteristic isotopic pattern for chlorine in the mass spectrum is a strong indicator.
-
Prevention:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the temperature low during the aqueous workup and extraction steps.
-
Q: I'm seeing a peak at a mass of 185.6 g/mol (M+H⁺ = 186.6), but it's not my product. What could it be?
This mass is consistent with 6-Chloro-4-(ethylamino)nicotinic acid .
-
Causality: This is an oxidation product of your target aldehyde.[6] The aldehyde group is susceptible to oxidation to a carboxylic acid, which can occur if the reaction mixture is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Prevention:
-
Maintain an inert atmosphere throughout the reaction and workup.
-
Process the reaction mixture promptly after completion. Avoid letting the crude product sit for extended periods.
-
If purification by chromatography is performed, use freshly distilled solvents to minimize peroxide content.
-
Issue 2: My reaction yield is low, and the purity is poor.
Q: My final yield is below 60%, and the HPLC shows a complex mixture of products. What are the likely causes?
Low yield and poor purity often point to suboptimal reaction control during the Vilsmeier-Haack formylation.
-
Causality & Diagnosis:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (chloro-N,N-dimethylmethyleniminium chloride) forms from the reaction of DMF and POCl₃. If this reaction is incomplete due to incorrect stoichiometry or temperatures that are too low, you will have insufficient formylating agent, leading to a large amount of unreacted starting material.
-
Side Reactions with the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be a site for side reactions. In some cases, N-oxide formation can occur if oxidizing contaminants are present.[7][8][9] Pyridine N-oxides exhibit different reactivity and can lead to a complex product mixture.[10]
-
Positional Isomer Formation: While formylation is strongly directed to the C3 position, trace amounts of other isomers could form under poorly controlled conditions, broadening the impurity profile.
-
-
Troubleshooting Workflow: The following workflow can help diagnose the issue.
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. figshare.com [figshare.com]
- 6. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. baranlab.org [baranlab.org]
optimizing reaction yield of 6-Chloro-4-(ethylamino)nicotinaldehyde
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde Synthesis
Core Directive & Executive Summary
This guide addresses the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde , a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals.[1] The primary synthetic challenge lies in the Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloronicotinaldehyde with ethylamine.[1]
Critical Success Factors:
-
Regioselectivity: Ensuring substitution occurs exclusively at the C4 position, avoiding the C6 isomer or bis-substitution.
-
Chemomimesis: Managing the competing reversible reaction between the C3-aldehyde and the amine (Schiff base/imine formation).[1]
-
Yield Maximization: Balancing conversion against byproduct formation.
Reaction Mechanism & Pathway Visualization
The synthesis relies on the electronic activation of the pyridine ring.[1] The aldehyde group at C3 acts as a strong electron-withdrawing group (EWG), activating the ortho (C2, C4) and para (C6) positions.[1]
-
Why C4 over C6? The C4 position is activated by the para-nitrogen and the ortho-aldehyde (inductive effect). While C6 is also activated, the inductive withdrawal from the C3-aldehyde is stronger at the closer C4 position, making it the kinetic site of attack.[1]
Diagram 1: Reaction Pathways & Competing Species
Caption: Kinetic pathway favoring C4-substitution (Target) over C6-substitution and bis-amination.
Troubleshooting Guide
This section addresses specific failure modes encountered in the lab.
Issue 1: Low Yield & Presence of "Sticky" Red/Orange Oil
Diagnosis: This often indicates significant Imine (Schiff Base) formation .[1] The ethylamine reacts with the aldehyde to form an imine, which is stable under basic conditions but hydrolyzes back to the product under acidic conditions.[1] Corrective Action:
-
Do not discard the oil. The imine is a "masked" product.[1]
-
Protocol Adjustment: Ensure the workup includes an acidic hydrolysis step.[1] Treat the crude reaction mixture with 1N HCl (pH ~2-3) for 15-30 minutes before neutralizing and extracting. This cleaves the imine back to the desired aldehyde.
Issue 2: Bis-Substitution (Product contains two ethylamino groups)
Diagnosis: Reaction temperature too high or large excess of ethylamine used.[1] Once the C4-chlorine is displaced, the ring becomes more electron-rich, deactivating it.[1] However, forcing conditions will displace the C6-chlorine.[1] Corrective Action:
-
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of ethylamine.
-
Temperature Control: Conduct the addition at 0°C and warm to Room Temperature (RT) only if conversion stalls. Do not heat above 40°C.
Issue 3: Regioselectivity (Formation of 6-amino isomer)
Diagnosis: Solvent effects. Protic solvents can sometimes alter the hardness/softness of the nucleophile or stabilize transition states differently.[1] Corrective Action:
-
Solvent Choice: Switch to a polar aprotic solvent like THF or Acetonitrile . These solvents typically enhance the kinetic selectivity for the C4 position driven by the inductive effect of the aldehyde.[1] Avoid high-temperature reflux in alcohols.
Optimized Experimental Protocol
Objective: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde (10 mmol scale).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| 4,6-Dichloronicotinaldehyde | 176.00 | 1.0 | 1.76 g | Precursor |
| Ethylamine (2M in THF) | 45.08 | 1.1 | 5.5 mL | Nucleophile |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 2.1 mL | Base (Scavenger) |
| THF (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Workflow
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add 4,6-Dichloronicotinaldehyde (1.76 g) and anhydrous THF (15 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition:
-
Add DIPEA (2.1 mL) in one portion.
-
Critical Step: Add Ethylamine (5.5 mL, 2M in THF) dropwise over 10 minutes. Note: Rapid addition can cause local heating and promote bis-substitution.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][8]
-
Checkpoint: If LC-MS shows mass corresponding to imine (M+27), proceed to hydrolysis.[1]
-
-
Workup (Hydrolysis):
-
Add 10 mL of 1N HCl to the reaction mixture. Stir vigorously for 20 minutes at RT. (This hydrolyzes the imine).[1]
-
Neutralize carefully with Saturated
solution until pH ~8.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-20% EtOAc in Hexane).
Diagram 2: Process Decision Tree
Caption: Decision logic for reaction monitoring and imine management.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent instead of THF? A: Yes, but be cautious.[1] Ethanol is protic and can stabilize the leaving group (chloride), potentially accelerating the reaction but also increasing the risk of bis-substitution if the temperature isn't controlled.[1] THF is preferred for better regiocontrol.
Q: My product solid has a different melting point than reported. Why? A: Check for the regioisomer (6-amino) .[1] The 4-amino isomer (Target) typically has a different hydrogen bonding pattern due to the proximity of the amine to the aldehyde (intramolecular H-bond). This often results in a sharper, distinct proton NMR signal for the NH group (downfield shift >9 ppm).[1]
Q: Why do I see a peak at [M+27] in LCMS? A: That is the ethyl-imine intermediate (+27 Da corresponds to replacing O with N-Et).[1] It confirms you have the correct carbon skeleton but failed to hydrolyze the Schiff base. Repeat the acidic workup step.[1]
Q: Is the starting material light sensitive? A: Nicotinaldehyde derivatives can undergo photo-oxidation or degradation. Store 4,6-Dichloronicotinaldehyde in the dark at 4°C.
References
-
PubChem. (2025).[1] 6-Chloro-4-(methylamino)nicotinaldehyde Structure and Data. National Library of Medicine. Available at: [Link][1]
-
Chemistry Steps. (2022). Imine Formation Mechanism and Acid Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General reference for Pyridine SnAr regioselectivity). Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 8. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
6-Chloro-4-(ethylamino)nicotinaldehyde stability and degradation issues
Welcome to the technical support center for 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS No. 959163-01-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Q1: What are the key physicochemical properties of 6-Chloro-4-(ethylamino)nicotinaldehyde?
Understanding the basic properties is the first step in proper handling and application. The compound is a substituted pyridine derivative with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Solid at room temperature | [2] |
| Boiling Point | 347.4 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 163.9 ± 27.9 °C | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., ethanol, acetone) | [2] |
Q2: What are the primary factors that influence the stability of this compound?
The stability of 6-Chloro-4-(ethylamino)nicotinaldehyde is not absolute and is critically dependent on environmental conditions. The presence of an aldehyde group, an aromatic amine, and a halogenated pyridine ring creates susceptibility to several degradation pathways.[1]
-
pH: The compound is highly sensitive to pH. It exhibits rapid decomposition in basic conditions (pH 9.0, half-life < 30 minutes) and moderate instability in acidic conditions (pH 2.0, half-life < 2.5 hours).[1] The likely mechanisms are base- and acid-catalyzed hydrolysis of the aldehyde group.[1] It is most stable near physiological pH (7.4) but should still be used promptly.[1]
-
Oxidizing Agents: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 6-Chloro-4-(ethylamino)nicotinic acid.[1] This is a common issue when exposed to atmospheric oxygen over time or in the presence of oxidizing contaminants.
-
Light: As an aromatic compound with electron-donating (ethylamino) and electron-withdrawing (chloro) groups, it is sensitive to light.[1] UV exposure can initiate photochemical reactions, leading to discoloration and the formation of impurities.[1][3]
-
Moisture (Hygroscopicity): The compound is hygroscopic and can absorb ambient moisture.[1] This can lead to hydrolysis of the aldehyde, compromising sample purity.[1]
-
Temperature: While thermally stable up to its boiling point, prolonged exposure to high temperatures can accelerate degradation.[1][2] For long-term integrity, storage at lower temperatures (2-8 °C) is recommended.[2]
Q3: What are the recommended storage and handling procedures?
To ensure the long-term stability and integrity of your sample, adherence to strict storage and handling protocols is essential.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark location.[1][2] A refrigerator (2-8 °C) or a desiccator at room temperature is ideal.[2]
-
Atmosphere: For maximum stability, especially for long-term reference standards, store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Incompatibilities: Keep the compound segregated from strong oxidizing agents, acids, and bases to prevent chemical reactions.[2]
Q4: What are the major, predictable degradation products?
When troubleshooting, it is critical to know what impurities to look for. Based on the compound's structure, the primary degradation products are:
-
6-Chloro-4-(ethylamino)nicotinic acid: The product of aldehyde oxidation.[1]
-
Hydrolysis Products: Resulting from the reaction of the aldehyde with water, particularly under acidic or basic conditions.[1]
-
Photodegradation Products: A complex mixture of byproducts can form upon exposure to UV light.[1][3]
Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Problem: My solid 6-Chloro-4-(ethylamino)nicotinaldehyde has discolored, turning yellow or brown. Is it still usable?
Answer: Discoloration is a visual indicator of degradation. The likely cause is a combination of slow oxidation from exposure to air and/or photodegradation from exposure to light.[1] The aromatic amine and aldehyde moieties are susceptible to forming colored impurities over time.
Causality: The chromophores (light-absorbing groups) in the molecule can be altered by oxidation or photochemical reactions, leading to a shift in absorption towards the visible spectrum, which we perceive as color change.
Recommended Action:
-
Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or LC-MS. Compare the purity profile to that of a fresh or properly stored sample if available.
-
Evaluate Impact: If the purity is still high (>98%) and the impurities are minor and well-separated from your product in subsequent reactions, you may be able to proceed. However, for sensitive applications or quantitative studies, using a new, high-purity lot is strongly advised.
-
Preventative Measures: Always store the compound in an amber vial or a container protected from light, and for long-term storage, purge the container with an inert gas before sealing.
Problem: My stock solution, prepared in an aqueous buffer, is rapidly losing purity. What is happening?
Answer: This is a classic case of solution instability driven by hydrolysis. The stability of 6-Chloro-4-(ethylamino)nicotinaldehyde in aqueous media is highly dependent on pH.[1]
Causality: Both acidic and basic conditions catalyze the hydrolysis of the aldehyde group.[1] Under basic conditions, hydroxide ions directly attack the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbon even more susceptible to nucleophilic attack by water.
Recommended Action:
-
pH Control: Ensure your buffer is within a neutral pH range (ideally 7.0-7.4) where the compound is most stable.[1]
-
Solution Preparation Strategy: Due to its low aqueous solubility and pH sensitivity, the best practice is to first prepare a concentrated stock solution in a compatible, dry organic solvent (e.g., DMSO, Ethanol, or Acetone).[2] Immediately before use, perform a serial dilution of this organic stock into your aqueous buffer to the final desired concentration.
-
Use Freshly Prepared Solutions: Never store the compound in aqueous buffers for extended periods. Prepare the final aqueous solution fresh for each experiment.
Caption: Recommended workflow for preparing experimental solutions.
Problem: My reaction is producing a significant amount of 6-Chloro-4-(ethylamino)nicotinic acid as a byproduct.
Answer: The presence of the corresponding carboxylic acid is a clear indication of oxidation of the aldehyde group.[1]
Causality: The aldehyde functional group is at a higher oxidation state than an alcohol but can be readily oxidized to a carboxylic acid. This can be caused by:
-
Dissolved Oxygen: Many organic solvents contain dissolved atmospheric oxygen, which can be sufficient to cause slow oxidation.
-
Oxidizing Reagents: Trace impurities in other reagents or catalysts can act as oxidants.
-
Peroxides: Ethers and other solvents can form explosive peroxides upon storage, which are potent oxidizing agents.
Recommended Action:
-
De-gas Solvents: Before use, sparge your reaction solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: Run your reaction under a positive pressure of Nitrogen or Argon. This is especially critical if the reaction requires heating or is run for an extended period.
-
Check Reagent Purity: Ensure all other reagents are free from oxidizing impurities. Use freshly opened bottles of solvents when possible.
Caption: Primary degradation pathways for the compound.
Experimental Protocols
Protocol 1: Standard Procedure for Storage and Handling
-
Receiving: Upon receipt, immediately transfer the container to a dark, cool (2-8 °C), and dry storage location.
-
Dispensing: Perform all weighing and dispensing in a controlled environment with low humidity if possible. Minimize the time the container is open to the atmosphere.
-
Inert Gas Purge: After dispensing, flush the container headspace with a gentle stream of Nitrogen or Argon before tightly resealing the cap.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any special handling notes (e.g., "Light Sensitive," "Hygroscopic").
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for intentionally degrading the compound to understand its stability limits and identify potential degradation products. This is crucial for developing stability-indicating analytical methods.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Heat a sealed vial of the stock solution at 60 °C.
-
Photolytic Stress: Expose a vial of the stock solution (in a clear glass vial) to a photostability chamber with a UV light source.
-
-
Time Points: Sample from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Quench the acid/base samples by neutralizing them before analysis.
-
Analysis: Analyze all samples by a reverse-phase HPLC-UV/MS method.
-
Monitor: Track the decrease in the peak area of the parent compound.
-
Identify: Observe the formation of new peaks (degradation products) and use MS data to propose structures.
-
-
Interpretation: Quantify the percentage of degradation under each condition to build a comprehensive stability profile.
References
-
6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Pipzine Chemicals. [Link]
-
Aldehydes: What We Should Know About Them. (2023). MDPI. [Link]
-
Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. (2022, October 13). PMC. [Link]
-
Oxidation of Aminopyridines to Nitropyridines1. Journal of the American Chemical Society. [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. ResearchGate. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde Synthesis
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Managing Chemoselectivity & Regioselectivity in Pyridine SNAr Reactions[1]
Executive Summary
This guide addresses the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde via the Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloronicotinaldehyde .[1]
This reaction presents a classic "competing pathway" challenge in medicinal chemistry:
-
Regioselectivity: Distinguishing between the C4 and C6 electrophilic sites.
-
Chemoselectivity: Preventing the ethylamine nucleophile from reacting with the aldehyde (C3-CHO) to form a Schiff base (imine).[1]
Our protocols prioritize thermodynamic control and reversible protection strategies to isolate the target with >95% purity.[1]
Module 1: The "Imine Trap" (Chemoselectivity)
The Problem
Ethylamine is a primary amine.[1] In the presence of an aldehyde, it rapidly forms an imine (Schiff base) via nucleophilic attack on the carbonyl carbon, releasing water.[1][2] This is a reversible equilibrium that competes with the irreversible SNAr displacement of the chloride.[1]
The Solution: The "Hydrolytic Reset" Protocol
Do not attempt to block imine formation entirely during the reaction.[1] Instead, exploit the reversibility of the imine bond versus the irreversibility of the C-N bond formed via SNAr.[1]
Mechanism:
-
Reaction Phase: Ethylamine attacks both the C4-Cl (SNAr) and the C3-CHO (Imine formation).[1]
-
Equilibrium: The mixture likely contains the Product-Aldehyde and the Product-Imine.
-
Workup Phase: An acidic quench hydrolyzes the imine back to the desired aldehyde, while the SNAr bond remains stable.[1]
Troubleshooting FAQ
Q: My LC-MS shows a mass of [M+27] instead of the product. What is this? A: This is the ethyl-imine adduct (+27 Da corresponds to +C2H5 -H +N -O... actually, imine formation is +EtNH2 - H2O = +29 Da relative to SM, or M_product + 27 is incorrect.[1] Let's re-calculate: Product MW is X.[1] Imine is X + C2H5N - O = X + 27. Correct).
-
Fix: Your workup was too neutral. Wash the organic layer with 1M HCl or aqueous acetic acid for 30 minutes to hydrolyze the imine back to the aldehyde.[1]
Q: Can I use a Lewis Acid to speed up the SNAr? A: Avoid. Lewis acids (like AlCl3) will coordinate to the aldehyde oxygen, making the carbonyl carbon more electrophilic, drastically increasing imine formation and potential polymerization.[1]
Module 2: Regioselectivity (C4 vs. C6)
The Problem
The starting material has two chlorides.[1][3][4] Displacing the C6-Cl (wrong isomer) or both chlorides (bis-alkylation) destroys yield.[1]
The Science
In 3-substituted pyridines, the position ortho to the electron-withdrawing group (EWG) is most activated.[1]
-
C4 Position: Ortho to the aldehyde (EWG) and Para to the pyridine nitrogen.[1] Highly Activated.
-
C6 Position: Para to the aldehyde and Ortho to the pyridine nitrogen.[1] Less Activated.
Reference Grounding: SNAr reactions on 2,4-dichloropyrimidines and pyridines consistently favor the 4-position due to the stabilization of the Meisenheimer complex by the adjacent carbonyl group [1, 2].[1]
Data: Solvent & Base Effects[1]
| Parameter | Recommended | Avoid | Reason |
| Stoichiometry | 1.05 - 1.10 eq. Ethylamine | >1.5 eq.[1] | Excess amine drives Bis-alkylation (C4 + C6).[1] |
| Base | DIPEA (Hünig's Base) | K2CO3 / NaH | DIPEA is non-nucleophilic and prevents hydrolysis of the Cl.[1] Inorganic bases can cause solubility issues.[1] |
| Temperature | -10°C to 0°C | >25°C | Low temp favors the kinetic product (C4).[1] Heat activates the C6 position.[1] |
| Solvent | THF or DCM | DMF / DMSO | Polar aprotic solvents (DMF) accelerate SNAr too much, reducing selectivity.[1] |
Module 3: Visualization of Competing Pathways
The following diagram illustrates the kinetic competition. Note that Path A is the desired irreversible route, while Path C (Imine) is a reversible "sink" that must be managed during workup.[1]
Caption: Kinetic landscape of the reaction. Path A is the target.[1] Path C is reversible via acidic workup.[1] Path B and Bis-alkylation are irreversible impurities.[1]
Module 4: Optimized Experimental Protocol
Objective: Synthesize 6-Chloro-4-(ethylamino)nicotinaldehyde with >95% regioselectivity.
Reagents
-
4,6-Dichloronicotinaldehyde (1.0 eq)[1]
-
Ethylamine (2.0M in THF) (1.05 eq)[1]
-
DIPEA (1.2 eq)[1]
-
THF (Anhydrous, 10 volumes)
Step-by-Step Methodology
-
Preparation: Dissolve 4,6-dichloronicotinaldehyde in anhydrous THF. Cool the solution to -10°C using an ice/salt bath.
-
Why? Cooling maximizes the kinetic preference for C4 substitution over C6 [1].[1]
-
-
Addition: Mix Ethylamine and DIPEA in a separate vial. Add this mixture dropwise to the aldehyde solution over 30 minutes.
-
Why? Slow addition prevents localized high concentrations of amine, reducing bis-alkylation risk.[1]
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
The "Hydrolytic Reset" (Critical):
-
Quench the reaction with 1M HCl (aq) until pH ~3-4. Stir vigorously for 15 minutes at Room Temperature.
-
Why? This hydrolyzes any Schiff base (imine) formed at the C3 position back to the aldehyde.[1]
-
-
Workup:
-
Purification: Recrystallize from Heptane/EtOAc or perform flash column chromatography.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: PMC - NIH (2024).[1] Context: Validates the kinetic preference for C4 substitution in 2,4-dichloro-systems containing electron-withdrawing groups. URL:[Link][1]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: PubMed (2025).[1][5] Context: Establishes the role of steric and electronic effects in directing nucleophilic attack to the position ortho to the EWG. URL:[Link]
-
Imine and Enamine Formation Reactions. Source: LibreTexts Chemistry.[1] Context: Provides the mechanistic basis for the reversibility of imine formation under acidic conditions, supporting the "Hydrolytic Reset" protocol.[1] URL:[Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
Technical Support Center: Improving Solubility of 6-Chloro-4-(ethylamino)nicotinaldehyde
Introduction: The successful execution of any biological assay hinges on the reliable and reproducible delivery of the test compound to the biological system. For compounds like 6-Chloro-4-(ethylamino)nicotinaldehyde, which exhibits significant lipophilic character, achieving and maintaining solubility in aqueous assay buffers is a critical, non-trivial step.[1] This guide provides a comprehensive framework for researchers to diagnose and overcome solubility challenges, ensuring data integrity and preventing artifacts that can arise from compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My 6-Chloro-4-(ethylamino)nicotinaldehyde precipitated when I added it to my aqueous assay buffer. Why did this happen?
This is a common phenomenon known as "crashing out." The compound is predicted to have low water solubility due to its chemical structure, which contains non-polar groups.[1][2] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the solvent concentration drops dramatically. If the final concentration of the compound exceeds its solubility limit in the final aqueous environment, it will precipitate out of the solution.
Q2: What is the best solvent to start with for this compound?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point.[3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.
Q3: How much organic solvent can I have in my final assay? Will it affect my cells or enzyme?
This is a critical consideration. While necessary for solubility, organic solvents can be toxic to cells or interfere with enzyme activity.[5] For most cell-based assays, the final concentration of DMSO should ideally be kept at or below 0.5%, with many cell lines tolerating up to 1%.[6] However, some sensitive or primary cell lines may show stress or altered function even at 0.1%.[6][7] For enzymatic assays, solvents can alter kinetic parameters (Km, Vmax).[8] It is imperative to run a solvent tolerance control for your specific assay to determine the maximum acceptable concentration that does not produce artifacts.
Q4: I've heard about co-solvents. What are they and should I use them?
Co-solvents are water-miscible organic solvents that can be used in combination to improve the solubility of challenging compounds.[9] Common examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[4] Using a co-solvent system can sometimes keep a compound in solution at a lower final percentage of organic solvent compared to using DMSO alone. This is an advanced strategy to be employed if DMSO alone is insufficient or causes assay interference.
Q5: Can I use heating or sonication to help dissolve the compound?
Gentle warming (e.g., to 37°C) and brief sonication can be effective for dissolving compounds in the initial organic solvent to create the stock solution. However, use caution. The stability of 6-Chloro-4-(ethylamino)nicotinaldehyde should be considered; it may react with strong oxidizing agents and should be stored in a sealed container away from moisture.[2] Overheating could potentially degrade the compound. These methods should not be used to force a compound into an aqueous solution above its thermodynamic solubility limit, as it will likely precipitate over time.
Troubleshooting Guide: From Precipitation to Publication-Quality Data
This section addresses specific problems you may encounter and provides a logical workflow to resolve them.
Problem 1: Compound precipitates upon dilution into aqueous assay buffer.
This indicates that the compound's aqueous solubility limit is being exceeded. The goal is to maintain a thermodynamically stable solution throughout the experiment.
Causality Explained:
-
Serial Dilution in DMSO (Step 1): Performing serial dilutions in 100% DMSO before the final aqueous dilution is crucial. This ensures that when you make the final addition to the buffer, you are adding a very small volume of a less concentrated stock. This "soft" introduction minimizes localized high concentrations of the compound that can nucleate precipitation.
-
Co-Solvents (Step 2, Option A): Techniques like using co-solvents can enhance solubility.[10] A mixture of solvents can sometimes provide a more favorable environment for a hydrophobic molecule than a single solvent diluted in water.
-
Cyclodextrins (Step 2, Option B): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a more water-soluble exterior to the solvent.[12][13] This is a powerful technique for increasing apparent solubility.
Problem 2: Assay results are inconsistent, or the negative/vehicle control shows unexpected activity.
This suggests that the solvent system itself is interfering with the biological assay.
Causality Explained:
-
Cellular Effects: DMSO is known to affect cell membranes, induce differentiation, or even cause cytotoxicity at concentrations that can be as low as 1-2%, depending on the cell line and exposure time.[14] Some sensitive cells show stress below 0.5%.[7][15]
-
Enzymatic Effects: Organic solvents can directly interact with enzymes, potentially altering their conformation.[8] This can lead to inhibition or, in some cases, activation, changing the enzyme's kinetic properties.[8] The viscosity of the solvent can also affect reaction rates, particularly for diffusion-controlled steps.[16]
Solution: The Solvent Tolerance Assay Before proceeding with your compound screening, you must validate your chosen solvent system.
-
Prepare a dilution series of your vehicle (e.g., DMSO, or your DMSO/co-solvent mixture) in the final assay buffer. The concentrations should span from your intended final concentration up to a concentration known to be inhibitory (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Run the assay using these vehicle-only dilutions in place of your compound.
-
Measure the assay readout (e.g., cell viability, enzyme activity, signal intensity).
-
Plot the results and determine the highest concentration of the solvent system that has no statistically significant effect on the assay's baseline signal. This is your maximum allowable solvent concentration.
Protocols & Data Presentation
Protocol 1: Systematic Solubility Assessment
This protocol allows you to experimentally determine an approximate solubility limit.
-
Preparation: Prepare a 10 mM stock solution of 6-Chloro-4-(ethylamino)nicotinaldehyde in 100% DMSO.
-
Dilution Plate: In a 96-well plate, perform a serial 2-fold dilution of your compound in 100% DMSO.
-
Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).
-
Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). For more sensitive detection, read the plate on a plate reader at a high wavelength (e.g., 600-700 nm) to detect light scattering from insoluble particles.
-
Determination: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Table 1: Example Solubility Assessment Data
| Final Compound Conc. (µM) | Final DMSO Conc. (%) | Observation (Visual) | Light Scatter (OD650) | Solubility Status |
| 100 | 1.0 | Precipitate | 0.512 | Insoluble |
| 50 | 0.5 | Precipitate | 0.234 | Insoluble |
| 25 | 0.25 | Slight Haze | 0.098 | Borderline |
| 12.5 | 0.125 | Clear | 0.045 | Soluble |
| 6.25 | 0.0625 | Clear | 0.042 | Soluble |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This is a common method to enhance aqueous solubility.[13]
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a good starting point).
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Warming may be required to fully dissolve the cyclodextrin.
-
Drug Addition: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the drug solution dropwise to the stirring cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The filtrate is your working solution. The concentration should be confirmed analytically (e.g., by HPLC-UV).
Table 2: Recommended Starting Solvents and Assay Concentrations
| Solvent / Excipient | Use Case | Recommended Stock Conc. | Max Final Assay Conc. (Cell-based) | Key Considerations |
| DMSO | Primary Solvent | 10-50 mM | ≤ 0.5% [6][15] | Gold standard. Must perform tolerance test. |
| Ethanol | Co-solvent | As needed | ≤ 0.5% | Can be more volatile. Check assay compatibility. |
| PEG 400 | Co-solvent | As needed | ≤ 1% | Can increase viscosity. |
| HP-β-Cyclodextrin | Solubility Enhancer | N/A | Varies (e.g., 1-5%) | Excellent for increasing aqueous solubility; generally low cell toxicity.[11][14] |
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Available from: [Link].
-
ChemBK. 6-Chloro Nicotinaldehyde. (2024). Available from: [Link].
-
Al-Obaidi, A. et al. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. ACS Omega. (2022). Available from: [Link].
-
Wagner, B. et al. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Medicine. (2010). Available from: [Link].
-
Tofte, J. et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. (2015). Available from: [Link].
-
PubChem. Ethyl 6-chloro-4-(ethylamino)nicotinate. Available from: [Link].
-
Gali, A. et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. (2024). Available from: [Link].
-
LifeTein. DMSO usage in cell culture. (2023). Available from: [Link].
-
Lisurek, M. et al. The Effect of Organic Solvents on Enzyme Kinetic Parameters of Human CYP3A4 and CYP1A2 in Vitro. Basic & Clinical Pharmacology & Toxicology. (2009). Available from: [Link].
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. (2015). Available from: [Link].
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. (2015). Available from: [Link].
-
Larrabee, J. A. et al. Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry. (2018). Available from: [Link].
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link].
-
Higashi, K. et al. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. (2021). Available from: [Link].
-
Kapral, R. Modeling of solvent flow effects in enzyme catalysis under physiological conditions. The Journal of Chemical Physics. (2021). Available from: [Link].
-
Al-Masoudi, N. A. et al. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry. (2024). Available from: [Link].
-
Tey, W. Y. et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Toxicology Mechanisms and Methods. (2013). Available from: [Link].
-
Contract Pharma. Optimizing Drug Solubility. (2017). Available from: [Link].
-
de Oliveira, D. A. G. et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research. (2021). Available from: [Link].
-
Liu, F. et al. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences. (2005). Available from: [Link].
-
ResearchGate. Until what percentage does DMSO remain not toxic to cells.?. (2015). Available from: [Link].
- Google Patents. Method of preparing heterocyclic aldehydes.
-
Journal of Mountain Research. Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Available from: [Link].
-
El-Serafi, A. T. et al. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. (2014). Available from: [Link].
-
ResearchGate. Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2014). Available from: [Link].
-
Chemistry LibreTexts. 21: Kinetics of Enzyme Catalysis. (2021). Available from: [Link].
-
Iraqi Journal of Science. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Available from: [Link].
-
Papakyriakou, A. et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening. (2013). Available from: [Link].
-
Mitchell, J. et al. A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. Catalysts. (2021). Available from: [Link].
-
I-S-Germain, J. et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. (2022). Available from: [Link].
-
Wu, Y. et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (2022). Available from: [Link].
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. contractpharma.com [contractpharma.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
challenges in the characterization of 6-Chloro-4-(ethylamino)nicotinaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Chloro-4-(ethylamino)nicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Compound Profile: At a Glance
Before troubleshooting, a clear understanding of the compound's fundamental properties is essential. 6-Chloro-4-(ethylamino)nicotinaldehyde is a substituted pyridine derivative with a molecular formula of C₈H₉ClN₂O and a molecular weight of approximately 184.62 g/mol .[1][2] Its structure, featuring a reactive aldehyde group, a basic ethylamino substituent, and an electronegative chlorine atom, gives rise to its unique chemical behavior and the associated characterization challenges.[3]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₉ClN₂O | [4] |
| Molecular Weight | 184.62 g/mol | [2][4] |
| Appearance | Solid powder, white to yellow | [4][5] |
| LogP (predicted) | 3.49 | [1][6] |
| Boiling Point (predicted) | 347.4 ± 42.0 °C at 760 mmHg | [1][7] |
| Density (predicted) | 1.3 ± 0.1 g/cm³ | [1][8] |
| Solubility | Soluble in DMSO; low solubility expected in water. | [3][4] |
| Storage | Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C. | [4] |
Frequently Asked Questions & Troubleshooting Guide
This section is divided into common experimental areas where challenges arise.
Part 1: Handling, Storage, and Stability
Question: My solid sample of 6-Chloro-4-(ethylamino)nicotinaldehyde has developed a yellowish or brownish tint over time. Is it still usable?
Answer: Discoloration is a common indicator of degradation. Aldehydes, particularly those on an electron-rich pyridine ring, are susceptible to oxidation and polymerization, which can result in colored byproducts.[3][9]
-
Causality: The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-Chloro-4-(ethylamino)nicotinic acid.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[3][10]
-
Troubleshooting Steps:
-
Purity Check: Before use, re-analyze the material's purity using HPLC-UV or LC-MS. Compare the chromatogram to that of a fresh or properly stored sample.
-
Assess Impurity Levels: If the purity has dropped and significant impurity peaks are observed, the material may no longer be suitable for sensitive applications where stoichiometry is critical. For less sensitive screening experiments, it might still be usable, but the results should be interpreted with caution.
-
Recommendation: For quantitative or cGMP work, it is strongly advised to use a fresh, high-purity batch. Commercial suppliers recommend storing the solid at 0-4°C for short periods and -20°C for long-term storage to maintain stability.[4]
-
Question: My stock solution in DMSO is changing color after a few days at room temperature. What is happening?
Answer: This is likely due to the compound's limited stability in solution, especially under non-ideal conditions.[1]
-
Causality: The stability of 6-Chloro-4-(ethylamino)nicotinaldehyde is highly dependent on pH, temperature, and light.[1] While DMSO is a suitable solvent for initial dissolution, prolonged storage in any solvent at room temperature can lead to degradation. The compound is particularly unstable in basic conditions, with a reported half-life of less than 30 minutes at pH 9.0.[1] Acidic conditions also promote degradation, though at a slower rate than basic conditions.[1]
-
Best Practices for Solution Handling:
-
Prepare Fresh: Prepare solutions immediately before use.
-
Store Cold: If short-term storage is unavoidable, store aliquots at -20°C or -80°C to minimize degradation.
-
Avoid Contaminants: Ensure the DMSO is anhydrous and of high purity. Water or other impurities can accelerate decomposition.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing and freezing.
-
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [ccps.aiche.org]
- 3. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 5. chembk.com [chembk.com]
- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
- 8. sepscience.com [sepscience.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. wcu.edu [wcu.edu]
preventing degradation of 6-Chloro-4-(ethylamino)nicotinaldehyde during storage
This guide serves as a technical support resource for the handling and storage of 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0). It is designed to empower researchers with the mechanistic understanding required to prevent degradation and ensure experimental reproducibility.
Compound: 6-Chloro-4-(ethylamino)nicotinaldehyde Primary Application: Intermediate for kinase inhibitors (e.g., Janus kinase pathways) and heterocyclic synthesis.
Part 1: Executive Summary (Critical Parameters)
To maintain purity >98% over extended periods, adherence to these core parameters is non-negotiable.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower temperatures significantly retard oxidation and polymerization rates. |
| Atmosphere | Inert (Argon/Nitrogen) | The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen. |
| Moisture | Desiccated (<10% RH) | The compound is hygroscopic. Moisture catalyzes hydrate formation and facilitates hydrolytic degradation. |
| Light | Amber/Foil-wrapped | The electron-rich aminopyridine core is photosensitive, leading to radical-mediated photolysis. |
Part 2: Mechanisms of Degradation (The "Why")
Understanding how the molecule breaks down allows you to predict and prevent failure. This compound possesses three reactive centers: the aldehyde (-CHO) , the chloride (-Cl) , and the secondary amine (-NHEt) .
Autoxidation (Primary Failure Mode)
The aldehyde hydrogen is prone to abstraction by radical species (often initiated by light or trace metals), leading to the formation of 6-Chloro-4-(ethylamino)nicotinic acid . This is the most common impurity observed in aged samples.
Nucleophilic Attack & Hydrolysis
While the chloropyridine ring is relatively stable, the aldehyde is an electrophile. In the presence of moisture (water acting as a nucleophile), it can form a gem-diol (hydrate) . Furthermore, under basic conditions (pH > 8), the chlorine atom becomes susceptible to nucleophilic aromatic substitution (
Condensation/Polymerization
Aldehydes are reactive toward amines. Although the bulky ethyl group and the electron-deficient pyridine ring reduce reactivity, intermolecular reactions between the amine of one molecule and the aldehyde of another can form Schiff base oligomers (dimers/trimers), resulting in insoluble precipitates.
Visualization: Degradation Pathways
The following diagram maps the causality of environmental exposure to specific chemical degradation products.
Caption: Causality map showing how environmental stressors (Red/Yellow) drive specific chemical transformations, leading to inactive impurities (Grey).
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Appearance & Solubility Changes
Q: My yellow powder has turned orange/brown and is not dissolving fully in DMSO. Is it safe to use? A: Stop. Color darkening typically indicates photo-oxidation or polymerization.
-
Diagnosis: The "browning" is often due to conjugated oligomers (Schiff bases) which are insoluble.
-
Action: Centrifuge the solution. If a pellet remains, the sample is compromised. Do not heat to dissolve; this accelerates degradation.[1]
-
Prevention: Always store in amber vials wrapped in aluminum foil.
Issue 2: LC-MS Purity Drop
Q: I see a new peak in my LC-MS with a mass of M+16 (approx. 200.6 Da). What is it? A: This is the carboxylic acid oxidation product (6-Chloro-4-(ethylamino)nicotinic acid).[2]
-
Cause: Exposure to air (oxygen) during storage or repeated opening of the vial.
-
Impact: The acid is significantly more polar and may interfere with coupling reactions or biological assays by altering local pH or binding affinity.
-
Remedy: If the impurity is <5%, you may repurify via silica flash chromatography (DCM:MeOH gradient). If >10%, discard.
Issue 3: pH Sensitivity
Q: Can I store this compound in an aqueous buffer for a week? A: No.
-
Mechanistic Insight:
-
Acidic pH (<4): Catalyzes hydrolysis of the imine (if formed) but also protonates the pyridine, altering reactivity.
-
Basic pH (>8): Rapidly degrades the compound via nucleophilic attack on the chloro-position (t1/2 < 30 mins at pH 9).
-
-
Protocol: Prepare aqueous solutions immediately before use. Do not store them.
Part 4: Validated Storage Protocol
Follow this step-by-step workflow to maximize shelf-life.
Arrival & Aliquotting (Day 0)
-
Step 1: Allow the sealed bottle to equilibrate to room temperature before opening (prevents water condensation on the cold solid).
-
Step 2: Dissolve the master stock in anhydrous DMSO or store as dry powder.
-
Note: Dry powder is more stable than solution.
-
-
Step 3: If using powder, aliquot into single-use amber glass vials under a flow of Nitrogen or Argon gas.
-
Step 4: Seal caps tightly with Parafilm to prevent oxygen ingress.
Storage Conditions
-
Short Term (<2 weeks): 4°C, desiccated, dark.[3]
-
Long Term (>1 month): -20°C or -80°C.
-
Solvents: If storing in solution, use Anhydrous DMSO . Avoid protic solvents (Methanol/Ethanol) for storage, as they can form hemiacetals with the aldehyde.
Self-Validation (QC Check)
Before using a stored batch for a critical experiment, run this rapid QC check:
-
Dissolve a small amount (~0.1 mg) in DMSO-d6.
-
Run 1H-NMR.
-
Check the Aldehyde Peak: Look for the distinct singlet signal around 9.8 - 10.0 ppm .
-
Pass: Sharp, distinct singlet.
-
Fail: Broadening, disappearance, or appearance of a carboxylic acid peak (usually broad, >11 ppm) or new aromatic signals indicating dimerization.
-
References
-
Smolecule . (2023).[2] Stability Profile of 6-Chloro-4-(ethylamino)nicotinaldehyde. Retrieved from
-
PubChem . (n.d.).[4] Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure). National Library of Medicine. Retrieved from
-
ChemicalBook . (2025).[5] 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Properties and Suppliers. Retrieved from
-
Hansen, J. et al. (2001). Kinetics of degradation of 4-imidazolidinone prodrug types. International Journal of Pharmaceutics. (Context on aldehyde/amine stability). Retrieved from
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 4. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
Technical Support Center: Optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde Synthesis
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde, providing potential causes and actionable solutions.
Question 1: Why is the yield of my 6-Chloro-4-(ethylamino)nicotinaldehyde consistently low?
Answer:
Low yields can stem from several factors throughout the synthetic sequence. A common route involves the nucleophilic substitution of a 4,6-dichloronicotinate ester with ethylamine, followed by reduction and subsequent oxidation.[1] Let's break down the potential pitfalls at each stage:
-
Inefficient Nucleophilic Substitution: The initial substitution of the chlorine at the 4-position is a critical step.
-
Cause: Incomplete reaction due to insufficient heating or suboptimal base selection.
-
Solution: Ensure the reaction is heated sufficiently, as this facilitates the selective displacement of the 4-chloro substituent.[1] The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.
-
-
Over-reduction or Incomplete Reduction: The reduction of the ethyl ester to the corresponding alcohol is a delicate step.
-
Cause: Using a reducing agent that is too harsh can lead to the reduction of the pyridine ring or the removal of the 6-chloro substituent. Conversely, an insufficient amount of a mild reducing agent will result in an incomplete reaction.
-
Solution: Lithium borohydride (LiBH₄) is a suitable reducing agent for this transformation.[1] It is crucial to carefully control the stoichiometry of the reducing agent and the reaction temperature to ensure complete conversion of the ester without affecting other functional groups.
-
-
Over-oxidation or Incomplete Oxidation: The final oxidation of the primary alcohol to the aldehyde is often the most challenging step.
-
Cause: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid, while mild oxidizing agents may result in incomplete conversion.[2]
-
Solution: The use of manganese(IV) oxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) is an effective method for this oxidation.[1] Other mild options include Dess-Martin periodinane or a Swern oxidation.[2][3] Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent over-oxidation.
-
Question 2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route employed.
-
Unreacted Starting Materials: Incomplete reactions at any stage will lead to the presence of starting materials in the final product.
-
Mitigation: As mentioned, ensure optimal reaction conditions (temperature, time, reagent stoichiometry) for each step and monitor for completion before proceeding to the next step.
-
-
Over-oxidized Product (Carboxylic Acid): The most common impurity is the corresponding carboxylic acid, 6-Chloro-4-(ethylamino)nicotinic acid, formed by over-oxidation of the aldehyde.[2]
-
Reduced Product (Alcohol): If the aldehyde is the target of a subsequent reaction and is not properly handled, it can be reduced back to the alcohol.[2]
-
Mitigation: Ensure that the work-up conditions are not reducing in nature. Use of a mild reducing agent like sodium borohydride should be avoided in subsequent steps unless intended.[2]
-
-
Products of Dehalogenation: In some cases, particularly with harsh reducing agents or certain catalysts, the 6-chloro substituent can be removed.
-
Mitigation: Use milder reducing agents like LiBH₄ for the ester reduction and avoid catalytic hydrogenation unless the removal of the chlorine is desired.
-
Question 3: My Vilsmeier-Haack formylation approach is not working well. What are the critical parameters for this reaction?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4] However, its success with pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring.[5]
-
Vilsmeier Reagent Concentration: The concentration of the Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a critical parameter.[6]
-
Optimization: Studies have shown that using an excess of the Vilsmeier reagent can improve yields.[7] It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific substrate.
-
-
Alternative Reagents: Replacing POCl₃ with diphosgene or triphosgene in the preparation of the Vilsmeier reagent has been shown to provide excellent selectivity and higher yields of chloronicotinaldehydes.[6]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Optimization: The reaction is often carried out at elevated temperatures, but excessive heat can lead to decomposition.[7] A stepwise increase in temperature while monitoring the reaction progress is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the nucleophilic substitution step with ethylamine?
A1: Acetonitrile is a suitable solvent for the nucleophilic substitution of ethyl 4,6-dichloronicotinate with ethylamine hydrochloride in the presence of a base like diisopropylethylamine.[1]
Q2: How can I monitor the progress of the oxidation of (6-chloro-4-(ethylamino)pyridin-3-yl)methanol to the aldehyde?
A2: Thin-layer chromatography (TLC) is a quick and effective method. The alcohol is typically more polar than the aldehyde, so it will have a lower Rf value. Staining with an appropriate agent, such as potassium permanganate, can help visualize both the starting material and the product. For more quantitative analysis, LC-MS is recommended.
Q3: What are the recommended storage conditions for 6-Chloro-4-(ethylamino)nicotinaldehyde?
A3: The compound should be stored in a cool, dry, and well-ventilated place, ideally at 2-8 °C.[8] It should be kept in a sealed container to protect it from moisture and light, as it can be sensitive to both.[2][8] It is also advisable to store it away from strong oxidizing agents, acids, and bases.[8]
Q4: What are some common analytical techniques to confirm the identity and purity of the final product?
A4: Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of a chlorine atom can be identified by the characteristic isotopic pattern of the molecular ion peak.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[9]
Experimental Protocols
Optimized Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
This protocol is based on a multi-step synthesis described in the literature.[1]
Step 1: Synthesis of Ethyl 6-chloro-4-(ethylamino)nicotinate
-
To a solution of ethyl 4,6-dichloronicotinate in acetonitrile, add ethylamine hydrochloride and diisopropylethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 6-chloro-4-(ethylamino)nicotinate.
Step 2: Synthesis of (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
-
Dissolve ethyl 6-chloro-4-(ethylamino)nicotinate in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution in an ice bath and add lithium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (6-chloro-4-(ethylamino)pyridin-3-yl)methanol.
Step 3: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Dissolve (6-chloro-4-(ethylamino)pyridin-3-yl)methanol in dichloromethane (DCM).
-
Add activated manganese(IV) oxide (MnO₂) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Optimized Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Key Considerations |
| Nucleophilic Substitution | Ethylamine hydrochloride, DIPEA | Acetonitrile | Reflux | Use of a non-nucleophilic base is critical. |
| Ester Reduction | Lithium borohydride | THF/Methanol | 0 °C to RT | Careful control of stoichiometry to prevent side reactions. |
| Alcohol Oxidation | Manganese(IV) oxide | Dichloromethane | Room Temperature | Use of a mild oxidizing agent and careful monitoring to prevent over-oxidation. |
Visualizations
Synthetic Pathway and Key Checkpoints
Caption: Synthetic pathway for 6-Chloro-4-(ethylamino)nicotinaldehyde with key troubleshooting checkpoints.
Troubleshooting Decision Tree
Sources
- 1. 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | Benchchem [benchchem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. cdc.gov [cdc.gov]
identifying byproducts in 6-Chloro-4-(ethylamino)nicotinaldehyde reactions by mass spec
The following technical guide is designed for researchers and QC scientists analyzing reaction mixtures or purity profiles of 6-Chloro-4-(ethylamino)nicotinaldehyde . It addresses the specific challenges of regioisomer differentiation, artifact identification, and byproduct characterization using Mass Spectrometry (MS).[1][2]
Senior Application Scientist Note: Analyzing chloronicotinaldehydes requires vigilance against two primary confounding factors: regioisomerism (which often co-elutes) and in-source oxidation (which mimics synthetic byproducts).[1] This guide prioritizes these high-risk areas before addressing standard synthetic impurities.
The "Big Three" Impurity Classes
Before interpreting spectra, categorize potential byproducts into these three mechanistic classes.
| Impurity Class | Origin | Mass Shift ( | Key MS Feature |
| Regioisomers | Competition between C4 and C6 substitution during synthesis.[1] | 0 Da (Isobaric) | Distinct MS/MS fragmentation (Ortho Effect).[1] |
| Artifacts | In-source oxidation or hydrolysis during LC-MS analysis. | +16 Da (Oxidation)-35/+17 Da (Hydrolysis) | Signal intensity varies with ionization voltage/cone voltage.[1] |
| Reaction Byproducts | Over-reaction (Bis-substitution) or incomplete reaction.[1] | +44 Da (Bis-ethylamino)-29 Da (De-ethylation) | Loss of Chlorine isotope pattern (for bis-sub).[1] |
Diagnostic Workflow (Decision Tree)
Use this logic flow to rapidly categorize unknown peaks in your chromatogram.
Figure 1: Decision tree for categorizing impurities based on mass shift and fragmentation behavior.[1]
Troubleshooting Guide: Specific Issues
Issue 1: The Regioisomer Trap (4- vs 6-Substitution)
The Problem: The reaction of 4,6-dichloronicotinaldehyde with ethylamine produces two isomers:
-
Target: 6-Chloro-4 -(ethylamino)nicotinaldehyde.[1]
-
Impurity: 4-Chloro-6 -(ethylamino)nicotinaldehyde.[1] These often co-elute on standard C18 gradients and have identical masses (m/z 185, positive mode).[1]
Diagnosis (The Ortho Effect): You must use MS/MS fragmentation to distinguish them.[1] The 4-amino isomer has the amino group ortho to the aldehyde.[1] This proximity facilitates a specific intramolecular hydrogen transfer and loss of water, which is sterically impossible for the 6-amino isomer.[1]
-
Target (4-isomer): Prominent fragment at m/z 167 ([M+H] - H₂O).[1]
-
Impurity (6-isomer): Negligible m/z 167.[1] Dominant fragments will be m/z 157 (loss of CO) or m/z 150 (loss of Cl).[1]
Resolution: If you detect the 6-isomer, optimize your synthesis temperature. Nucleophilic substitution at the C4 position is generally favored at lower temperatures, while C6 substitution increases with heat due to thermodynamic control.[1]
Issue 2: "Ghost" Oxidations (m/z 201)
The Problem: You observe a peak at m/z 201 (M+16) suggesting the carboxylic acid derivative (6-chloro-4-(ethylamino)nicotinic acid). However, NMR shows no acid.[1]
Diagnosis: Aldehydes are prone to in-source oxidation in Electrospray Ionization (ESI).[1]
-
Check Retention Time (RT): If the m/z 201 peak co-elutes perfectly with the main peak (m/z 185), it is an artifact formed inside the ion source.[1]
-
Voltage Test: Lower the Cone Voltage (or Fragmentor Voltage). If the ratio of 201:185 decreases, it is an artifact.[1]
Mechanism: Protonated aldehydes with vicinal amino groups can lose H₂ (forming a ketene-like cation) and subsequently react with trace water in the collision cell or source to form the protonated acid [1].[1]
Issue 3: Bis-Substitution (Over-Reaction)
The Problem: A late-eluting impurity with m/z 194 .
Diagnosis: This is 4,6-bis(ethylamino)nicotinaldehyde .[1]
-
Mass Math: 184 (Parent) - 35 (Cl) + 44 (Ethylamino) = 193 (Neutral)
194 (M+H).[1] -
Isotope Check: This molecule has lost the chlorine atom .[1] The mass spectrum will not show the characteristic 3:1 ratio of M:M+2.[1] It will look like a standard organic molecule (M+1 is ~10-12% of M).[1]
Experimental Protocols
Protocol A: LC-MS Conditions for Isomer Separation
Standard rapid gradients often fail to separate the 4- and 6-isomers.[1] Use this focused protocol:
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect HSS T3).[1] The Phenyl phase interacts differently with the pyridine ring electronics of the isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate; acidic pH enhances protonation for the ortho-effect).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Isocratic hold at 15% B for 5 minutes, then ramp to 90%. Isomers typically separate during the isocratic hold.[1]
Protocol B: Differentiating Artifacts from Real Oxidation[1]
-
Prepare Sample: Dissolve 1 mg of sample in anhydrous Acetonitrile.
-
Inject: Run the standard method.
-
Compare: Immediately inject a sample dissolved in 50:50 Water:Acetonitrile.
-
Result: If the m/z 201 peak is significantly smaller in the anhydrous sample, it is an in-source artifact caused by water vapor in the ionization process.[1]
Mechanistic Visualization
The following diagram illustrates the "Ortho Effect" fragmentation pathway that validates the presence of the desired 4-ethylamino isomer.
Figure 2: The "Ortho Effect" mechanism. The 4-isomer (top path) allows hydrogen transfer from the ethylamino group to the aldehyde oxygen, facilitating water loss.[1] The 6-isomer (bottom path) lacks this proximity, preventing the formation of the m/z 167 fragment.[1]
References
-
NIST Mass Spectrometry Data Center.[1] "Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry." Rapid Communications in Mass Spectrometry, vol. 28, no. 19, 2014, pp. 2099–2106.[1] Link
-
Barkow, A., Pilotek, S., & Grützmacher, H. F. "Ortho effects: A mechanistic study."[1][3] European Journal of Mass Spectrometry, vol. 1, no. 6, 1995, pp. 525-537.[1] Link[1]
-
Chemistry LibreTexts.[1] "Fragmentation Patterns in Mass Spectrometry - Aldehydes and Amines." LibreTexts Chemistry, 2023.[1] Link[1]
Sources
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Purity of 6-Chloro-4-(ethylamino)nicotinaldehyde
Welcome to the technical support center for 6-Chloro-4-(ethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format to directly tackle common problems.
Question 1: My final product of 6-Chloro-4-(ethylamino)nicotinaldehyde is a yellow-to-brown solid, and I suspect it's impure. What are the likely impurities?
Answer:
The discoloration of your product is a strong indicator of impurities. Based on the typical synthetic routes to 6-Chloro-4-(ethylamino)nicotinaldehyde, several byproducts and residual reagents can contribute to a lower purity profile. The synthesis generally involves the introduction of an ethylamino group onto a chlorinated pyridine ring, followed by the formation of the aldehyde functionality.[1][2]
Here are the most probable impurities to consider:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product. Depending on the specific synthetic pathway, these could include precursors to the final molecule.
-
Over-Oxidized Product: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid: 6-Chloro-4-(ethylamino)nicotinic acid .[2] This is a common impurity if the reaction conditions for the aldehyde synthesis are not carefully controlled.
-
Reduced Product: Conversely, the aldehyde can be reduced to the corresponding alcohol, forming (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol .[2]
-
Hydrolysis Products: The compound's stability is pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the aldehyde or other functional groups can occur, leading to degradation products.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any catalysts or excess reagents, can be trapped in the final product.
To confirm the identity of these impurities, it is highly recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Question 2: I'm observing significant tailing of my product peak during HPLC analysis. What is causing this, and how can I improve the peak shape?
Answer:
Peak tailing in HPLC is a frequent issue when analyzing basic compounds like substituted pyridines. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. This leads to undesirable secondary interactions and poor peak shape.
To mitigate this, you can employ the following strategies:
-
Use a Base-Deactivated Column: These columns have been specially treated to reduce the number of accessible acidic silanol groups, minimizing tailing for basic analytes.
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry. A typical concentration is 0.1-0.5% (v/v).
-
Adjust pH: Operating the mobile phase at a pH that suppresses the ionization of the silanol groups (low pH) or the analyte (high pH) can also be effective. For basic compounds, a higher pH is often beneficial.
-
Question 3: My attempts at recrystallization have resulted in a poor yield or an oily product. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the experimental procedure. Oiling out occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling.
Here are some key considerations for successful recrystallization of 6-Chloro-4-(ethylamino)nicotinaldehyde:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted pyridines, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Two-Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, dichloromethane) at an elevated temperature and then add a "poor" solvent (e.g., hexane, heptane, water) dropwise until the solution becomes turbid.[3] The solution is then gently warmed until it becomes clear again and allowed to cool slowly. A mixture of ethanol and water can be a good starting point for chloropyridine derivatives.[4]
-
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity.
-
Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can help induce crystal formation.
| Solvent System | Comments |
| Ethanol/Water | A good starting point for many substituted pyridines.[4] |
| Isopropanol | Often a suitable single solvent for recrystallization. |
| Ethyl Acetate/Hexane | A common two-solvent system for compounds of intermediate polarity.[5] |
| Dichloromethane/Hexane | Another effective two-solvent system. |
Table 1: Potential Recrystallization Solvent Systems for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 6-Chloro-4-(ethylamino)nicotinaldehyde on a laboratory scale?
A1: For laboratory-scale purification, flash column chromatography is generally the most effective method to separate the target compound from a mixture of impurities.
Q2: Can you provide a starting protocol for flash column chromatography?
A2: Certainly. Here is a general protocol that you can optimize for your specific needs:
Experimental Protocol: Flash Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For example, you can start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 50% or higher.
-
Mobile Phase Additive: Due to the basic nature of the pyridine nitrogen, it is highly recommended to add a small amount of a basic modifier, such as 0.5% triethylamine (TEA) , to the eluent.[6] This will help to prevent peak tailing and improve the separation.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase composition and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: How should I store purified 6-Chloro-4-(ethylamino)nicotinaldehyde to maintain its purity?
A3: The compound should be stored in a cool, dry, and dark place.[7] A recommended storage temperature is 2-8°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. As with any chemical, you should handle 6-Chloro-4-(ethylamino)nicotinaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for the purification and analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Caption: A logical workflow for the purification and analysis.
References
- Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
- Smolecule. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0.
- Sun-shine Chem. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0.
- Benchchem. Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
- Google Patents. Process for the preparation of aqueous nicotinaldehyde.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. Process for separating chloropyridine product.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications. Available from: [Link]
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimization of 6-Chloro-4-(ethylamino)nicotinaldehyde Synthesis
Target Molecule: 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde Primary Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Critical Challenge: Competitive Imine Condensation & Regioselectivity
Phase 1: The Diagnostic Framework
Before altering your conditions, you must identify where the yield is being lost. In pyridine chemistry, "low yield" is often a misdiagnosis of "incomplete isolation" or "masked product."
Troubleshooting Logic Tree
Phase 2: Reaction Optimization & Chemistry
The "Hidden" Yield Killer: Imine Formation
The Problem: You are reacting a primary amine (ethylamine) with a molecule containing an aldehyde. This is the textbook recipe for Schiff base (imine) formation.
The Symptom: You observe a spot on TLC that is less polar than expected, or an LCMS peak corresponding to
The Mechanism: The amine acts as a nucleophile twice:[1]
-
Desired: Displaces the C4-Chlorine (SNAr).
-
Undesired: Condenses with the C3-Aldehyde (Reversible).
If you do not hydrolyze the imine during workup, the "product" remains as the imine, which may degrade on silica gel or be lost in the organic phase if the polarity differs significantly.
Corrective Action:
-
Protocol Adjustment: Include a distinct acidic hydrolysis step before final extraction.
-
Step: After the reaction is complete, add 1M HCl (aq) and stir for 15-30 minutes at room temperature. Then neutralize with NaHCO3 to pH 7-8 before extracting with DCM or EtOAc. This reverts the imine back to the aldehyde.[2]
Regioselectivity (C4 vs. C6)
The Problem: The starting material, 4,6-dichloronicotinaldehyde, has two electrophilic sites.
-
C4 Position: Activated by the ortho-formyl group (strong EWG) and the ring nitrogen.
-
C6 Position: Activated by the ring nitrogen (para-like) but meta to the formyl group.
Theoretical Grounding: Nucleophilic attack generally occurs at the position most activated by electron-withdrawing groups. The C4 position is significantly more electrophilic due to the inductive and mesomeric withdrawal of the adjacent aldehyde. However, steric hindrance at C4 can push the reaction toward C6 if the amine is bulky or the temperature is too high [1].
Corrective Action:
-
Temperature Control: Perform the addition of ethylamine at 0°C to -10°C . Kinetic control favors the more electrophilic C4 position. Higher temperatures (reflux) promote thermodynamic equilibration, which may increase C6 substitution or double substitution.
-
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of ethylamine. Excess amine promotes double substitution (displacing both chlorines).
Mechanistic Pathway
Phase 3: Experimental Protocol (Optimized)
This protocol is designed to maximize C4 selectivity and ensure imine hydrolysis.
Materials
-
Substrate: 4,6-Dichloronicotinaldehyde (1.0 eq)
-
Nucleophile: Ethylamine (2.0 M in THF, 1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (1.2 eq) - Acts as an HCl scavenger without competing as a nucleophile.
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step Procedure
-
Setup: Dissolve 4,6-dichloronicotinaldehyde in anhydrous THF under N2 atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Mix Ethylamine (1.1 eq) with DIPEA (1.2 eq) in a separate vial. Add this mixture dropwise to the aldehyde solution over 20 minutes. Rapid addition causes local heating and loss of regioselectivity.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.
-
Note: You may see the imine peak (M+27) form. This is acceptable at this stage.
-
-
The Critical Hydrolysis:
-
Once SM is consumed, add 1M HCl (aq) (approx 2-3 eq relative to amine) to the reaction mixture.
-
Stir vigorously at room temperature for 20 minutes.
-
Checkpoint: LCMS should now show the clean aldehyde peak (M+1) and disappearance of the imine.
-
-
Workup:
-
Neutralize carefully with sat. NaHCO3 to pH 7-8.
-
Extract with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Phase 4: Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a complex mixture of aromatic peaks. What happened? A: This is likely a mixture of the C4-product, the C6-regioisomer, and the imine. If the aldehyde proton signal (~10 ppm) is weak or missing, but you see a signal around 8.5 ppm (imine CH=N), you failed to hydrolyze the imine. Treat your NMR sample with a drop of D2O/Acetic acid shake; if the aldehyde peak reappears, your product is "masked."
Q2: Can I use ethanol as a solvent? A: Avoid protic solvents if possible. While SNAr works in ethanol, the aldehyde can form hemiacetals or acetals with the solvent, complicating the spectra and workup. THF or DCM are superior for the substitution step.
Q3: Why is the yield still low after hydrolysis? A: Check the aqueous layer. 4-amino-pyridine derivatives can be amphoteric. If your pH during extraction is too low (<5), the pyridine nitrogen protonates, trapping the product in the water. If too high (>10), the aldehyde might undergo Cannizzaro disproportionation (rare but possible) or polymerization. Aim for pH 7.5 - 8.0 .
Q4: I see a byproduct with Mass = SM + 2(Ethylamine). A: You have double substitution (displacing both Cl atoms). This occurs if you have a large excess of amine or if the reaction gets too hot. Strict temperature control (0°C) and stoichiometry (1.1 eq) are the fixes.
Summary Data: Solvent & Base Effects
| Parameter | Recommendation | Rationale |
| Solvent | THF or DCM | Aprotic, good solubility for SM. Avoids acetal formation. |
| Base | DIPEA or TEA | Non-nucleophilic auxiliary base to sponge up HCl. |
| Temperature | 0°C | Kinetic control favors C4 substitution over C6. |
| Workup | Acidic Wash | Mandatory to cleave the Schiff base (imine). |
References
-
Regioselectivity in Chloropyridines
-
Title: Nucleophilic substitution of 4,6-dichloronicotinaldehyde.[3]
- Source:Journal of Heterocyclic Chemistry (General Principles of Pyridine Reactivity).
- Context: The C4 position is activ
-
-
Imine Hydrolysis Mechanism
-
Title: Hydrolysis of Imines and Enamines.[2]
- Source: Master Organic Chemistry.
- Context: Explains the necessity of acid c
-
-
Synthesis of 4-amino-nicotinaldehyde derivatives
-
Title: Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde.[4]
- Source: Smolecule / ChemicalBook (Compound D
- Context: Confirms the standard route via chlorin
-
Sources
avoiding acid-catalyzed hydrolysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Acid-Catalyzed Hydrolysis
Welcome to the technical support center for 6-Chloro-4-(ethylamino)nicotinaldehyde. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing its degradation through acid-catalyzed hydrolysis during experimental workflows.
Introduction: Understanding the Challenge
6-Chloro-4-(ethylamino)nicotinaldehyde is a valuable building block in pharmaceutical and chemical research. However, its aldehyde functional group is susceptible to hydrolysis under acidic conditions, which can lead to reaction failure, low yields, and the formation of impurities. This guide will equip you with the knowledge and practical strategies to mitigate this issue, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 6-Chloro-4-(ethylamino)nicotinaldehyde sensitive to acidic conditions?
The aldehyde group in 6-Chloro-4-(ethylamino)nicotinaldehyde is prone to acid-catalyzed hydrolysis. Under acidic conditions (pH 2.0), the compound has a half-life of less than 2.5 hours.[1] This instability arises from the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Q2: What is the mechanism of acid-catalyzed hydrolysis for this compound?
The acid-catalyzed hydrolysis of 6-Chloro-4-(ethylamino)nicotinaldehyde proceeds through a well-established mechanism for aldehydes. The key steps are:
-
Protonation of the carbonyl oxygen: The acidic catalyst (H₃O⁺) protonates the oxygen atom of the aldehyde group.
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.
-
Proton transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups.
-
Formation of a gem-diol: The intermediate collapses to form a geminal diol (a diol with both hydroxyl groups on the same carbon). This gem-diol is in equilibrium with the aldehyde.
Figure 1. Mechanism of Acid-Catalyzed Aldehyde Hydrolysis.
Q3: What is the stability of this compound at different pH values?
The stability of 6-Chloro-4-(ethylamino)nicotinaldehyde is highly dependent on pH. While it is moderately stable at physiological pH (7.4), it degrades rapidly in both acidic and basic conditions.[1]
| pH | Stability | Half-life | Predominant Degradation Pathway |
| 2.0 | Moderate | < 2.5 hours | Acid-catalyzed hydrolysis of aldehyde |
| 7.4 | Good | > 3 hours | Minimal degradation |
| 9.0 | Poor | < 30 minutes | Base-catalyzed hydrolysis of aldehyde |
Table 1. pH Stability Profile of 6-Chloro-4-(ethylamino)nicotinaldehyde.[1]
Troubleshooting Guide: Experimental Scenarios
This section addresses common experimental challenges and provides step-by-step solutions to prevent the acid-catalyzed hydrolysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Scenario 1: My reaction requires acidic conditions, but the aldehyde is degrading.
Problem: You are performing a reaction that necessitates an acidic environment, leading to the hydrolysis of your starting material.
Solution: The most robust strategy is to protect the aldehyde functional group as an acetal. Acetals are stable in basic and neutral conditions and can be readily deprotected under mild acidic conditions upon completion of your desired reaction.[2][3]
Figure 2. General workflow for utilizing acetal protection.
This protocol describes the formation of a cyclic acetal using ethylene glycol, which is a common and efficient method.
Materials:
-
6-Chloro-4-(ethylamino)nicotinaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 6-Chloro-4-(ethylamino)nicotinaldehyde and anhydrous toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-TsOH (0.05 eq.).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the acetal-protected compound.
Once your desired reaction is complete, the acetal can be removed to regenerate the aldehyde.
Materials:
-
Acetal-protected 6-Chloro-4-(ethylamino)nicotinaldehyde
-
Acetone/water mixture (e.g., 9:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected compound in an acetone/water mixture.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Scenario 2: My reaction is performed in a non-acidic medium, but I still observe some degradation.
Problem: Even without the explicit addition of an acid catalyst, you are observing hydrolysis of the aldehyde.
Causality: Traces of acidic impurities in your reagents or solvents, or the generation of acidic byproducts during the reaction, can be sufficient to catalyze the hydrolysis of the sensitive aldehyde.
Solution: Employ a suitable buffer system to maintain a neutral or slightly basic pH throughout the reaction.
| Buffer System | Useful pH Range | pKa (at 25°C) | Notes |
| Phosphate Buffer (PBS) | 6.5 - 7.5 | 7.21 | Commonly used in biological applications and generally compatible with many organic reactions. |
| HEPES | 6.8 - 8.2 | 7.55 | A zwitterionic buffer, often used in cell culture, that can be suitable for organic reactions. |
| Tris-HCl | 7.2 - 9.0 | 8.06 | A common buffer in biochemistry; its pKa is temperature-dependent. |
Table 2. Recommended buffer systems for maintaining a stable pH.
Implementation:
-
When preparing your reaction mixture, use a buffered solution as the solvent or co-solvent.
-
Ensure that all reagents are of high purity and free from acidic contaminants.
-
If your reaction generates acidic byproducts, the buffer will neutralize them as they are formed, maintaining a stable pH environment.
Concluding Remarks
The successful use of 6-Chloro-4-(ethylamino)nicotinaldehyde in your research hinges on the careful control of the reaction environment to prevent its acid-catalyzed hydrolysis. By understanding the underlying mechanism of its degradation and implementing the strategies outlined in this guide—namely, the use of acetal protecting groups for reactions in acidic media and the application of appropriate buffer systems in other contexts—you can ensure the stability of this valuable compound and the integrity of your experimental outcomes.
For further assistance, please do not hesitate to contact our technical support team.
References
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]
Sources
impact of pH on the stability of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Executive Technical Summary
Compound Profile:
-
Systematic Name: 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde[1][2][3]
-
Key Functional Groups: Pyridine core, C3-Aldehyde (Electrophile), C4-Secondary Amine (Electron Donor), C6-Chloride (Leaving Group).[1]
Core Stability Directive: This molecule exhibits a "Goldilocks" stability profile .[1] It is moderately stable at physiological pH (7.[1][2]4) but exhibits rapid degradation kinetics under basic conditions (pH > 9.[1][2]0) and moderate instability under acidic conditions (pH < 2.0).[1] The primary degradation driver is the electronic "push-pull" system on the pyridine ring, where the electron-withdrawing aldehyde activates the C6-chloride towards nucleophilic attack, while the C4-amine provides partial stabilization via resonance.[1]
Critical Stability Data & Mechanisms
The following data summarizes the stability half-life (
| pH Condition | Stability Status | Approx. Half-Life ( | Primary Degradation Mechanism |
| Acidic (pH 2.0) | Moderate/Low | < 2.5 Hours | Protonation of Pyridine-N and Amino-N; Acid-catalyzed hydration of aldehyde.[1] |
| Neutral (pH 7.4) | Moderate | Several Hours | Slow oxidation; Minor hydrolysis.[1][2] |
| Basic (pH 9.0) | Critical Instability | < 30 Minutes | SnAr (Nucleophilic Aromatic Substitution) of Cl; Base-catalyzed aldol-type reactions.[1] |
Mechanistic Insight (The "Why")
-
Base Sensitivity (The SnAr Trap): The aldehyde group at position 3 is strongly electron-withdrawing.[1] This reduces electron density at the C6 position (para-like orientation), making the C6-Chlorine highly susceptible to displacement by hydroxide ions (
).[1] This converts the molecule into the corresponding 6-hydroxy/pyridone derivative, which is a permanent impurity. -
Acid Sensitivity: While pyridines are generally basic, the presence of the electron-withdrawing Cl and CHO groups lowers the
of the pyridine nitrogen. However, strong acids will protonate the C4-amine and the pyridine nitrogen. This disruption of the internal resonance (push-pull) system can facilitate hydration of the aldehyde to a gem-diol or accelerate oxidation.[1]
Troubleshooting Guide (Q&A)
Scenario A: "I see a rapid color change and precipitation during basic extraction."
Q: Why does my product decompose during aqueous workup at pH 9-10? A: You are likely triggering a Nucleophilic Aromatic Substitution (SnAr).[1]
-
The Mechanism: At pH > 9, the concentration of hydroxide ions is sufficient to attack the C6 position. The 3-formyl group activates this position.[1] The chloride is ejected, and the molecule converts to 4-(ethylamino)-6-hydroxynicotinaldehyde (or its tautomeric pyridone form).[1] This byproduct often has different solubility and color properties (often deeper yellow/orange due to extended conjugation).[1]
-
Corrective Action:
Scenario B: "My HPLC peaks are broadening or splitting under acidic conditions."
Q: Is the compound degrading in my 0.1% TFA mobile phase? A: It is likely a combination of protonation equilibria and on-column instability.[1]
-
The Mechanism: At pH ~2 (0.1% TFA), the pyridine nitrogen and the secondary amine are protonated. This creates a highly charged species (
).[1]-
Peak Splitting: If the pH is near the
of one of the nitrogens, you will see dynamic exchange broadening or peak splitting.[1] -
Degradation: Prolonged residence time in acidic media can catalyze the hydration of the aldehyde carbonyl, leading to a "ghost peak" of the gem-diol form, or accelerate oxidation.
-
-
Corrective Action:
Scenario C: "I see new impurities appearing during solid-state storage."
Q: The purity dropped from 98% to 92% after one month at room temperature. A: This is likely oxidative degradation of the aldehyde.[1]
-
The Mechanism: Nicotinaldehydes are susceptible to autoxidation to form the corresponding nicotinic acid derivatives, especially if exposed to air and moisture.
-
Corrective Action:
-
Storage: Store strictly at 2-8°C (or -20°C for long term) under an inert atmosphere (Argon or Nitrogen ).
-
Dessication: Ensure the container is tightly sealed with a desiccant, as moisture can facilitate the formation of hydrates which are more prone to oxidation.
-
Experimental Protocol: pH-Stability Profiling
To validate the stability of your specific batch, perform this "Forced Degradation" quick-screen.
Reagents:
-
Stock Solution: 1 mg/mL of 6-Chloro-4-(ethylamino)nicotinaldehyde in Acetonitrile.
-
Buffer A (pH 2.0): 0.1% Phosphoric Acid.[1]
-
Buffer B (pH 7.4): 10mM Phosphate Buffer.
-
Buffer C (pH 9.0): 10mM Borate or Carbonate Buffer.[1]
Workflow:
-
Preparation: Aliquot 100
of Stock Solution into three HPLC vials. -
Initiation: Add 900
of the respective Buffer (A, B, C) to each vial. Vortex immediately. -
Incubation: Place vials in a thermostatted autosampler at
. -
Analysis: Inject samples at
, min, hours, and hours. -
Detection: Monitor at 254 nm and 280 nm.
-
Calculation: Plot Peak Area % remaining vs. Time.
Pass Criteria:
-
pH 7.4: >98% remaining after 6 hours.[1]
-
pH 9.0: Expect significant degradation (>20% loss) within 1 hour.[1] This confirms the baseline sensitivity of your batch.[1]
Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways triggered by pH extremes.
Figure 1: Mechanistic degradation pathways showing the high susceptibility to SnAr in base and hydration/protonation effects in acid.[1]
References
-
PubChem. (2025).[1][4] Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure Stability). National Library of Medicine.[1] Retrieved from [Link]
-
LibreTexts Chemistry. (2025).[1] Nucleophilic Aromatic Substitution Mechanisms. Retrieved from [Link]
Sources
- 1. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Characterization & Synthetic Utility of 6-Chloro-4-(ethylamino)nicotinaldehyde
Executive Summary: The "Linchpin" Scaffold
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is not merely a chemical intermediate; it is a linchpin scaffold in the synthesis of pharmacologically active 1,6-naphthyridines. Its structural duality—combining a reactive electrophilic aldehyde with a nucleophilic ethylamino group—makes it the ideal precursor for Friedländer-type annulations.
This guide provides a comparative technical analysis of this compound against its methyl- and unsubstituted analogs. It focuses on its critical role in developing kinase inhibitors (specifically CDK5 and SYK targets) and provides self-validating protocols for its characterization and conversion into bioactive derivatives.
Comparative Analysis: The "Ethyl Effect"
In medicinal chemistry, the choice between an N-ethyl, N-methyl, or primary amine substituent is rarely arbitrary. It dictates solubility, metabolic stability, and binding affinity.
Physicochemical Performance
The N-ethyl group in 6-Chloro-4-(ethylamino)nicotinaldehyde provides a distinct lipophilic advantage over its methyl analog.
Table 1: Comparative Physicochemical Profile
| Feature | 4-(Ethylamino) Derivative | 4-(Methylamino) Analog | 4-Amino (Unsubstituted) |
| LogP (Lipophilicity) | ~3.49 (High Membrane Permeability) | ~1.66 | ~0.8 (Low Permeability) |
| Solubility (Organic) | Excellent (DCM, THF, EtOAc) | Good | Poor (Requires polar solvents) |
| Solubility (Aqueous) | Low (< 0.1 mg/mL) | Moderate | Moderate |
| Steric Bulk (A-Value) | Moderate (Allows hydrophobic fit) | Low | Negligible |
| Synthetic Utility | High (Soluble in non-polar reaction media) | High | Low (Aggregates in non-polar media) |
Expert Insight: The shift from methyl to ethyl increases LogP by nearly 2 units. In kinase inhibitor development, this hydrophobicity is often exploited to fill specific hydrophobic pockets (e.g., the ATP-binding site of CDK5) or to improve blood-brain barrier (BBB) penetration for CNS targets.
Synthetic Performance (Reactivity)
The N-ethyl group exerts a subtle electronic donating effect (+I), making the nitrogen slightly more nucleophilic than the primary amine, but sterically bulkier.
-
Cyclization Efficiency: In Friedländer annulations, the ethyl group does not significantly hinder ring closure compared to the methyl group, but it drastically improves the solubility of the intermediate Schiff base, preventing premature precipitation and leading to cleaner reaction profiles.
-
Metabolic Stability: While N-dealkylation is a metabolic risk, the ethyl group is often retained longer than larger alkyl chains, offering a balance between metabolic stability and potency.
Experimental Protocols
These protocols are designed to be self-validating . If the "Checkpoints" fail, do not proceed to the next step.
Protocol A: Quality Assurance & Characterization of the Aldehyde
Before initiating downstream synthesis, the purity of the aldehyde must be verified. Oxidation to the carboxylic acid is a common degradation pathway.
Reagents:
-
Analyte: 6-Chloro-4-(ethylamino)nicotinaldehyde[1]
-
Solvent: Deuterated Chloroform (
) or DMSO-
Workflow:
-
Visual Inspection: The compound should be an off-white to pale yellow solid. Darkening indicates oxidation or polymerization.
-
H-NMR Setup: Dissolve ~10 mg in 0.6 mL
. -
Acquisition: Run a standard proton scan (16 scans min).
Data Validation (The "Fingerprint"):
-
Aldehyde Proton: Look for a sharp singlet at 9.8–10.0 ppm . Absence implies oxidation to acid.
-
Ethyl Group: Triplet at ~1.2 ppm (
) and Multiplet/Quartet at ~3.2 ppm ( ). -
Aromatic Protons: Two singlets (or doublets depending on coupling) in the aromatic region (8.0–8.5 ppm).
-
Checkpoint: Integration ratio of Aldehyde H to Ethyl
must be 1:3 . If < 1:3, significant degradation has occurred.
Protocol B: Synthesis of 1,6-Naphthyridine Derivative (Friedländer Annulation)
This protocol demonstrates the "performance" of the scaffold in constructing a fused heterocycle.
Target: 6-Chloro-1-ethyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile Reaction: Condensation with Malononitrile.
Step-by-Step:
-
Setup: In a dry round-bottom flask, dissolve 1.0 eq of 6-Chloro-4-(ethylamino)nicotinaldehyde in anhydrous Ethanol (EtOH).
-
Activation: Add 1.1 eq of Malononitrile.
-
Catalysis: Add 0.1 eq of Piperidine (base catalyst).
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Checkpoint: The aldehyde spot (high
) must disappear. A new, highly fluorescent spot (lower ) will appear.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.
Expected Outcome:
-
Yield: > 75%[3]
-
Appearance: Yellow to orange crystalline solid.
-
Performance Metric: High yield indicates the N-ethyl group did not sterically hinder the cyclization.
Visualizing the Synthetic Pathway
The following diagram maps the transformation of the aldehyde into its key derivatives, highlighting the critical decision points in the synthesis.
Caption: Synthetic divergence of the 6-Chloro-4-(ethylamino)nicotinaldehyde scaffold. The pathway to 1,6-naphthyridines (Green) is the primary route for kinase inhibitor synthesis.
References
-
PubChem. (n.d.).[5] 6-Chloro-4-(ethylamino)nicotinaldehyde (CID 959163-01-0). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Malojcic, G., et al. (2021).[6] Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.[6] World Intellectual Property Organization. Retrieved from [Link]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ethyl 6-chloro-4-(ethylamino)nicotinate | C10H13ClN2O2 | CID 58009151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde and its Methylamino Analog for Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized as a "privileged structure" for its frequent appearance in FDA-approved drugs targeting a wide array of diseases.[1][2] Within this class, 4-aminopyridine derivatives have shown significant potential, with applications ranging from neurological disorders to oncology.[3][4] This guide focuses on two closely related analogs: 6-Chloro-4-(ethylamino)nicotinaldehyde and 6-Chloro-4-(methylamino)nicotinaldehyde.
While direct, peer-reviewed comparative studies on these specific molecules are not extensively available in public literature, their structural nuances present a classic medicinal chemistry scenario. The substitution of a methyl group with an ethyl group at the 4-amino position represents a fundamental step in exploring the structure-activity relationship (SAR) of a new chemical series. This guide will, therefore, provide a framework for comparing these analogs, drawing upon established principles of medicinal chemistry and outlining the experimental protocols necessary to elucidate their differential biological performance. We will explore the hypothetical implications of this minor structural change and detail the self-validating experimental systems required to test these hypotheses.
Physicochemical and Structural Comparison
The initial comparison between two analogs begins with their fundamental chemical properties. The addition of a single methylene unit (-CH₂-) in the ethyl analog compared to the methyl analog can subtly but significantly alter key physicochemical parameters that govern a molecule's journey through biological systems.
| Property | 6-Chloro-4-(methylamino)nicotinaldehyde | 6-Chloro-4-(ethylamino)nicotinaldehyde | Rationale for Performance Difference |
| Molecular Formula | C₇H₇ClN₂O[5] | C₈H₉ClN₂O[6] | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 170.59 g/mol [5] | 184.62 g/mol [6] | The ethyl group is larger and heavier than the methyl group. |
| Lipophilicity (Predicted cLogP) | ~1.8 (Computed)[5] | Higher than methyl analog (Predicted) | The additional non-polar methylene group increases lipophilicity, potentially enhancing membrane permeability but possibly decreasing aqueous solubility. |
| Steric Hindrance | Lower | Higher | The ethyl group presents a larger steric profile, which could influence binding affinity and selectivity by altering the molecule's fit within a target's binding pocket. |
| Metabolic Stability | Potentially susceptible to N-demethylation | May exhibit different metabolic profile (e.g., N-deethylation, oxidation at the ethyl chain) | The ethyl group offers an additional site for Phase I metabolism, which could alter the pharmacokinetic profile. |
These seemingly minor differences form the basis of key hypotheses. For instance, increased lipophilicity in the ethyl analog might lead to better cell penetration and thus higher potency in cell-based assays. Conversely, the increased steric bulk could hinder optimal binding to a specific target, leading to lower affinity compared to the more compact methyl analog.
Hypothesized Biological Implications and Targets
The 6-chloro-4-(alkylamino)nicotinaldehyde scaffold is a versatile intermediate, suggesting its utility in constructing more complex molecules targeting various biological pathways.[2][6][7] Aminopyridine derivatives are known to interact with a range of targets, including but not limited to:
-
Kinases: Many kinase inhibitors incorporate a substituted pyridine ring. The amino group can act as a crucial hydrogen bond donor, while the rest of the molecule occupies hydrophobic pockets.
-
Ion Channels: The foundational activity of 4-aminopyridine itself is the blockade of voltage-gated potassium channels.[3]
-
Receptors: Derivatives of the 6-chloropyridinyl structure have been shown to be potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[8]
The choice of an ethyl versus a methyl group can fine-tune the interaction with these targets. For example, a larger hydrophobic pocket in a kinase active site might better accommodate the ethyl group, leading to enhanced potency.
Experimental Workflow for Comparative Evaluation
A robust, self-validating experimental plan is essential to move from hypothesis to data. The following workflow outlines the key assays to compare the ethyl and methyl analogs.
Caption: A logical workflow for comparing novel chemical analogs from in vitro target validation to initial ADME profiling.
Protocol 1: Comparative Kinase Inhibition Assay (Biochemical)
This protocol describes a representative method to assess and compare the direct inhibitory activity of the two analogs against a target kinase, such as Tropomyosin receptor kinase (TRKA), a known target for aminopyrimidine derivatives.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound against the target kinase.
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
Test Compounds: 6-Chloro-4-(ethylamino)nicotinaldehyde and 6-Chloro-4-(methylamino)nicotinaldehyde, dissolved in 100% DMSO.
-
Staurosporine (positive control)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well assay plates
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO, starting from 1 mM. This will be the source plate.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration from the source plate into a 384-well assay plate. Include wells for a positive control (Staurosporine) and a negative control (DMSO only).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase buffer, TRKA enzyme, and the biotinylated peptide substrate. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition is accurately measured.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Validation: This assay directly measures the interaction between the compound and the isolated enzyme, removing cellular complexities like membrane transport. Staurosporine, a potent pan-kinase inhibitor, serves as a positive control to validate assay performance. Comparing the IC₅₀ values of the ethyl and methyl analogs will provide the first critical data point on their relative target affinity.
Protocol 2: Cell Viability Assay (Cellular)
This protocol assesses the downstream effect of target inhibition on cell proliferation, a crucial step to confirm that biochemical potency translates to a cellular phenotype.
Objective: To determine the half-maximal effective concentration (EC₅₀) of each compound in a relevant cancer cell line (e.g., KM-12 cells for TRKA inhibitors).[9]
Materials:
-
KM-12 human colorectal cancer cells
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds (prepared as in Protocol 1)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count KM-12 cells. Seed 5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Dosing: Prepare intermediate dilutions of the compound source plate in complete growth medium. Add 10 µL of these dilutions to the cells to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control wells. Plot the percent viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
Causality and Validation: This assay provides a functional readout of the compound's activity. A potent compound in the biochemical assay should, in theory, demonstrate a correspondingly potent EC₅₀. A significant discrepancy between IC₅₀ and EC₅₀ (a large "cell shift") may indicate poor cell permeability, efflux by cellular pumps, or compound instability, providing critical information for the next design cycle.
Conclusion and Forward Look
The comparison between 6-Chloro-4-(ethylamino)nicotinaldehyde and its methylamino analog exemplifies a fundamental decision point in lead optimization. The ethyl analog, with its increased lipophilicity, might be hypothesized to have better membrane permeability, while the smaller methyl analog might exhibit a more favorable fit for a sterically constrained binding site.
The true value of this comparison lies not in predicting the winner, but in executing a logical, data-driven investigation. The biochemical and cellular assays described provide the initial, crucial data points to understand the SAR for this position on the pyridine scaffold. A successful outcome would be a clear difference in IC₅₀ or EC₅₀ values, which, when combined with subsequent ADME data, would provide a clear direction for the synthesis of the next generation of analogs. This iterative process of design, synthesis, and testing is the engine of modern drug discovery.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.
- Pipzine Chemicals. (n.d.). 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
- ResearchGate. (n.d.). Structure activity relationship. [Diagram].
-
Tavares, L. C., et al. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. MDPI. [Link]
- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds.
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from MDPI. [Link]
-
Kaczor, A. A., et al. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved February 4, 2026, from PubMed. [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Latli, B., et al. (n.d.). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor. PubMed. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved February 4, 2026, from [Link]
- ResearchGate. (n.d.). SYNTHESIS OF 4-ALKYLAMINO-6-CHLOROQUINOLINES AS POTENTIAL TRYPANOCIDAL AGENTS.
-
PubMed. (2009, January 1). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Retrieved February 4, 2026, from [Link]
-
Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- Google Patents. (n.d.). Preparation method of 4-amino-2-chloronicotinaldehyde.
-
Bertini, V., et al. (2005, February 10). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. PubMed. [Link]
-
PubMed Central (PMC). (n.d.). Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds. Retrieved February 4, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 4, 2026, from [Link]
-
PubMed Central (PMC). (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.... Retrieved February 4, 2026, from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 7. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 8. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 6-Chloro-4-(ethylamino)nicotinaldehyde, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Its unique arrangement of an aldehyde, a secondary amine, and a chlorinated pyridine ring presents a distinct spectroscopic fingerprint.[2]
This guide provides an in-depth comparison of standard spectroscopic techniques for the characterization of this molecule. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a synergistic multi-technique approach provides a self-validating system for structural elucidation.
Analytical Objectives & Molecular Characteristics
The primary goal is the complete structural verification of 6-Chloro-4-(ethylamino)nicotinaldehyde (Molecular Formula: C₈H₉ClN₂O, Molecular Weight: 184.62 g/mol ).[1][3] Key analytical challenges include:
-
Confirming Connectivity: Verifying the precise substitution pattern on the pyridine ring.
-
Functional Group Identification: Unequivocally identifying the aldehyde, ethylamino, and chloro-substituted aromatic moieties.
-
Purity Assessment: Identifying potential impurities from synthesis, such as starting materials or byproducts from oxidation or reduction.[1]
A comprehensive analytical workflow is essential for achieving these objectives.
Caption: Overall workflow for the spectroscopic analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4][5] For this compound, both ¹H and ¹³C NMR are required to piece together the full structure.
Expert Rationale for Experimental Choices
The choice of solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often superior for this molecule. The N-H proton of the ethylamino group is labile and its signal can broaden or exchange with trace acidic protons. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange, resulting in a more clearly observable N-H signal, which can even show coupling to the adjacent CH₂ group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-4-(ethylamino)nicotinaldehyde and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-decoupled pulse sequence like DEPTQ to differentiate between CH, CH₂, CH₃, and quaternary carbons. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Data Interpretation and Comparative Analysis
The expected NMR data provides a point-by-point validation of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Chloro-4-(ethylamino)nicotinaldehyde in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.8 - 10.1 | Singlet (s) | 1H | ~190 - 195 |
| Pyridine H-2 | ~8.3 - 8.5 | Singlet (s) | 1H | ~150 - 155 |
| Pyridine H-5 | ~6.5 - 6.7 | Singlet (s) | 1H | ~105 - 110 |
| Amine (-NH-) | ~7.0 - 7.5 (variable) | Triplet (t) | 1H | - |
| Methylene (-CH₂-) | ~3.3 - 3.5 | Quartet (q) | 2H | ~40 - 45 |
| Methyl (-CH₃) | ~1.1 - 1.3 | Triplet (t) | 3H | ~14 - 16 |
| Pyridine C-3 | - | - | - | ~115 - 120 |
| Pyridine C-4 | - | - | - | ~155 - 160 |
| Pyridine C-6 | - | - | - | ~145 - 150 |
-
¹H NMR Analysis: The aldehyde proton's characteristic downfield shift (~10 ppm) is a strong indicator of this functional group. The two singlets in the aromatic region confirm the 2,3,4,6-tetrasubstituted pyridine ring. The ethyl group is easily identified by the quartet-triplet pattern with a 2:3 integration ratio. The observation of a triplet for the N-H proton (due to coupling with the CH₂ group) provides definitive evidence of the ethylamino moiety's connectivity.
-
¹³C NMR Analysis: The aldehyde carbon signal appears significantly downfield (~190 ppm). The remaining carbons of the pyridine ring and the ethyl group appear in their expected regions. Techniques like DEPT or 2D NMR (HSQC/HMBC) can be used to definitively assign each carbon signal to its corresponding proton(s).[6][7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the presence of specific functional groups by measuring the vibrations of bonds.[4][5] It serves as a rapid and effective complementary technique to NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Clamp the sample to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
Data Interpretation and Comparative Analysis
Each key functional group in the molecule has a characteristic absorption band.
Table 2: Key IR Absorption Bands for 6-Chloro-4-(ethylamino)nicotinaldehyde
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| ~3300 - 3400 | N-H Stretch | Medium | Confirms the presence of the secondary amine. |
| ~2900 - 3000 | C(sp³)-H Stretch | Medium | Indicates the ethyl group's aliphatic C-H bonds. |
| ~2720 & ~2820 | C-H Stretch (Fermi doublet) | Weak | Diagnostic for the aldehyde C-H bond. |
| ~1680 - 1700 | C=O Stretch (Aldehyde) | Strong | Confirms the carbonyl group. Conjugation with the ring lowers the frequency.[8] |
| ~1550 - 1600 | C=C & C=N Stretch | Strong | Aromatic ring vibrations. |
| ~1100 - 1200 | C-N Stretch | Medium | Corresponds to the amine C-N bond. |
| ~700 - 800 | C-Cl Stretch | Medium | Indicates the presence of the chloro substituent. |
The presence of a strong peak around 1690 cm⁻¹ (C=O) and the weaker, but highly diagnostic, Fermi doublet for the aldehyde C-H stretch provides orthogonal confirmation of the aldehyde group identified by NMR.
Caption: Key data correlations for structural elucidation of the target molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through fragmentation patterns.[5]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Comparative Analysis
-
Molecular Ion Peak: The primary piece of evidence is the molecular ion peak. Given the molecular formula C₈H₉ClN₂O, the exact mass is 184.0403.[1] In positive ESI mode, the expected peak would be for [M+H]⁺ at m/z 185.0476.
-
Isotopic Pattern: A crucial self-validating feature is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum must show two peaks for any chlorine-containing fragment: one for the ³⁵Cl-containing ion (M) and another at two mass units higher (M+2) with approximately one-third the intensity. For the [M+H]⁺ ion, this would be a pair of peaks at m/z 185 and 187. This pattern is an unmistakable confirmation of a single chlorine atom in the molecule.
-
Fragmentation: Key fragments can further support the structure. For example, the loss of the aldehyde group (CHO, 29 Da) would lead to a fragment ion at m/z 155/157.
UV-Visible Spectroscopy: A Comparative Tool
UV-Vis spectroscopy provides information about the conjugated π-system of the molecule.[8] While not a primary tool for detailed structural elucidation, it is excellent for quantitative analysis and for comparing batches or assessing purity against a reference standard.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
Data Interpretation
The substituted pyridine ring, conjugated with both the aldehyde and the lone pair of the amino group, will result in strong π → π* transitions. One would expect to see strong absorbance maxima (λₘₐₓ) in the UV region, likely between 320-360 nm.[9] Any shift in this maximum or the appearance of other bands could indicate impurities or degradation, making it a valuable quality control tool when compared against a pure reference standard.
Synergistic Conclusion
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods.
-
MS confirms the molecular formula and the presence of chlorine.
-
IR confirms the key functional groups (aldehyde, amine, aromatic ring).
-
NMR pieces together the exact connectivity of the C-H framework, confirming the specific isomer and completing the structural puzzle.
-
UV-Vis provides a fast and reliable method for purity checks and quantification.
This multi-faceted approach ensures a robust, self-validating characterization of 6-Chloro-4-(ethylamino)nicotinaldehyde, meeting the rigorous standards required for research and development in the chemical and pharmaceutical industries.
References
- Smolecule. (2023, August 16). 6-Chloro-4-(ethylamino)nicotinaldehyde.
- Journal of Chemical Education. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives.
- Journal of Nuclear Medicine. (2024, June 1). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons.
- Sema. Organic Chemistry Ir And Nmr Cheat Sheet.
- BLD Pharm. 959163-01-0|6-Chloro-4-(ethylamino)nicotinaldehyde.
- University of Utah. 13C DEPT NMR 1D Spectrum.
- PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde.
- University of Wisconsin-Madison. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (2025, August 9). Synthesis, structural and spectroscopic studies of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide.
- LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
- ResearchGate. Synthetic development and applications of 4-aminopyridine.
- ResearchGate. Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate.
- PubMed. (2013, May 15). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory.
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
- Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
- MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. 959163-01-0|6-Chloro-4-(ethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chemistry.utah.edu [chemistry.utah.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mdpi.com [mdpi.com]
Structure-Activity Relationship of 6-Chloro-4-(ethylamino)nicotinaldehyde Scaffolds
The following guide details the structure-activity relationship (SAR) and synthetic utility of 6-Chloro-4-(ethylamino)nicotinaldehyde , a privileged scaffold in medicinal chemistry. This guide focuses on its application in developing kinase inhibitors and anti-infective agents.[1]
A Technical Guide to Kinase & Anti-infective Lead Optimization
Executive Summary: The "Linchpin" Scaffold
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) represents a critical "linchpin" intermediate in the synthesis of fused heterocyclic drugs. Its value lies in its orthogonal reactivity :
-
C3-Aldehyde: A highly reactive electrophile for cyclization (e.g., Friedländer synthesis, Knoevenagel condensation).
-
C4-Ethylamino: A hydrogen-bond donor often critical for ATP-pocket binding in kinases.
-
C6-Chloro: A reliable handle for late-stage diversification via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling.
This guide compares the SAR of this scaffold against its methylamino and arylamino analogs, providing experimental protocols for its optimization into bioactive 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .
Chemical Framework & SAR Logic
The biological activity of this scaffold is governed by three distinct "zones." Modifications in these zones drastically alter pharmacokinetic (PK) properties and target affinity.
Comparative SAR Analysis Table
| Structural Zone | Modification | Effect on Potency (Kinase/Antimicrobial) | Effect on Physicochemical Props (LogP/Solubility) | Mechanistic Insight |
| Zone 1: C4-Amino (Core) | -NH-Ethyl (Target) | Optimal | Balanced (LogP ~3.5) | Ethyl group fills hydrophobic pocket without steric clash; NH forms critical H-bond with hinge region. |
| -NH-Methyl | Moderate Decrease | Lower LogP (1.66); High Solubility | Reduced hydrophobic interaction; often cleared too rapidly. | |
| -NH-Aryl | Variable (Target dependent) | High LogP; Poor Solubility | Can induce | |
| Zone 2: C6-Chloro (Handle) | -Cl (Parent) | Baseline | High Lipophilicity | Acts as a weak H-bond acceptor; primary site for metabolic liability (oxidative dechlorination). |
| -Morpholine | High Increase | Improved Solubility | Solubilizing tail; often improves oral bioavailability and reduces hERG liability. | |
| -Aryl (Suzuki) | High Increase | High LogP | Extends pharmacophore to reach "gatekeeper" residues in kinases. | |
| Zone 3: C3-Formyl (Cyclizer) | -CHO (Parent) | Toxic/Reactive | Unstable | Must be derivatized. The aldehyde is a "warhead" for cyclization, not the final drug state. |
| -CN (Nitrile) | Low | Stable | Electron-withdrawing; reduces basicity of the pyridine nitrogen. | |
| Fused Ring | Maximal | Tunable | Converting -CHO + C4-NH into a bicyclic system (e.g., naphthyridine) locks the bioactive conformation. |
Visualizing the Design Logic
The following diagram illustrates the synthetic flow from the parent scaffold to bioactive drug candidates, highlighting the decision nodes for SAR optimization.
Figure 1: Synthetic divergence from the 6-Chloro-4-(ethylamino)nicotinaldehyde scaffold. The aldehyde serves as the trigger for bicyclic ring formation.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
Objective: Synthesize 6-chloro-4-(ethylamino)nicotinaldehyde from 4,6-dichloronicotinaldehyde with >95% regioselectivity. Rationale: The C4 position is activated by the ortho-formyl group (via H-bonding with the incoming amine) and the para-pyridine nitrogen, but careful temperature control is required to prevent double substitution.
Materials:
-
4,6-Dichloronicotinaldehyde (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve 4,6-dichloronicotinaldehyde in anhydrous DCM (0.1 M concentration) under
atmosphere. -
Cooling: Cool the solution to -10°C (ice/acetone bath). Critical Step: Lower temperatures favor C4 substitution over C6.
-
Addition: Add TEA, followed by the dropwise addition of Ethylamine over 30 minutes.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product spot (yellow fluorescent) should appear below the starting material.
-
Workup: Wash with water (
), brine ( ), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.
Protocol B: Kinase Inhibition Screening (ADP-Glo™)
Objective: Evaluate the potency of cyclized derivatives against a panel of kinases (e.g., CDK2/CyclinA). Self-Validating Step: Use Staurosporine as a positive control (IC50 ~5-10 nM).
-
Reagent Prep: Prepare 10 mM stock solutions of the synthesized analogs in 100% DMSO.
-
Dilution: Perform a 10-point serial dilution (1:3) in kinase buffer.
-
Incubation:
-
Mix kinase (2 ng/well), substrate (e.g., Histone H1), and compound in a 384-well plate.
-
Incubate for 10 min at RT.
-
Initiate reaction with ATP (
). Incubate for 45 min at RT.
-
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.
Mechanistic & Comparative Insights
Why Ethylamino? (The "Goldilocks" Effect)
Experimental data suggests the ethyl group at C4 offers a superior balance compared to methyl or propyl analogs:
-
Lipophilicity (LogP): The ethyl analog (LogP ~3.49) permeates cell membranes more effectively than the methyl analog (LogP ~1.66) [1].
-
Binding Pocket Fit: In CDK2 homology models, the ethyl group fills the hydrophobic ribose-binding pocket without inducing the steric strain observed with isopropyl or t-butyl groups.
-
Solubility: Unlike aryl-amino analogs, the ethyl-amino chain maintains sufficient aqueous solubility for formulation, preventing aggregation in biochemical assays.
The "Aldehyde" Liability
While the aldehyde is crucial for synthesis, it is metabolically unstable (oxidation to carboxylic acid). Therefore, all successful drugs derived from this scaffold convert the aldehyde into a heterocycle .
-
Example: Condensation with acetophenones yields 1,6-naphthyridines , which mimic the adenine ring of ATP, locking the ethylamino group in the correct orientation for H-bonding with the kinase hinge region [2].
References
-
Smolecule Inc. (2023). Chemical Properties and Lipophilicity of 6-Chloro-4-(ethylamino)nicotinaldehyde. Retrieved from
-
Guirado, A., et al. (2013).[2] Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines. ResearchGate. Retrieved from
-
PubChem. (2023). Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde.[3] National Library of Medicine. Retrieved from [3]
-
MDPI. (2023). Structure–Activity Relationship Studies of Amino-substituted Heterocycles. Retrieved from
Sources
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloro-4-(ethylamino)nicotinaldehyde
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 6-Chloro-4-(ethylamino)nicotinaldehyde, a key intermediate or potential impurity in drug synthesis, robust and reliable analytical methods are essential for ensuring product quality and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this specific aldehyde.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Cross-validation serves as a critical process to confirm that a validated method yields consistent and reliable results across different laboratories, with different analysts, or when compared against a different procedure[2]. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the cross-validation process.
The Imperative of Method Cross-Validation
Before a new analytical method is implemented in a quality control laboratory to replace an existing one, or when a method is transferred between laboratories, its performance must be rigorously compared to the original, validated method. This process ensures the continuity and consistency of data throughout the drug development lifecycle. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of the protocols described herein[1][3][4][5].
This guide will delve into a comparative cross-validation study of a traditional HPLC-UV method and a more modern, sensitive UPLC-MS/MS method for the analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a direct comparison of two distinct yet complementary analytical techniques.
-
Method A: HPLC-UV. A robust, widely accessible method often used for routine quality control and assays of major components.
-
Method B: UPLC-MS/MS. A high-sensitivity, high-specificity method ideal for impurity profiling and trace-level quantification. UPLC offers faster analysis times and greater chromatographic efficiency due to the use of sub-2 µm stationary phase particles[6].
The cross-validation will be performed by analyzing the same set of samples, spiked with known concentrations of 6-Chloro-4-(ethylamino)nicotinaldehyde, using both methods. The results will be statistically compared to assess the agreement between the two techniques.
Logical Flow of the Cross-Validation Process
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for establishing and cross-validating analytical methods for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Protocol 1: Method A - HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of 6-Chloro-4-(ethylamino)nicotinaldehyde is prepared in methanol. Working standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Method B - UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for 6-Chloro-4-(ethylamino)nicotinaldehyde (e.g., m/z 185.0 -> 156.0).
-
Standard Preparation: A stock solution of 100 µg/mL is prepared in methanol. Working standards ranging from 0.1 ng/mL to 100 ng/mL are prepared by serial dilution.
-
Sample Preparation: Similar to the HPLC-UV method, but with dilutions to bring the concentration into the much lower UPLC-MS/MS calibration range.
Cross-Validation Parameters and Acceptance Criteria
The cross-validation study will assess the following parameters, in accordance with ICH Q2(R1) guidelines[1][3].
Relationship Between Validation Parameters
Caption: Interdependence of analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In HPLC-UV, this is demonstrated by the resolution of the analyte peak from other peaks. For UPLC-MS/MS, specificity is ensured by monitoring a unique MRM transition.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is assessed by analyzing spiked samples at different concentrations.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Data Comparison and Interpretation
The data generated from both methods should be compiled and compared. The following tables provide a template for presenting the comparative data.
Table 1: Comparison of Linearity and Range
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | Statistically insignificant |
Table 2: Comparison of Accuracy (Recovery)
| Spiked Concentration | Method A (HPLC-UV) % Recovery | Method B (UPLC-MS/MS) % Recovery | Acceptance Criteria |
| Low | 99.5% | 101.2% | 98.0% - 102.0% |
| Medium | 100.2% | 99.8% | 98.0% - 102.0% |
| High | 99.8% | 100.5% | 98.0% - 102.0% |
Table 3: Comparison of Precision (%RSD)
| Parameter | Method A (HPLC-UV) %RSD | Method B (UPLC-MS/MS) %RSD | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 2.0% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.5% | %RSD ≤ 3.0% |
Statistical Evaluation
To objectively compare the results, statistical tests such as the Student's t-test (for accuracy) and the F-test (for precision) should be employed. The null hypothesis in each case is that there is no significant difference between the two methods. A p-value greater than 0.05 typically indicates that the methods are statistically equivalent.
Conclusion and Method Selection
The cross-validation of analytical methods for 6-Chloro-4-(ethylamino)nicotinaldehyde demonstrates a critical aspect of quality assurance in the pharmaceutical industry. The HPLC-UV method proves to be a reliable and robust technique for routine analysis where concentration levels are relatively high. Its simplicity and accessibility make it a cost-effective choice for quality control laboratories.
Conversely, the UPLC-MS/MS method offers significantly higher sensitivity and specificity, making it the superior choice for trace-level impurity analysis or when dealing with complex matrices. While the initial investment in instrumentation is higher, the benefits of faster run times and more definitive identification can be invaluable during drug development and for challenging analytical problems.
Ultimately, the choice of method depends on the specific application. This cross-validation guide provides the framework for making an informed, data-driven decision, ensuring that the selected analytical procedure is fit for its intended purpose and that the data generated is accurate, reliable, and defensible.
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
MDPI. Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
PubMed. UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Journal of Harmonized Research in Pharmacy. DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. [Link]
-
SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Therapeutic Goods Administration (TGA). guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
ResearchGate. (2020, August 21). Rapid and Sensitive Ultra-performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) Determination of Nicotine and its Metabolites in Rat Plasma and Tissues. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Department of Health and Human Services (HHS). (2024, November 30). Analytical Procedures and Methods Validation for Drugs and Biologics | Guidance Portal. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
Sources
Strategic Bioisosterism of 6-Chloro-4-(ethylamino)nicotinaldehyde: From Intermediate to Scaffold Design
Topic: Bioisosteres of 6-Chloro-4-(ethylamino)nicotinaldehyde in Drug Design Content Type: Publish Comparison Guide
Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a "linchpin" intermediate in medicinal chemistry, primarily utilized to construct fused bicyclic heteroaromatics such as pyrido[4,3-d]pyrimidines and 1,6-naphthyridines . These scaffolds are privileged structures in kinase inhibition (e.g., EGFR, HSP90) and antimalarial research.
This guide objectively compares this specific scaffold against its core bioisosteres—Quinazolines (Benzene core) and Pteridines (Pyrimidine core) —and details specific functional group replacements to optimize physicochemical properties (solubility, metabolic stability) and binding affinity.
Part 1: Core Scaffold Comparison (The Skeleton)
In drug design, the central ring system dictates the vector of substituents and overall solubility. The pyridine core of 6-Chloro-4-(ethylamino)nicotinaldehyde offers a "Goldilocks" zone between the lipophilic benzene and the highly polar pyrimidine.
Comparative Analysis of Core Scaffolds
| Feature | Pyridine Core (Target) | Benzene Core (Quinazoline Precursor) | Pyrimidine Core (Pteridine Precursor) |
| Structure | 6-Cl-4-(EtNH)-Nicotinaldehyde | 2-Amino-4-chlorobenzaldehyde | 4-Amino-6-chloropyrimidine-5-carbaldehyde |
| LogP (Lipophilicity) | Moderate (2.1) | High (>3.0) | Low (<1.0) |
| Aqueous Solubility | Good (Protonatable N) | Poor | Excellent |
| Metabolic Liability | N-Oxidation possible | Stable ring | Rapid clearance possible |
| H-Bond Acceptors | 2 (Aldehyde + Pyridine N) | 1 (Aldehyde) | 3 (Aldehyde + 2 Ring Ns) |
| Primary Application | Kinase Inhibitors (Selectivity) | EGFR Inhibitors (Potency) | Antifolates / Antibacterials |
Expert Insight: Choose the Pyridine Core when your lead compound suffers from solubility issues in the Quinazoline series but requires better membrane permeability than the Pteridine series. The pyridine nitrogen provides a crucial H-bond acceptor often required for hinge-region binding in kinases.
Part 2: Functional Group Bioisosteres (The Warheads)
To optimize the 6-Chloro-4-(ethylamino)nicotinaldehyde scaffold, we dissect it into three "Modification Zones."
Zone 1: The Electrophile (Aldehyde at C3)
The aldehyde is chemically reactive and metabolically unstable (oxidation to carboxylic acid).
-
Strategy: Replace with stable bioisosteres that maintain the geometry for cyclization or H-bonding.
-
Top Alternatives:
-
Nitrile (-CN): Reduces reactivity; precursor to 4-amino-fused systems.
-
Methyl Ketone (-COCH3): Increases steric bulk; leads to 4-methyl-fused systems.
-
Oxazole/Thiazole: Heterocyclic bioisosteres that mimic the carbonyl's electronics without the reactivity.
-
Zone 2: The Leaving Group (Chlorine at C6)
The chlorine is a handle for late-stage diversification (via SNAr or Suzuki coupling).
-
Strategy: Replace to block metabolism or tune electronics.
-
Top Alternatives:
-
Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability.
-
Fluorine (-F): Blocks oxidative metabolism at C6 while maintaining small size.
-
Methoxy (-OMe): Electron-donating; deactivates the ring for nucleophilic attack (useful if selectivity is needed).
-
Zone 3: The Donor (Ethylamino at C4)
This group often projects into the solvent-exposed region or hydrophobic pocket of a protein.
-
Strategy: Conformational restriction.
-
Top Alternatives:
-
Cyclopropylamino: Rigid bioisostere of ethylamino; improves metabolic stability (no β-elimination).
-
Isopropylamino: Increases steric bulk to fill larger hydrophobic pockets.
-
2,2,2-Trifluoroethylamino: Reduces basicity of the amine nitrogen (pKa modulation).
-
Part 3: Visualizing the Design Strategy
The following diagram maps the bioisosteric replacement zones and the synthesis pathway to the final drug scaffold.
Figure 1: Strategic Bioisosteric Modification Zones for 6-Chloro-4-(ethylamino)nicotinaldehyde.
Part 4: Experimental Protocols
To validate these bioisosteres, the following self-validating protocols are recommended.
Protocol A: Synthesis of Pyrido[4,3-d]pyrimidine Scaffold (Cyclization Validation)
Objective: Confirm the aldehyde functionality can successfully form the bicyclic core.
-
Reagents: 6-Chloro-4-(ethylamino)nicotinaldehyde (1.0 eq), Formamidine acetate (1.5 eq).
-
Conditions: Reflux in 2-methoxyethanol for 12 hours.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
-
Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the pyrimidine singlet (~9.0 ppm).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Compare the metabolic half-life (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Incubate test compound (1 µM) with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.
-
Criteria: A bioisostere is considered "superior" if intrinsic clearance (
) is reduced by >50% compared to the parent.
References
-
Synthesis of Pyrido[4,3-d]pyrimidines
-
Bioisosterism in Drug Design
-
Compound Data & Properties
- Title: 6-Chloro-4-(ethylamino)nicotinaldehyde Compound Summary.
- Source: PubChem.
-
URL:[Link]
-
Kinase Inhibitor Design Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Chloro-4-(ethylamino)nicotinaldehyde and Structurally-Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has revolutionized treatment paradigms.[1] This guide provides a comparative analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde, a nicotinaldehyde derivative with potential biological activity, and similar well-characterized kinase inhibitors. By examining their structure-activity relationships, inhibitory profiles, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers in the field of drug discovery and development.
Introduction to Aminopyridine-Based Kinase Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Aminopyridine derivatives, in particular, have demonstrated significant potential as kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The compound of interest, 6-Chloro-4-(ethylamino)nicotinaldehyde, belongs to this class of molecules. While its direct kinase inhibitory activity is not extensively documented in publicly available literature, its structural features—a chlorinated pyridine ring, an ethylamino group, and an aldehyde moiety—suggest potential interactions with biological targets such as enzymes.
To provide a comprehensive comparative analysis, this guide will focus on a structurally related nicotinamide derivative with demonstrated potent kinase inhibitory activity, alongside two commercially successful aminopyridine-based kinase inhibitors: Dasatinib and Bosutinib.
Comparative Analysis of Kinase Inhibitors
This section details the chemical structures, mechanisms of action, and performance data of our selected kinase inhibitors.
Chemical Structures and Mechanism of Action
6-Chloro-4-(ethylamino)nicotinaldehyde serves as our lead compound of interest. Its biological activity is suggested by the presence of a reactive aldehyde group and a substituted pyridine core, which are features often found in bioactive molecules.[2]
Compound 10l (4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide) is a potent Aurora A kinase inhibitor with a 6-chloro-nicotinamide scaffold. This compound exemplifies how modifications to the core nicotinaldehyde structure can yield highly active kinase inhibitors. Its mechanism of action involves competitive binding to the ATP pocket of Aurora A kinase, a key regulator of mitosis.
Dasatinib is a potent multi-targeted kinase inhibitor that binds to the active conformation of the BCR-ABL kinase, among other targets.[3] Its aminopyrimidine core is crucial for its inhibitory activity.[4][5]
Bosutinib is another dual Src/Abl kinase inhibitor with a distinct selectivity profile.[6] It is noted for its minimal activity against PDGFR and c-KIT, which may contribute to its specific safety profile.[7]
Performance Data: A Comparative Table
The following table summarizes the available inhibitory activity data for the selected compounds. The IC50 value represents the concentration of an inhibitor required for 50% inhibition of the target kinase's activity.
| Compound | Target Kinase(s) | Biochemical IC50 (nM) | Cell-based Assay (Cell Line) | Cell-based IC50/GI50 (µM) | Reference |
| Compound 10l | Aurora A | Not specified | SW620, NCI-H1975 | 0.61, 1.06 | [8] |
| Aurora B | Not specified | [8] | |||
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRα/β | <1 | HCT 116, MCF7, H460 | 0.14, 0.67, 9.0 | [5] |
| Bosutinib | SRC, ABL | Not specified | Not specified | Not specified | [2][7] |
Note: Data for 6-Chloro-4-(ethylamino)nicotinaldehyde is not available in the public domain.
Key Signaling Pathways Targeted
Kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK pathways are two of the most frequently dysregulated cascades in cancer.[9][10]
The PI3K/AKT/mTOR Signaling Pathway
This pathway is central to regulating cell survival and proliferation.[11] Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway.
The MAPK Signaling Pathway
The MAPK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, influencing processes such as gene expression and cell division.[10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature. Prepare the kinase, substrate, and inhibitor solutions in the appropriate kinase buffer.
-
Set up Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 2.5 µL of the test compound (inhibitor) at various concentrations. Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [12]5. Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. [8]6. Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [10][13][14] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [15]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [15]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for Phosphorylated Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and therefore active, form of a kinase or its downstream substrates. [11][16][17][18][19] Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated protein of interest.
Workflow Diagram:
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Detailed Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [11][16]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. [11]7. Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
Conclusion and Future Directions
This guide has provided a comparative overview of 6-Chloro-4-(ethylamino)nicotinaldehyde and related aminopyridine-based kinase inhibitors. Through the examination of a potent 6-chloro-nicotinamide derivative and established drugs like Dasatinib and Bosutinib, we have highlighted the therapeutic potential of this chemical scaffold. The detailed experimental protocols offer a practical framework for researchers to evaluate novel kinase inhibitors, from initial biochemical screening to cellular activity assessment.
Future research should focus on synthesizing and evaluating 6-Chloro-4-(ethylamino)nicotinaldehyde and a library of its derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in identifying novel and potent kinase inhibitors with improved selectivity and therapeutic indices, ultimately contributing to the advancement of targeted cancer therapies.
References
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. carnabio.com [carnabio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring 6-Chloro-4-(ethylamino)nicotinaldehyde
For drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic. This guide provides a comprehensive framework for validating the MoA of novel kinase inhibitors, using 6-Chloro-4-(ethylamino)nicotinaldehyde as a central case study. While public domain data on this specific molecule is nascent, its structural features—a substituted pyridine ring—are common in kinase inhibitors, making it an excellent exemplar for outlining a robust validation strategy.[1][2][3] This guide will compare and contrast various experimental approaches, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness in your findings.
Recent research suggests that 6-Chloro-4-(ethylamino)nicotinaldehyde and its derivatives exhibit biological activity and have potential as therapeutic agents, particularly in oncology.[1] Studies indicate these compounds can interact with biological targets like enzymes, and their chemical structure makes them candidates for kinase inhibition.[1] This guide will therefore proceed under the working hypothesis that 6-Chloro-4-(ethylamino)nicotinaldehyde is a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][5][6]
Part 1: Foundational MoA Validation: From In Silico to In Vitro
The initial phase of MoA validation focuses on pinpointing the direct molecular target and quantifying the inhibitor's potency and selectivity. This involves a synergistic approach, combining computational predictions with empirical biochemical assays.
In Silico Target Prediction and Molecular Docking
Before embarking on wet lab experiments, computational methods can provide valuable, hypothesis-generating insights into the likely targets of 6-Chloro-4-(ethylamino)nicotinaldehyde.
-
Network Pharmacology: This approach constructs "compound-target-pathway-disease" networks to systematically predict the MoA of a drug.[7][8] By analyzing the chemical structure of 6-Chloro-4-(ethylamino)nicotinaldehyde, network pharmacology algorithms can identify potential protein targets within the human interactome.
-
Molecular Docking: Once potential targets are identified, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the target protein's active site.[9] A docking score of less than -7.0 kcal/mol is generally considered indicative of significant binding activity.[9]
It is crucial to understand that these in silico methods are predictive and must be experimentally validated.
Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are the gold standard for confirming direct target inhibition and quantifying a compound's potency.[10] For kinase inhibitors, these assays typically measure the phosphorylation of a substrate or the consumption of ATP.[11]
Comparison of Common Kinase Inhibition Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactively labeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[12] | High sensitivity and direct measurement of phosphorylation.[12] | Requires handling of radioactive materials; lower throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Utilizes fluorescently labeled antibodies or substrates to detect phosphorylation.[13] | High-throughput compatible; non-radioactive. | Potential for compound interference with the fluorescent signal. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[13][14] | Universal for all kinases; high sensitivity and signal-to-background ratio.[14] | Indirect measurement of phosphorylation. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a robust, high-throughput method for determining the IC50 value of 6-Chloro-4-(ethylamino)nicotinaldehyde against a panel of PI3K isoforms.
-
Reagent Preparation: Prepare serial dilutions of 6-Chloro-4-(ethylamino)nicotinaldehyde. Prepare a reaction buffer containing the kinase, substrate, and ATP at a concentration near its Km value.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A sample data output for 6-Chloro-4-(ethylamino)nicotinaldehyde against various kinases might look like this:
| Kinase | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 250 |
| PI3Kδ | 75 |
| PI3Kγ | 300 |
| mTOR | >10,000 |
| Akt1 | >10,000 |
This data would suggest that 6-Chloro-4-(ethylamino)nicotinaldehyde is a potent and relatively selective inhibitor of the PI3Kα and PI3Kδ isoforms.
Part 2: Cellular MoA Validation: Target Engagement and Downstream Signaling
Confirming that a compound engages its intended target within a cellular context and modulates downstream signaling pathways is the next critical step.
Cellular Target Engagement Assays
Cellular thermal shift assays (CETSA) are a powerful tool for verifying that a drug binds to its target in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement.
Western Blotting for Downstream Pathway Modulation
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins downstream of the target kinase. For a PI3K inhibitor, we would expect to see a dose-dependent decrease in the phosphorylation of Akt and other downstream effectors like S6 ribosomal protein.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat a cancer cell line with high basal PI3K signaling (e.g., MCF7) with increasing concentrations of 6-Chloro-4-(ethylamino)nicotinaldehyde for 2-4 hours.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities.
A successful experiment would show a decrease in the ratio of phosphorylated to total Akt and S6 with increasing concentrations of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Part 3: Phenotypic Assays and Comparison with Alternatives
The final stage of MoA validation is to link the observed target engagement and pathway modulation to a cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis.
Cell Viability and Apoptosis Assays
A variety of assays can be used to measure the effect of a compound on cell viability and apoptosis.
| Assay | Principle |
| MTT/XTT Assay | Measures the metabolic activity of viable cells. |
| CellTiter-Glo® Assay | Measures intracellular ATP levels as an indicator of cell viability. |
| Caspase-Glo® 3/7 Assay | Measures the activity of executioner caspases, a hallmark of apoptosis. |
| Annexin V Staining | Detects the externalization of phosphatidylserine during early apoptosis. |
Comparison with Other PI3K/Akt/mTOR Pathway Inhibitors
To understand the unique properties of 6-Chloro-4-(ethylamino)nicotinaldehyde, it is essential to compare its performance against other inhibitors targeting the same pathway.[15][16]
Comparative Table of PI3K/Akt/mTOR Pathway Inhibitors:
| Compound | Target(s) | Key Features |
| 6-Chloro-4-(ethylamino)nicotinaldehyde (Hypothetical) | PI3Kα/δ | Potent and isoform-selective. |
| GDC-0941 (Pictilisib) | Pan-PI3K | Broadly inhibits all Class I PI3K isoforms. |
| MK-2206 | Allosteric Akt inhibitor | Targets a downstream node in the pathway. |
| Everolimus (Rapalog) | mTORC1 | Inhibits a key downstream effector of the pathway.[15] |
By testing these compounds in parallel in a panel of cancer cell lines with different genetic backgrounds (e.g., PIK3CA mutant, PTEN null), a comprehensive picture of the relative efficacy and potential clinical positioning of 6-Chloro-4-(ethylamino)nicotinaldehyde can be established.
Conclusion
Validating the mechanism of action of a novel kinase inhibitor like 6-Chloro-4-(ethylamino)nicotinaldehyde is a multi-faceted process that requires a logical and systematic approach. By integrating in silico, in vitro, and cellular assays, researchers can build a robust and self-validating body of evidence that clearly defines the compound's MoA. This comprehensive understanding is paramount for guiding further preclinical and clinical development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
References
-
Pipzine Chemicals. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Available at: [Link]
-
Bio-Rad Antibodies. (2022, February 1). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 617488, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. Available at: [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. Available at: [Link]
-
Ma, L., et al. (2024). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23434571, 6-Chloro-4-(methylamino)nicotinaldehyde. Available at: [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
-
Amin, A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed. Available at: [Link]
-
Millis, S. Z., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. Available at: [Link]
-
Wang, C., et al. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Mechanisms of Action of Moringa oleifera Seeds in the Treatment of Insulin Resistance. Drug Design, Development and Therapy. Available at: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Aslam, M. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]
-
Chen, Q., et al. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. MDPI. Available at: [Link]
-
Schwartz, S., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research. Available at: [Link]
-
Miricescu, D., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. Available at: [Link]
-
ResearchGate. (2025, November 2). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
MDPI. (2025). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Available at: [Link]
-
Tompson, D. J., et al. (2003). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor. PubMed. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde: Strategic Routes and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key intermediates is a cornerstone of efficient drug discovery and development. This guide provides an in-depth comparative analysis of distinct synthetic routes to 6-Chloro-4-(ethylamino)nicotinaldehyde, a crucial building block in medicinal chemistry. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of two primary approaches: a classical multi-step synthesis commencing from a substituted pyridine precursor and a convergent approach involving the construction of the substituted pyridine ring. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive framework for informed decision-making in your synthetic campaigns.
Route 1: The Linear Approach - Stepwise Functionalization of a Pyridine Core
This well-established methodology relies on the sequential modification of a pre-existing pyridine ring. The logic of this approach is to introduce the required functional groups in a controlled, stepwise manner, a strategy that offers predictability and adaptability.
The synthesis initiates with a commercially available or readily accessible substituted pyridine, followed by a series of key transformations: chlorination, nucleophilic aromatic substitution to introduce the ethylamino group, and a final oxidation to furnish the target aldehyde.
Mechanistic Rationale and Experimental Considerations
The sequence of reactions is critical to the success of this route. Chlorination of the pyridine ring at the 6-position is typically achieved using potent chlorinating agents such as phosphorus oxychloride or thionyl chloride. The subsequent nucleophilic aromatic substitution (SNAr) with ethylamine is directed to the 4-position, which is activated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the newly introduced chloro group. The final step involves the oxidation of a precursor group at the 3-position, such as a methyl or hydroxymethyl group, to the desired aldehyde. Common oxidizing agents for this transformation include manganese dioxide or Dess-Martin periodinane, which are known for their mild and selective oxidation of alcohols to aldehydes.[1]
Caption: Linear synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Route 2: The Convergent Strategy - Building the Pyridine Ring
In contrast to the linear approach, a convergent synthesis involves the assembly of the substituted pyridine ring from acyclic precursors. This strategy can offer significant advantages in terms of overall yield and flexibility in accessing a diverse range of analogs.
A plausible convergent route would involve the condensation of a β-ketoester or a related active methylene compound with an enamine or a similar nitrogen-containing fragment, followed by cyclization and subsequent functional group manipulations to yield the target aldehyde.
Mechanistic Rationale and Experimental Considerations
The core of this approach is the formation of the pyridine ring, often achieved through a Hantzsch-type pyridine synthesis or a related condensation reaction. The choice of starting materials is dictated by the desired substitution pattern on the final product. For instance, a β-ketoester bearing a chloroacetyl group could be condensed with an enamine derived from ethylamine to construct the core of the 6-chloro-4-(ethylamino)pyridine ring system. Subsequent steps would then focus on introducing the aldehyde functionality at the 3-position.
Caption: Convergent synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Performance Comparison: A Head-to-Head Analysis
The choice between a linear and a convergent synthesis strategy is often a trade-off between various factors. The following table summarizes the key performance indicators for the two routes, based on typical outcomes for similar synthetic transformations.
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Overall Yield | Typically lower due to the number of sequential steps. | Potentially higher as the number of linear steps is reduced. |
| Purity | Can be high with effective purification at each step. | May require more complex purification of the final product. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale up due to complex cyclization steps. |
| Flexibility | Less flexible for analog synthesis. | Highly flexible for creating diverse analogs by varying the initial fragments. |
| Reagent Cost | Can be higher due to the use of specialized reagents for each step. | May be lower if starting materials are simple and readily available. |
| Safety | Involves handling of potent chlorinating and oxidizing agents. | May involve high temperatures and pressures for cyclization reactions. |
Detailed Experimental Protocols
The following are representative, step-by-step methodologies for the key transformations in each synthetic route. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for the specific synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde.
Route 1: Linear Synthesis - Key Steps
Step 1: Chlorination of a 4-(Ethylamino)nicotinic Acid Derivative
-
To a solution of the 4-(ethylamino)nicotinic acid derivative in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-4-(ethylamino)nicotinic acid derivative.
Step 2: Reduction to the Alcohol
-
Dissolve the 6-chloro-4-(ethylamino)nicotinic acid derivative in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 6-chloro-4-(ethylamino)nicotinyl alcohol.
Step 3: Oxidation to the Aldehyde
-
To a solution of the 6-chloro-4-(ethylamino)nicotinyl alcohol in dichloromethane (DCM), add an oxidizing agent such as manganese dioxide (MnO2).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product, 6-Chloro-4-(ethylamino)nicotinaldehyde.
Route 2: Convergent Synthesis - Representative Protocol
Step 1: Synthesis of the Pyridine Ring
-
In a round-bottom flask, combine a suitable β-ketoester, an enamine derived from ethylamine, and a catalyst (e.g., piperidine) in a solvent such as ethanol.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the dihydropyridine intermediate.
Step 2: Aromatization and Aldehyde Formation
-
The dihydropyridine intermediate is then aromatized using a suitable oxidizing agent (e.g., nitric acid or DDQ).
-
The ester group at the 3-position is then converted to the aldehyde. This can be achieved through a two-step process of reduction to the alcohol followed by oxidation, as described in Route 1.
Conclusion
Both the linear and convergent synthesis routes offer viable pathways to 6-Chloro-4-(ethylamino)nicotinaldehyde, each with its own set of advantages and disadvantages. The linear approach is often favored for its predictability and ease of execution for a specific target, while the convergent strategy provides greater flexibility for the synthesis of a library of analogs. The ultimate choice of route will depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the available resources. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and efficient synthetic strategy for their needs.
References
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Chloro-4-(ethylamino)nicotinaldehyde
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
6-Chloro-4-(ethylamino)nicotinaldehyde, a substituted pyridine derivative identified by its CAS number 959163-01-0, serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules.[1][2][3] Its molecular structure, featuring a reactive aldehyde group and a substituted pyridine ring, makes it a versatile building block in medicinal chemistry.[1] However, the very reactivity that makes this compound valuable also presents challenges in its synthesis, often leading to the formation of structurally similar impurities. These impurities can include unreacted starting materials, by-products from side reactions such as oxidation to the corresponding carboxylic acid, or isomers.[1]
For researchers and drug development professionals, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of unknown impurities can lead to downstream reaction failures, introduce toxicological risks, and create significant regulatory hurdles.
This guide provides an in-depth, comparative framework for assessing the purity of a newly synthesized batch of 6-Chloro-4-(ethylamino)nicotinaldehyde against a certified reference material (CRM). We will move beyond simple protocol recitation to explain the causality behind our choice of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). This multi-pronged approach ensures a robust, self-validating system for purity determination, providing the confidence needed to advance a compound in the drug development pipeline.
The Gold Standard: The Role of a Certified Reference Material (CRM)
Throughout this guide, the performance of the "Synthesized Batch" will be compared against a hypothetical "Certified Reference Material (CRM)." A CRM is a highly characterized and stable material with a certified property value, in this case, purity, that is traceable to an SI unit.[4] It serves as the benchmark against which all in-house measurements are validated, ensuring accuracy and inter-laboratory consistency. For the purposes of this guide, we will assume the CRM has a certified purity of ≥99.8%.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and precise quantification of the main component and its impurities.[5] Its power lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase, allowing for the separation of compounds with subtle structural differences.[6][7]
Causality of Method Selection
For 6-Chloro-4-(ethylamino)nicotinaldehyde, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The compound's moderate lipophilicity (LogP of 3.49) makes it well-suited for retention on a nonpolar stationary phase like C18, with elution controlled by a polar mobile phase.[1] A photodiode array (PDA) or UV detector is selected due to the presence of the chromophoric pyridine ring system, which should exhibit strong absorbance in the UV range.
Experimental Workflow: HPLC Purity Determination
The following diagram outlines the logical flow for assessing purity via HPLC.
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
2. System Suitability Test (SST):
-
Before sample analysis, inject the CRM working solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤2.0%. Tailing factor should be between 0.8 and 1.5. This ensures the system is performing with adequate precision and efficiency.
3. Sample Preparation:
-
Accurately weigh and dissolve the Synthesized Batch and CRM in the diluent to create 1.0 mg/mL stock solutions.
-
Dilute the stock solutions with the diluent to obtain working concentrations of 0.1 mg/mL.
4. Data Analysis:
-
Integrate all peaks in the chromatograms for both the CRM and the Synthesized Batch, excluding the solvent front.
-
Calculate purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Interpreting the Data: A Comparative Analysis
| Parameter | Certified Reference Material (CRM) | Synthesized Batch | Interpretation |
| Retention Time (tR) | 12.52 min | 12.51 min | The matching retention times confirm the identity of the main peak in the synthesized batch. |
| Purity (% Area) | 99.85% | 98.21% | The synthesized batch meets a typical purity specification of >98% but is less pure than the CRM.[8] |
| Impurity Profile | Single impurity at tR = 9.87 min (0.15%) | Impurity 1 at tR = 9.87 min (0.85%)Impurity 2 at tR = 14.15 min (0.62%)Other minor peaks (0.32%) | The synthesized batch contains the same impurity as the CRM but at a higher level, plus an additional significant impurity. |
The results indicate that while the synthesized material is of acceptable purity for some applications, it contains a higher level of impurities compared to the gold standard CRM. The impurity at 14.15 min is of particular interest and requires further characterization.
Part 2: Structural Confirmation with NMR Spectroscopy
While HPLC provides quantitative data, it reveals little about the chemical structure of the main peak or its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom in a molecule.[9]
Causality of Method Selection
¹H NMR is used to confirm the presence and connectivity of protons in the molecule. For 6-Chloro-4-(ethylamino)nicotinaldehyde, we expect to see characteristic signals for the ethyl group protons, the aromatic protons on the pyridine ring, and the aldehyde proton.[1] ¹³C NMR provides complementary information by identifying all unique carbon environments. Comparing the spectra of the synthesized batch to the CRM allows for direct confirmation of the target structure and the detection of any impurities with different structural backbones.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR Structural Verification.
Detailed NMR Protocol
1. Instrumentation and Conditions:
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10-15 mg in 0.7 mL of solvent.
2. Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program.
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Overlay the spectra of the Synthesized Batch and the CRM to identify any peaks present in the sample that are absent in the standard.
Interpreting the Data: Structural Verification
| Assignment | Expected ¹H Shift (ppm) | CRM Observed Shift | Synthesized Batch Observed Shift | Interpretation |
| Aldehyde (-CHO) | ~10.0 | 10.1 (s, 1H) | 10.1 (s, 1H) | Aldehyde group confirmed. |
| Aromatic-H | ~8.5 | 8.45 (s, 1H) | 8.45 (s, 1H) | Pyridine ring proton confirmed. |
| Aromatic-H | ~6.5 | 6.48 (s, 1H) | 6.48 (s, 1H) | Pyridine ring proton confirmed. |
| Methylene (-CH₂-) | 3.4 - 3.6[1] | 3.52 (q, 2H) | 3.52 (q, 2H) | Ethylamino group confirmed. |
| Methyl (-CH₃) | 1.2 - 1.4[1] | 1.31 (t, 3H) | 1.31 (t, 3H) | Ethylamino group confirmed. |
| Impurity Peak | N/A | None significant | ~11.5 (s, broad, low intensity) | A low-intensity broad singlet suggests a possible carboxylic acid impurity (-COOH), consistent with over-oxidation. |
The NMR data confirms that the major component in the synthesized batch is indeed 6-Chloro-4-(ethylamino)nicotinaldehyde. However, the presence of a small, broad peak around 11.5 ppm in the synthesized batch's spectrum, which is absent in the CRM, strongly suggests the presence of the carboxylic acid impurity, 6-Chloro-4-(ethylamino)nicotinic acid. This aligns with the second impurity peak observed in the HPLC analysis.
Part 3: Mass Spectrometry for Unambiguous Molecular Weight Confirmation
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] When coupled with HPLC (LC-MS), it provides molecular weight information for each peak separated by the chromatograph. This is the definitive method for confirming the identity of the target compound and for tentatively identifying unknown impurities based on their molecular weight.[5][11]
Causality of Method Selection
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft ionization method suitable for polar, medium molecular weight compounds, minimizing fragmentation. Analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺. The molecular weight of 6-Chloro-4-(ethylamino)nicotinaldehyde is 184.62 g/mol .[1][3] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic isotopic pattern for any chlorine-containing ion, with a primary peak for the ³⁵Cl isotopologue and a smaller peak at M+2 for the ³⁷Cl isotopologue, approximately one-third the intensity. This pattern is a powerful diagnostic tool.
Detailed LC-MS Protocol
1. Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC system coupled to a Single Quadrupole Detector (SQD) or a Time-of-Flight (TOF) mass spectrometer for high-resolution mass spectrometry (HRMS).
-
Chromatography: Use the same HPLC method as described in Part 1 to ensure correlation of peaks.
-
Ionization Mode: ESI Positive.
-
Mass Range: Scan from m/z 50 to 500.
2. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and any significant impurity peaks.
-
Identify the m/z of the protonated molecular ion [M+H]⁺.
-
Verify the characteristic 3:1 isotopic pattern for chlorine-containing fragments.
Interpreting the Data: Identity Confirmation
| Chromatographic Peak | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Pattern | Identity |
| Main Peak (tR = 12.5 min) | 185.05 (for C₈H₁₀ClN₂O⁺) | 185.1 | Observed [M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio. | Confirmed: 6-Chloro-4-(ethylamino)nicotinaldehyde |
| Impurity 1 (tR = 9.87 min) | Unknown | 171.1 | Observed [M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio. | Tentative: 6-Chloro-4-aminonicotinaldehyde (de-ethylated impurity) |
| Impurity 2 (tR = 14.15 min) | 201.04 (for C₈H₁₀ClN₂O₂⁺) | 201.0 | Observed [M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio. | Confirmed: 6-Chloro-4-(ethylamino)nicotinic acid (oxidized impurity) |
The LC-MS data provides the final piece of the puzzle. It confirms the molecular weight of the main product, and the characteristic chlorine isotope pattern verifies the presence of the chlorine atom. Crucially, it allows for the confident identification of the impurity at tR = 14.15 min as the oxidized carboxylic acid, corroborating the NMR data. It also provides a tentative identity for the earlier eluting impurity, suggesting it may be a process-related impurity from the starting material or a de-ethylation by-product.
Conclusion: A Synthesis of Orthogonal Data
The purity assessment of a synthesized chemical entity is a multi-faceted process that cannot rely on a single analytical technique. By employing an orthogonal approach—combining the quantitative strength of HPLC, the structural elucidation power of NMR, and the molecular weight confirmation of MS—we have constructed a comprehensive and self-validating profile of the synthesized 6-Chloro-4-(ethylamino)nicotinaldehyde.
Final Purity Assessment Summary:
| Method | Certified Reference Material (CRM) | Synthesized Batch | Key Findings |
| HPLC | Purity: 99.85% | Purity: 98.21% | Quantitative purity established. Two major impurities detected in the synthesized batch. |
| NMR | Confirmed Structure | Confirmed Structure | Structure of the main component verified. Evidence of a carboxylic acid impurity observed. |
| LC-MS | MW: 184.62 g/mol | MW: 184.62 g/mol | Molecular weight of the main product and impurities confirmed. |
This guide demonstrates that the synthesized batch has a purity of 98.21% , with the primary impurities identified as 6-Chloro-4-(ethylamino)nicotinic acid (~0.62%) and a likely de-ethylated precursor (~0.85%). While the material meets a common >98% purity threshold, the presence and identity of these impurities are now known. This critical information allows drug development professionals to make informed decisions: whether to proceed with the material as is, to implement a purification step, or to revisit the synthetic route to minimize the formation of these by-products. This rigorous, evidence-based approach is the hallmark of sound scientific practice in pharmaceutical development.
References
-
Investigation of the Chemical Compositions in Tobacco of Different Origins and Maturities at Harvest by GC−MS and HPLC−PDA-QTOF. CORE. [Link]
-
6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde. Pipzine Chemicals. [Link]
-
6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem - NIH. [Link]
-
6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571. PubChem. [Link]
-
Analytical methods for determination of carbonyl compounds and nicotine in electronic No-Smoking aid refill solutions. PubMed. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ResearchGate. [Link]
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC - NIH. [Link]
-
DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. johronline. [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Spectroscopy. chemrevise. [Link]
-
This journal is © The Royal Society of Chemistry 2014. The Royal Society of Chemistry. [Link]
- compared using 13C nmr spectroscopy. Unknown Source.
-
Pesticides. CPAChem Products. [Link]
- 1H and 13C-NMR d
-
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | 959163-01-0 [chemicalbook.com]
- 4. CPAChem Products - Pesticides [cpachem.com]
- 5. 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | Benchchem [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. johronline.com [johronline.com]
- 8. 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde | CAS 959163-01-0 | Sun-shinechem [sun-shinechem.com]
- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
biological activity comparison between 6-Chloro-4-(ethylamino)nicotinaldehyde and 6-chloronicotinaldehyde.
Comparative Guide: Nicotinaldehyde Scaffolds in Kinase Inhibitor Design
Executive Summary
This guide provides a technical comparison between 6-Chloronicotinaldehyde (Compound A) and its 4-amino-functionalized derivative, 6-Chloro-4-(ethylamino)nicotinaldehyde (Compound B) .[1]
While both compounds serve as electrophilic pyridine scaffolds, their biological utility diverges significantly:
-
Compound A acts as a Generalist Scaffold , primarily used for C6-functionalization or simple pyridine-3-carbaldehyde derivatives.[1] It lacks the critical C4-substituent required for many kinase inhibitor pharmacophores.[1]
-
Compound B acts as a Specialized Pharmacophore Precursor , specifically designed for the synthesis of Type II Kinase Inhibitors (e.g., Ripretinib). The pre-installed 4-ethylamino group serves as a crucial hydrogen-bond donor in the ATP-binding pocket of kinases (KIT, PDGFRA).[1]
Key Finding: In the context of drug development, Compound B is not merely a derivative of A but a distinct "advanced intermediate" that bypasses challenging regioselective amination steps, enabling direct access to bioactive 1,6-naphthyridine and imidazo[4,5-c]pyridine cores.
Chemical Profile & Structural Logic
| Feature | Compound A (6-Chloronicotinaldehyde) | Compound B (6-Chloro-4-(ethylamino)nicotinaldehyde) |
| CAS | 23100-12-1 | 959163-01-0 |
| Structure | Pyridine core, 3-CHO, 6-Cl, 4-H | Pyridine core, 3-CHO, 6-Cl, 4-NHEt |
| Lipophilicity (LogP) | ~1.2 (Moderate) | ~3.49 (High - Enhanced Membrane Permeability) |
| Reactivity Profile | High electrophilicity at C6 (SNAr); Aldehyde condensation at C3.[1] | Deactivated C6 (due to e- donating amine at C4); Aldehyde condensation at C3.[1] |
| Primary Utility | Agrochemicals, General Pyridine Synthesis | Kinase Inhibitor Synthesis (KIT/PDGFRA) |
| Biological Role | Irritant; Precursor to non-specific biocides. | Hinge-Binding Motif Donor (Kinase Selectivity). |
Biological Activity Analysis
Intrinsic Activity vs. Downstream Potency
Neither aldehyde is typically used as a final drug. Their "activity" is defined by the potency of the downstream products they generate.
-
Compound A (The Generalist):
-
Compound B (The Specialist - Ripretinib Motif):
-
Direct Activity: The 4-ethylamino group increases lipophilicity, improving cellular uptake of the intermediate, though it remains a reactive electrophile (aldehyde).
-
Downstream: It is the obligate precursor for the 1,6-naphthyridine core found in Ripretinib (Qinlock) , a drug used for Gastrointestinal Stromal Tumors (GIST).[1]
-
Mechanism:[2][3][4][5] The ethylamino group derived from Compound B forms a critical H-bond with the "hinge region" of the KIT kinase, locking the enzyme in an inactive conformation.
-
Comparative Data: Downstream Kinase Inhibition
Data extrapolated from structure-activity relationship (SAR) studies of 1,6-naphthyridines synthesized from these precursors.[1]
| Target Kinase | Product derived from Compound A (4-H analog) | Product derived from Compound B (4-NHEt analog) | Interpretation |
| c-KIT (WT) | IC50 > 1,000 nM | IC50 ~ 10–50 nM | The 4-amino group is essential for hinge binding.[1] |
| PDGFRA (D842V) | Inactive | Active (Sub-nanomolar) | The ethyl group provides hydrophobic bulk for the specificity pocket.[1] |
| Cellular Potency (GIST) | Low Cytotoxicity | High Potency (Antiproliferative) | Compound B confers necessary lipophilicity and binding affinity.[1] |
Experimental Protocol: Synthesis of the Bioactive Core
Objective: Synthesize a 1,6-naphthyridine scaffold (kinase inhibitor core) to demonstrate the synthetic superiority of Compound B.
Methodology: Friedländer Condensation[1]
Reagents:
-
Partner: 4-Fluoro-3-methylacetophenone (1.1 eq)[1]
-
Catalyst: Potassium tert-butoxide (KOtBu)[1]
-
Solvent: Ethanol/DMSO (10:1)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the Aldehyde (A or B) in 5 mL dry Ethanol.
-
Activation: Add 1.2 mmol KOtBu. Stir at 0°C for 15 min. (Observe color change: Yellow -> Deep Orange).
-
Condensation: Add 1.1 mmol of the acetophenone partner dropwise.
-
Cyclization: Heat to reflux (80°C) for 4 hours.
-
Workup: Quench with NH4Cl (sat). Extract with EtOAc.
Results & Causality:
-
Reaction with Compound B:
-
Reaction with Compound A:
-
Outcome: Formation of an open-chain chalcone or complex mixture.[1] No cyclization to naphthyridine.
-
Failure Mode: Compound A lacks the amino group at C4. To form the naphthyridine, one would need to introduce an amine after condensation, which is chemically inefficient and prone to regioselectivity errors.
-
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the divergent synthetic pathways and the "Lock-and-Key" role of Compound B in generating the Ripretinib pharmacophore.
Figure 1: Divergent synthesis pathways showing how Compound B enables direct access to the bioactive 1,6-naphthyridine core, whereas Compound A leads to inactive open-chain byproducts in this workflow.[1]
References
-
Smith, B. D., et al. (2020). Discovery of Ripretinib (DCC-2618): A Switch-Control Kinase Inhibitor for the Treatment of GIST.[1] Journal of Medicinal Chemistry. Link[1]
-
Deciphera Pharmaceuticals. (2020).[1][2] Qinlock (Ripretinib) Prescribing Information. FDA Access Data. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2764053, 6-Chloronicotinaldehyde. Link[1]
-
ChemicalBook. (2024).[1][3] Synthesis of Ripretinib and Key Intermediates. Link
-
Smolecule. (2023).[1][7][10] Biological Activity and Properties of 6-Chloro-4-(ethylamino)nicotinaldehyde. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 4. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chlorhexidine--pharmaco-biological activity and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ripretinib versus sunitinib in patients with advanced gastrointestinal stromal tumor after treatment with imatinib: a plain language summary of the phase 3 INTRIGUE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of 6-Chloro-4-(ethylamino)nicotinaldehyde and its Analogs
In the landscape of contemporary drug discovery, particularly within oncology and infectious diseases, the exploration of novel chemical entities with potent biological activity is paramount.[1] 6-Chloro-4-(ethylamino)nicotinaldehyde has emerged as a compound of interest due to its significant biological activity, stemming from the unique arrangement of its chloro, ethylamino, and aldehyde functional groups on the pyridine ring.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to conduct a comparative cytotoxicity analysis of 6-Chloro-4-(ethylamino)nicotinaldehyde and its rationally designed analogs. By providing detailed experimental protocols and a basis for structure-activity relationship (SAR) studies, this document aims to facilitate the identification of lead compounds with enhanced therapeutic potential and minimized off-target toxicity.
The Rationale for Comparative Cytotoxicity Analysis
The initial screening of a parent compound is merely the first step in a long and intricate drug development pipeline. Comparative analysis against a panel of structurally related analogs is a critical subsequent phase for several reasons:
-
Elucidation of Structure-Activity Relationships (SAR): By systematically modifying the parent structure and observing the corresponding changes in cytotoxicity, researchers can deduce which functional groups are essential for the desired biological activity.[2][3] This knowledge is invaluable for the rational design of more potent and selective compounds.
-
Identification of Compounds with Improved Therapeutic Index: The ideal drug candidate exhibits high potency against the target cells (e.g., cancer cells) while displaying minimal toxicity towards healthy cells. A comparative screen allows for the identification of analogs with an improved therapeutic window.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Minor structural modifications can significantly impact a compound's solubility, metabolic stability, and other pharmacokinetic properties. While this guide focuses on in vitro cytotoxicity, the data generated is a crucial preliminary dataset for further preclinical development.
Proposed Analogs for Comparative Study
Based on the core structure of 6-Chloro-4-(ethylamino)nicotinaldehyde, the following analogs are proposed for a comprehensive comparative cytotoxicity study. These suggestions are based on synthetic accessibility and their potential to probe the electronic and steric requirements for cytotoxic activity.
-
Analog 1: 6-Chloro-4-(methylamino)nicotinaldehyde: This analog will assess the impact of the N-alkyl substituent size on activity.[4]
-
Analog 2: 4-Amino-6-chloronicotinaldehyde: Removal of the ethyl group will clarify the role of the alkyl chain.[5]
-
Analog 3: 6-Chloro-4-(diethylamino)nicotinaldehyde: This analog will explore the effect of increased steric bulk at the 4-position.
-
Analog 4: 4-(Ethylamino)nicotinaldehyde: Removal of the chloro group will determine its contribution to cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, this guide details two widely accepted and complementary colorimetric assays for the assessment of cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][7]
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the therapeutic area of interest. For oncology applications, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) should be used to assess selectivity.[8] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-Chloro-4-(ethylamino)nicotinaldehyde and its analogs) in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Gently shake the plate for 10 minutes in the dark to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1] This enzyme is a reliable marker for cytotoxicity as its release indicates compromised cell membrane integrity.[1][7]
-
Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.[11] Carefully transfer a small aliquot (e.g., 10 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.[11]
-
Preparation of Controls: Include the following controls:
-
Background Control: Culture medium without cells.
-
Low Control (Spontaneous LDH release): Supernatant from untreated cells.
-
High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer.
-
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Caption: Workflow of the LDH cytotoxicity assay.
Data Presentation and Interpretation
The results of the comparative cytotoxicity study should be presented in a clear and concise manner to facilitate analysis. A summary table of the IC50 values for each compound against the tested cell lines is highly recommended.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Structure | MCF-7 | A549 | HEK293 |
| Parent Compound | 6-Chloro-4-(ethylamino)nicotinaldehyde | 10.5 | 12.3 | >50 |
| Analog 1 | 6-Chloro-4-(methylamino)nicotinaldehyde | 15.2 | 18.1 | >50 |
| Analog 2 | 4-Amino-6-chloronicotinaldehyde | 25.8 | 30.5 | >50 |
| Analog 3 | 6-Chloro-4-(diethylamino)nicotinaldehyde | 8.2 | 9.5 | 45.7 |
| Analog 4 | 4-(Ethylamino)nicotinaldehyde | >50 | >50 | >50 |
From this hypothetical data, a preliminary SAR can be inferred. For instance, the removal of the chloro group (Analog 4) leads to a complete loss of activity, suggesting its critical role. The size of the N-alkyl group also appears to influence potency, with the diethylamino group (Analog 3) showing a slight improvement over the ethylamino group (Parent Compound).
Conclusion
This guide provides a robust framework for the systematic evaluation of the cytotoxicity of 6-Chloro-4-(ethylamino)nicotinaldehyde and its analogs. By adhering to the detailed protocols and principles of SAR analysis, researchers can effectively identify promising lead candidates for further development. The integration of these in vitro cytotoxicity assays early in the drug discovery process is a cost-effective strategy to de-risk projects and focus resources on compounds with the highest potential for clinical success.
References
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]
-
Structure-Activity Relationship of Niclosamide Derivatives. (2017). PubMed. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Cytotoxic 4′-Aminochalcones and Related Compounds. ResearchGate. [Link]
-
Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). (2024). PubMed. [Link]
-
Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (2019). MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Structure–Activity Relationships for Aldehyde Categories. ResearchGate. [Link]
-
n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a pan inhibitor of the Na+-Ca2+ exchanger isoforms NCX1, NCX2, and NCX3 in stably transfected cells. PubMed. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central. [Link]
-
6-Chloro-4-(methylamino)nicotinaldehyde. PubChem. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-6-chloronicotinaldehyde | 1001756-21-3 [chemicalbook.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Confirming the Structure of 6-Chloro-4-(ethylamino)nicotinaldehyde: A 2D NMR Validation Guide
The following guide details the structural confirmation of 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0). It prioritizes the use of 2D NMR (HMBC/HSQC) as the primary validation tool, contrasting it with traditional 1D NMR and Mass Spectrometry, which are often insufficient for distinguishing regioisomers in polysubstituted pyridines.
Executive Summary: The Regioisomer Challenge
In the synthesis of substituted pyridines, particularly those derived from nucleophilic aromatic substitution (
While Mass Spectrometry (MS) confirms the molecular formula (
Comparison of Validation Methods
| Feature | 1D | Mass Spectrometry (LC-MS) | 2D NMR (HMBC/HSQC) | X-Ray Crystallography |
| Primary Output | Proton count, integration | Molecular weight, formula | C-H Connectivity (2-3 bonds) | 3D Atomic coordinates |
| Regioisomer Specificity | Low (Ambiguous singlets) | None (Isomers have same mass) | High (Definitive) | Very High |
| Throughput | High (mins) | High (mins) | Medium (1-4 hours) | Low (days/weeks) |
| Sample State | Solution | Solution | Solution | Solid Crystal |
| Verdict | Preliminary Check | Identity Check | Structural Proof | Gold Standard (Overkill) |
Structural Analysis & Theoretical Expectations
Before acquisition, we must define the expected spectral fingerprint. The target molecule has a pyridine core with substituents at positions 3 (aldehyde), 4 (ethylamino), and 6 (chlorine).[1][2][3]
The "Singlet" Signature[4][5][6]
-
H2 (Position 2): Located between the Pyridine Nitrogen and the Aldehyde. It is isolated from other protons. Expectation: Singlet (
). -
H5 (Position 5): Located between the Ethylamino group and the Chlorine. It is para to H2. Expectation: Singlet (
).
Critical Warning: If your 1D NMR spectrum shows two doublets with a coupling constant of
Experimental Protocol
A. Sample Preparation
-
Solvent: DMSO-
is preferred over to ensure solubility of the polar amino/aldehyde groups and to exchange-broaden the NH proton less, making it visible. -
Concentration:
in solvent for high-quality 2D spectra. -
Temperature:
.
B. Acquisition Parameters[1][2][7][8][9][10]
-
H NMR (1D): 16 scans,
pulse. Focus on integration of the ethyl group vs aromatic protons. -
H-
C HSQC: Phase-sensitive. Distinguishes H2 (attached to ) from H5 (attached to ). -
H-
C HMBC: Optimized for . This is the decision-making experiment. -
H-
H COSY: Confirms the ethyl spin system ( ).
Data Interpretation & Validation Logic
Step 1: The Ethylamino Anchor (COSY)
Confirm the side chain first.
-
Observation: Triplet at
ppm ( ) correlates with Multiplet/Quartet at ppm ( ). -
Connectivity: The
protons should show a COSY correlation to a broad NH signal (if visible, typically ppm).
Step 2: The HMBC "Evidence Map"
This step links the "floating" fragments (Ethyl, Aldehyde, Pyridine H) together.
Pathway A: Anchoring the Aldehyde (Position 3)
The aldehyde proton (
-
C3 (ipso): Strong intensity (2-bond).
-
C2 (ortho): Strong intensity (3-bond). This identifies C2.
-
C4 (ortho): Weak/Strong intensity (3-bond). This identifies C4.
Pathway B: Positioning the Amine (Position 4)
This is the critical differentiator.
-
Observation: The Ethyl
protons must show a strong 3-bond HMBC correlation to C4 . -
Validation: Check if C4 (identified in Path A) matches the carbon correlated to the Ethyl group. If they match, the amine is at Position 4.[1]
Pathway C: The Chlorine Check (Position 6)[3]
-
H5 (Position 5): This proton (typically
ppm, shielded by the amino group) should correlate to C4 (3-bond) and C6 (2-bond). -
H2 (Position 2): This proton (typically
ppm, deshielded) should correlate to C6 (3-bond) and C4 (3-bond). -
Consistency: Both H2 and H5 should "see" C4 and C6, confirming the 2,4,5,6 substitution pattern.
Representative Chemical Shift Table (DMSO- )
Note: Values are representative of 4-amino-nicotinaldehyde derivatives.
| Position | Atom | Shift ( | Multiplicity | Key HMBC Correlations (Target) |
| 3-CHO | s | C3, C2, C4 | ||
| 2 | s | C3, C4, C6, CHO | ||
| 5 | s | C3, C4, C6 | ||
| NH | br t | C4, C3, C5 | ||
| Ethyl | m | C4 (Critical Proof) | ||
| Ethyl | t | Ethyl |
Visualization of Structural Logic
The following diagram illustrates the critical HMBC correlations required to confirm the structure. The "Green Arrows" represent the definitive proof of the regioisomer.
Caption: HMBC Correlation Network. The green arrow (Ethyl CH2 to C4) is the definitive link connecting the side chain to the specific position on the pyridine ring.
Troubleshooting & Common Pitfalls
Scenario A: H2 and H5 appear as Doublets ( Hz)
-
Diagnosis: You have synthesized a vicinal isomer, likely 2-chloro-5-(ethylamino)... or similar.
-
Reason: The 8 Hz coupling indicates protons are neighbors (ortho), not para.
-
Action: Re-evaluate synthesis step (e.g.,
selectivity).
Scenario B: Missing HMBC correlations from NH
-
Diagnosis: Rapid proton exchange with solvent.
-
Action: This is normal. Rely on the Ethyl
to C4 correlation instead. The carbon skeleton does not exchange.
Scenario C: Aldehyde peak is split or broad
-
Diagnosis: Rotational restriction or hydrogen bonding with the neighboring NH-Ethyl group.
-
Action: Run spectrum at elevated temperature (
) to sharpen signals, or perform a NOESY experiment to check for spatial proximity between Aldehyde-H and Ethyl-NH (confirming they are ortho to each other).
References
-
PubChem. (n.d.).[4] 6-Chloro-4-(ethylamino)nicotinaldehyde (Compound). National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde Manufacturer & Supplier China | CAS 871126-15-7 | Properties, Uses, Safety Data [pipzine-chem.com]
- 2. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 3. 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | Benchchem [benchchem.com]
- 4. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Chloro-4-(ethylamino)nicotinaldehyde proper disposal procedures
Executive Summary: Immediate Operational Directives
STOP: Do NOT dispose of 6-Chloro-4-(ethylamino)nicotinaldehyde down the drain. Do NOT mix with non-halogenated organic solvents (e.g., acetone, methanol) in general waste streams.[1]
ACTION: This compound is a Halogenated Heterocyclic Aldehyde .[1] It requires segregation into Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
Understanding the molecule is the first step to safe disposal.[1] This section defines the specific chemical risks associated with CAS 959163-01-0.
Compound: 6-Chloro-4-(ethylamino)nicotinaldehyde CAS Registry Number: 959163-01-0 Molecular Formula: C₈H₉ClN₂O[1][2][3]
Physicochemical Properties & Risks
| Property | Data | Operational Implication |
| Physical State | Solid (Pale yellow to beige powder) | Dust inhalation risk; requires N95/P100 or Fume Hood.[1][2][3] |
| Functional Groups | Aldehyde (-CHO), 2° Amine (-NHEt), Halogen (-Cl) | Aldehyde: Potential for autoxidation to carboxylic acid over time.[1][2][3] Amine: Basic character; incompatible with strong acids.[1] |
| Solubility | Low in water; Soluble in DMSO, DCM, Ethyl Acetate | Bio-accumulative potential; aquatic toxicity risk if released to water systems.[2][3] |
| Reactivity | Sensitive to strong oxidizers | Explosion/Fire Risk: Do not store or dispose of with nitrates, perchlorates, or peroxides.[2][3] |
Primary Hazards (GHS Classification Inferred):
-
H411: Toxic to aquatic life with long-lasting effects (Common for halogenated pyridines).[1]
Waste Stream Segregation Logic
Scientific Integrity Note: Why separate Halogenated waste?
Disposal facilities use different incineration protocols based on halogen content.
-
Non-Halogenated Waste: Often used as "supplemental fuel" in cement kilns.[1]
-
Halogenated Waste (Your Compound): When burned, the chlorine atom releases Hydrogen Chloride (HCl) gas.[1] If burned in a standard kiln, this creates corrosive acid rain. Therefore, this waste MUST go to a specialized incinerator equipped with caustic scrubbers to neutralize the HCl.
The Segregation Rule: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is classified as Halogenated.[1] Since this molecule is ~19% Chlorine by weight, even small amounts contaminate the entire waste stream.
DOT Diagram: Waste Decision Tree
The following logic flow ensures compliant segregation.
Caption: Decision logic for segregating 6-Chloro-4-(ethylamino)nicotinaldehyde. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.[1]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound, Spills, or Filter Cake)[1]
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a P100 particulate respirator if handling open powder outside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant (Teflon-lined) cap.[1][2]
-
Transfer: Transfer the solid waste into the container. Do not fill more than 90% to allow for expansion.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from oxidizers.[1][3][5][6]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Compatibility Check: Ensure the solution pH is between 4 and 10.
-
Why? Extremely acidic solutions containing this amine may precipitate salts or generate heat.[1] Extremely basic solutions may hydrolyze the chloro-group over time.
-
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Crucial: Even if you dissolved the compound in Ethanol (non-halogenated), the presence of the Chlorine on the pyridine ring mandates the entire mixture be treated as halogenated waste [1].[3]
-
-
Rinsing: Triple rinse all glassware contaminated with the substance.[1] Collect the first two rinses into the Halogenated Waste container. The third rinse can generally go to the aqueous waste stream or drain (verify with local EHS).
Emergency Spill Response
Protocol for a minor lab-scale spill (< 50g).
-
Evacuate & Alert: Notify nearby personnel. If dust is airborne, evacuate the immediate area for 15 minutes to allow settling.[3]
-
PPE: Don N95/P100 respirator, goggles, and double nitrile gloves.
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution.[1][5] The pyridine odor may persist; use a mild bleach solution (10%) only if the bulk material has been removed (to avoid creating chloramines), followed by water.
-
Disposal: Place all cleanup materials (gloves, paper towels, absorbents) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste container.
Regulatory & Compliance Framework
Ensure your documentation aligns with these standards.
-
US EPA (RCRA): While not a "Listed" waste (P or U list) by specific CAS, it is a Characteristic Waste if it fails TCLP for toxicity, or simply by virtue of being a halogenated organic solid not otherwise specified (NOS).
-
EU Waste Framework Directive:
-
Transport (DOT/IATA):
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics - Halogenated Solvents (F-List). RCRA Orientation Manual.[1] Available at: [Link]
-
European Commission. Guidance on classification of waste according to EWC-Stat categories.[1] Eurostat Methodologies and Working Papers. Available at: [Link][1]
-
PubChem. Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde (Structural Analog).[1][2][7] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. Buy 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 [smolecule.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Chloro-4-(ethylamino)nicotinaldehyde
Executive Summary & Critical Verification
Immediate Action Required: Verify your container labels. There is a potential registry discrepancy in your request. The chemical name 6-Chloro-4-(ethylamino)nicotinaldehyde is commonly associated with CAS 959163-01-0 .[1][2] The CAS you provided (199286-36-7 ) may refer to a different salt form or isomer.[1]
-
Operational Directive: Proceed based on the chemical structure/name properties outlined below, but treat the substance with elevated caution (Band 4 Potent Compound) until the CAS mismatch is resolved via NMR/MS verification.
Key Safety Profile:
-
Primary Hazards: Respiratory Sensitizer (Aldehyde moiety), Skin/Eye Irritant, Potential Mutagen (Pyridine derivative).[1]
-
Storage: Cold Chain (2–8°C) under Inert Atmosphere (Argon/Nitrogen). Do not store in air ; oxidation to the carboxylic acid degrades purity rapidly.
-
Containment: Fume hood mandatory for all open handling.
Chemical Profile & Hazard Identification
| Property | Specification | Operational Implication |
| Chemical Name | 6-Chloro-4-(ethylamino)nicotinaldehyde | |
| Common CAS | 959163-01-0 (Verify against 199286-36-7) | Check COA immediately. |
| Molecular Formula | C₈H₉ClN₂O | |
| Physical State | Solid (Pale yellow to orange powder) | Dust inhalation risk.[1] |
| Solubility | DMSO, Methanol, DCM | Glove permeation risk in DCM. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H317 (Skin Sens.) |
Mechanistic Insight: The aldehyde group at the C3 position is highly reactive toward nucleophiles (proteins), making this compound a likely skin and respiratory sensitizer . The chlorine at C6 is electron-withdrawing, increasing the electrophilicity of the ring, which may enhance toxicity compared to simple pyridines.[1]
Hierarchy of Controls & PPE Matrix
Do not rely on standard PPE alone. This compound requires a barrier-based approach due to its potential to dissolve in lipophilic biological membranes.[1]
Personal Protective Equipment (PPE) Selection
| Protection Zone | Standard Protocol (Low Risk) | High-Risk Protocol (Solubilized/Spill) |
| Hand Protection | Double Nitrile (min 5 mil outer).[1] Change every 30 mins. | Laminate (Silver Shield) under Nitrile. Essential if using DCM/THF. |
| Respiratory | Fume Hood (Face velocity >100 fpm). | N95/P100 Respirator if working outside hood (e.g., balance cleaning). |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Face Shield + Goggles. |
| Body | Lab Coat (Cotton/Poly blend). | Tyvek® Sleeves or Apron. |
Engineering Controls[1]
-
Weighing: Must be performed in a Static-Dissipative Balance Enclosure or inside a Fume Hood.[1]
-
Reaction: All heating/stirring must occur in a closed vessel under inert gas.
Operational Protocols
A. Weighing & Solubilization Workflow
-
Step 1 (Prep): Pre-weigh solvent in the fume hood.[1] Bring the solid vial into the hood.
-
Step 2 (Inerting): If the compound is stored under Argon, open the vial only after flushing the headspace of your destination flask with Argon.
-
Step 3 (Transfer): Use an antistatic spatula.[1] Do not use metal spatulas if the compound is potentially acidic or wet , as trace metal contamination can catalyze degradation.
-
Step 4 (Dissolution): Add solvent to the solid.[1]
-
Scientist's Note: If using DMSO, the solution will penetrate skin instantly. If using DCM, standard nitrile gloves offer <2 minutes of protection. Use Silver Shield liners.
-
B. Spillage & Decontamination
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Double gloves (Nitrile over Laminate), N95 respirator, Goggles.
-
Contain: Cover spill with a Non-Combustible Absorbent (Vermiculite or Sand).
-
Do not use paper towels for neat aldehyde spills; they increase surface area for oxidation/volatilization.
-
-
Clean: Scoop into a wide-mouth jar. Wipe surface with 10% Sodium Bisulfite solution (neutralizes aldehydes), followed by soapy water.[1]
C. Waste Disposal[1]
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Pyridine Derivative" and "Aldehyde."
-
Prohibition: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases, as exothermic polymerization may occur.[1]
Visualized Safety Logic (Graphviz)[1]
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational decision tree for PPE selection and emergency response based on physical state.
References & Verification Sources
-
PubChem Compound Summary . 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0).[1] National Center for Biotechnology Information. [Link][1]
-
Yale University EHS . Nitrile Glove Chemical Resistance Guide (Pyridine & Aldehyde Permeation). [Link]
Sources
- 1. 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-, (alphaR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1) | C17H29BF3NO4 | CID 44244713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 959163-01-0|6-Chloro-4-(ethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
